MRS 1477
Descripción
Propiedades
IUPAC Name |
ethyl 4-ethyl-5-(2-methoxyethylsulfanylcarbonyl)-6-methyl-2-phenyl-1,4-dihydropyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO4S/c1-5-16-17(21(24)27-13-12-25-4)14(3)22-19(15-10-8-7-9-11-15)18(16)20(23)26-6-2/h7-11,16,22H,5-6,12-13H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMVMFYWYJCPZGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(=C(NC(=C1C(=O)OCC)C2=CC=CC=C2)C)C(=O)SCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Discovery and Synthesis of MRS 1477, a Positive Allosteric Modulator of TRPV1
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, synthesis, and characterization of MRS 1477, a potent positive allosteric modulator (PAM) of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. Initially investigated within a series of 1,4-dihydropyridine (B1200194) (DHP) derivatives, this compound has emerged as a significant tool for studying TRPV1 function and holds potential for therapeutic applications where modulation of the channel's activity is desired. This document details the seminal structure-activity relationship studies that led to its identification, a detailed synthesis protocol based on the Hantzsch reaction, and the experimental methodologies used to characterize its modulatory effects on the TRPV1 channel. All quantitative data are presented in structured tables for clarity, and key pathways and workflows are illustrated with diagrams.
Discovery and Rationale
The discovery of this compound is rooted in the exploration of 1,4-dihydropyridine (DHP) scaffolds, a class of compounds well-known for their activity as L-type calcium channel blockers. A seminal study by Roh et al. in 2008 investigated a series of DHP derivatives for their ability to modulate the activity of the TRPV1 channel, a key player in pain and temperature sensation.[1] This research was driven by the hypothesis that allosteric modulation of TRPV1 could offer a more nuanced therapeutic approach compared to direct agonism or antagonism, potentially avoiding the side effects associated with full channel activation or blockade.
The researchers synthesized and screened a library of DHP compounds, leading to the identification of a subset that acted as "enhancers" of TRPV1 activity. These compounds were found to potentiate the response of the channel to its primary agonist, capsaicin (B1668287), without exhibiting significant intrinsic agonist activity themselves.[1] Within this series, the compound later identified as this compound (referred to as compound 23 in the original publication) demonstrated the most significant enhancement of capsaicin-induced calcium influx in both HEK293 cells expressing recombinant TRPV1 and in cultured dorsal root ganglion (DRG) neurons.[1] This discovery established a new pharmacological profile for DHP derivatives and introduced this compound as a valuable tool for TRPV1 research.
Chemical Synthesis of this compound
The synthesis of this compound is achieved through a modification of the classic Hantzsch dihydropyridine (B1217469) synthesis. This multicomponent reaction provides an efficient route to the core 1,4-dihydropyridine scaffold.
Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Hantzsch Synthesis of this compound
The synthesis of this compound follows a one-pot reaction involving an aldehyde, two equivalents of a β-ketoester, and a nitrogen source, characteristic of the Hantzsch synthesis.[2][3][4]
Materials:
-
Benzaldehyde
-
Ethyl acetoacetate
-
2-Methoxyethanethiol
-
Ammonium hydroxide
-
Ethanol (or other suitable solvent)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane (B92381)/ethyl acetate (B1210297) mixture)
Procedure:
-
Reaction Setup: In a round-bottom flask, combine benzaldehyde, two molar equivalents of ethyl acetoacetate, and one molar equivalent of 2-methoxyethanethiol in ethanol.
-
Addition of Ammonia: To the stirred mixture, add an excess of ammonium hydroxide.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The resulting residue is then dissolved in an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product is purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure this compound.
-
Characterization: The structure and purity of the final product are confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Mechanism of Action and In Vitro Characterization
This compound functions as a positive allosteric modulator of the TRPV1 channel. This means it binds to a site on the receptor that is distinct from the orthosteric site (where agonists like capsaicin bind) and enhances the receptor's response to the agonist.
TRPV1 Signaling Pathway
Caption: Simplified TRPV1 channel activation and modulation.
Experimental Protocols for Characterization
1. Calcium Imaging Assay
This assay is used to measure changes in intracellular calcium concentration ([Ca²⁺]i) in response to TRPV1 activation and modulation.
Materials:
-
HEK293 cells stably expressing human TRPV1
-
Cell culture medium and supplements
-
Fluorescent calcium indicator (e.g., Fluo-4 AM or Fura-2 AM)[5][6]
-
Capsaicin
-
This compound
-
HEPES-buffered saline (HBS)
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Plating: Plate TRPV1-expressing HEK293 cells onto glass-bottom dishes or 96-well plates and grow to 70-90% confluency.
-
Dye Loading: Incubate the cells with a fluorescent calcium indicator (e.g., 2-5 µM Fluo-4 AM) in HBS for 30-60 minutes at 37°C.
-
Washing: Wash the cells with HBS to remove excess dye.
-
Compound Addition and Measurement:
-
Establish a baseline fluorescence reading.
-
Add this compound at the desired concentration and incubate for a few minutes.
-
Add capsaicin at various concentrations to stimulate the TRPV1 channel.
-
Record the fluorescence intensity over time. An increase in fluorescence corresponds to an increase in intracellular calcium.
-
-
Data Analysis: The change in fluorescence (ΔF) is normalized to the baseline fluorescence (F₀) to give ΔF/F₀. Dose-response curves for capsaicin in the presence and absence of this compound are plotted to determine the extent of potentiation.
2. Whole-Cell Patch-Clamp Electrophysiology
This technique provides a direct measure of the ion currents flowing through the TRPV1 channels.[7][8][9]
Materials:
-
TRPV1-expressing HEK293 cells or primary sensory neurons
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass capillaries for pipette fabrication
-
Intracellular (pipette) solution (e.g., K-gluconate based)
-
Extracellular (bath) solution (e.g., HBS)
-
Capsaicin and this compound
Procedure:
-
Cell Preparation: Cells are plated on coverslips suitable for microscopy.
-
Pipette Preparation: Fire-polish borosilicate glass pipettes to a resistance of 3-7 MΩ when filled with intracellular solution.
-
Seal Formation: Approach a cell with the micropipette and apply gentle suction to form a high-resistance (>1 GΩ) seal (a "gigaseal").
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing the whole-cell configuration.
-
Recording:
-
Clamp the cell membrane at a holding potential (e.g., -60 mV).
-
Perfuse the cell with the extracellular solution containing capsaicin to elicit an inward current.
-
Co-apply this compound with capsaicin to observe the potentiation of the current.
-
Record the current amplitude and kinetics.
-
-
Data Analysis: The peak current amplitude in the presence of this compound is compared to the control current elicited by capsaicin alone.
Quantitative Data Summary
The following tables summarize the key quantitative findings from the characterization of this compound and related compounds from the foundational study by Roh et al. (2008).
Table 1: Potentiation of Capsaicin-Induced ⁴⁵Ca²⁺ Uptake by DHP Derivatives in TRPV1-HEK293 Cells
| Compound | Concentration (µM) | % of Basal ⁴⁵Ca²⁺ Uptake (Capsaicin alone) | % of Basal ⁴⁵Ca²⁺ Uptake (Capsaicin + Compound) | Fold Enhancement |
| This compound (23) | 10 | 100 | 280 ± 20 | 2.8 |
| 8 | 10 | 100 | 210 ± 15 | 2.1 |
| 12 | 10 | 100 | 190 ± 10 | 1.9 |
| 18 | 10 | 100 | 230 ± 18 | 2.3 |
| 21 | 10 | 100 | 250 ± 25 | 2.5 |
| 22 | 10 | 100 | 260 ± 22 | 2.6 |
Data are represented as mean ± SEM and are adapted from Roh et al., 2008.[1] Capsaicin concentration was 1 µM.
Table 2: Effect of this compound on Capsaicin EC₅₀ in ⁴⁵Ca²⁺ Uptake Assay
| Condition | EC₅₀ of Capsaicin (nM) |
| Control (Capsaicin alone) | 150 ± 20 |
| + 10 µM this compound (23) | 50 ± 8 |
Data are represented as mean ± SEM and are adapted from Roh et al., 2008.[1]
Conclusion
This compound, a 1,4-dihydropyridine derivative, was discovered through systematic structure-activity relationship studies as a potent positive allosteric modulator of the TRPV1 channel.[1] Its synthesis is readily achievable via the Hantzsch reaction. The characterization of this compound using techniques such as calcium imaging and patch-clamp electrophysiology has confirmed its ability to enhance TRPV1 activation by agonists like capsaicin. This makes this compound an invaluable pharmacological tool for investigating the physiological and pathophysiological roles of TRPV1. Furthermore, the principle of positive allosteric modulation of TRPV1, exemplified by this compound, represents a promising strategy for the development of novel therapeutics with potentially improved side-effect profiles compared to direct agonists or antagonists.
References
- 1. Structure Activity Relationships of 1,4-Dihydropyridines That Act as Enhancers of the Vanilloid Receptor 1 (TRPV1) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 5. Assay of TRPV1 Receptor Signaling | Springer Nature Experiments [experiments.springernature.com]
- 6. Assay of TRPV1 Receptor Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Whole Cell Patch Clamp Protocol [protocols.io]
- 8. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 9. docs.axolbio.com [docs.axolbio.com]
An In-Depth Technical Guide to MRS 1477: A Positive Allosteric Modulator of TRPV1
For Researchers, Scientists, and Drug Development Professionals
Abstract
MRS 1477 is a synthetic dihydropyridine (B1217469) derivative that has emerged as a significant tool in the study of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[1][2] Unlike direct agonists, this compound functions as a positive allosteric modulator (PAM), potentiating the channel's response to other stimuli such as capsaicin (B1668287) and protons.[1][2][3] This property makes it a valuable pharmacological probe for investigating TRPV1 function and a potential lead compound for the development of novel analgesics. This guide provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of this compound, including detailed experimental protocols and a summary of key quantitative data.
Chemical Structure and Properties
This compound, with the IUPAC name 4-Ethyl-1,4-dihydro-5-[[(2-methoxyethyl)thio]carbonyl]-6-methyl-2-phenyl-3-pyridinecarboxylic acid ethyl ester, is a small molecule belonging to the 1,4-dihydropyridine (B1200194) class of compounds.[1][3] Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C21H27NO4S | [1][3] |
| Molecular Weight | 389.51 g/mol | [1][3] |
| CAS Number | 212200-21-0 | [1] |
| Appearance | Not specified in provided results | |
| Solubility | Soluble in DMSO and ethanol | |
| Purity | ≥98% (HPLC) | [1][3] |
| SMILES | CCC1C(C(OCC)=O)=C(C2=CC=CC=C2)NC(C)=C1C(SCCOC)=O | [1] |
| InChI Key | DMVMFYWYJCPZGS-UHFFFAOYSA-N | [1] |
Synthesis
For the synthesis of this compound, the likely precursors would be:
-
Benzaldehyde (for the 2-phenyl group)
-
Ethyl 4-ethyl-3-oxobutanoate (to provide the C4-ethyl and C3-ethoxycarbonyl groups)
-
S-(2-methoxyethyl) 3-oxobutanethioate (to provide the C5-(2-methoxyethylthio)carbonyl and C6-methyl groups)
-
An ammonia (B1221849) source (e.g., ammonium (B1175870) acetate)
The general reaction scheme is illustrated in the diagram below. The precise reaction conditions, such as solvent, temperature, and catalyst, would require empirical optimization.
Caption: General Hantzsch synthesis route for this compound.
Pharmacological Properties and Mechanism of Action
This compound is a positive allosteric modulator of the TRPV1 channel.[1][2] This means it does not activate the channel on its own but enhances the response of the channel to other activating stimuli.[1] This modulatory effect has been demonstrated for both exogenous ligands like capsaicin and endogenous stimuli like protons (low pH).[2][4]
The key pharmacological properties of this compound include:
-
Potentiation of Vanilloid Agonists: this compound significantly enhances the potency of capsaicin and other vanilloid agonists in activating TRPV1 channels.[4][5] This leads to a leftward shift in the dose-response curve of the agonist.[4]
-
Enhancement of Proton-Induced Activation: The compound also potentiates the activation of TRPV1 by acidic conditions.[2][4]
-
Analgesic Effects: In vivo, co-administration of this compound with capsaicin has been shown to produce analgesic effects in animal models.[3]
-
Hypothermic Effects: this compound prolongs capsaicin-induced hypothermia in mice, further demonstrating its ability to enhance TRPV1-mediated physiological responses.[3][6]
Signaling Pathway Modulation
This compound binds to a site on the TRPV1 channel that is distinct from the binding sites of orthosteric agonists (like capsaicin) and channel blockers.[2] This allosteric binding induces a conformational change in the channel that increases its sensitivity to activating stimuli, leading to an amplified influx of cations (primarily Ca2+ and Na+) upon activation.
Caption: Signaling pathway of TRPV1 modulation by this compound.
Quantitative Pharmacological Data
The following table summarizes the key quantitative data reported for this compound's effect on TRPV1 activation.
| Parameter | Agonist | Value | Cell Type | Assay | Reference(s) |
| EC50 for Potentiation | Capsaicin (100 nM) | ~22.4 µM | HEK293-TRPV1 | 45Ca2+ uptake | [4] |
| EC50 for Potentiation | Protons (pH 5.5) | ~14.2 µM | HEK293-TRPV1 | 45Ca2+ uptake | [4] |
| Fold Increase in Peak Current | Capsaicin (200 nM) | ~2-fold | HEK293-TRPV1 | Whole-cell patch-clamp |
Experimental Protocols
45Ca2+ Uptake Assay
This assay measures the influx of radioactive calcium into cells expressing TRPV1 channels, providing a quantitative measure of channel activation.
Caption: Workflow for a 45Ca2+ uptake assay.
Methodology:
-
Cell Culture: HEK293 cells stably expressing TRPV1 are seeded in 96-well plates and cultured overnight.
-
Assay Buffer: Prepare a suitable buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4).
-
Treatment:
-
Wash the cells with the assay buffer.
-
Add the assay buffer containing the desired concentrations of the TRPV1 agonist (e.g., capsaicin), this compound, and 45Ca2Cl2.
-
Incubate the plate at room temperature for a specified time (e.g., 10 minutes).
-
-
Termination and Measurement:
-
Aspirate the radioactive solution and wash the cells multiple times with ice-cold wash buffer (e.g., buffer containing 2 mM LaCl3 to block further Ca2+ influx).
-
Lyse the cells with a suitable lysis buffer (e.g., 0.1% Triton X-100 in 0.1 N NaOH).
-
Transfer the lysate to scintillation vials and measure the radioactivity using a liquid scintillation counter.
-
Intracellular Calcium Imaging
This technique uses fluorescent Ca2+ indicators to visualize and quantify changes in intracellular calcium concentration in real-time upon channel activation.
Methodology:
-
Cell Preparation: Plate HEK293-TRPV1 cells on glass coverslips and culture overnight.
-
Dye Loading:
-
Wash the cells with imaging buffer (e.g., a physiological salt solution).
-
Load the cells with a fluorescent Ca2+ indicator (e.g., Fura-2 AM or Fluo-4 AM) in the imaging buffer for a specific duration at room temperature.
-
Wash the cells to remove excess dye.
-
-
Imaging:
-
Mount the coverslip in a perfusion chamber on an inverted fluorescence microscope.
-
Continuously perfuse the cells with the imaging buffer.
-
Acquire baseline fluorescence images.
-
Apply the TRPV1 agonist with or without this compound via the perfusion system.
-
Record the changes in fluorescence intensity over time.
-
-
Data Analysis:
-
Calculate the ratio of fluorescence at two excitation wavelengths (for ratiometric dyes like Fura-2) or the change in fluorescence intensity (for single-wavelength dyes like Fluo-4) to determine the relative changes in intracellular Ca2+ concentration.
-
Whole-Cell Patch-Clamp Electrophysiology
This technique provides a direct measure of the ion currents flowing through the TRPV1 channels in the plasma membrane of a single cell.
Methodology:
-
Cell Preparation: Use HEK293-TRPV1 cells cultured on coverslips.
-
Recording Setup:
-
Place the coverslip in a recording chamber on an inverted microscope.
-
Use borosilicate glass pipettes filled with an appropriate intracellular solution and with a resistance of 2-5 MΩ.
-
-
Recording:
-
Establish a whole-cell patch-clamp configuration on a single cell.
-
Clamp the membrane potential at a holding potential (e.g., -60 mV).
-
Apply the TRPV1 agonist and this compound to the cell via a perfusion system.
-
Record the resulting transmembrane currents.
-
-
Data Analysis:
-
Measure the peak current amplitude in response to the agonist in the presence and absence of this compound to determine the degree of potentiation.
-
In Vivo Applications
This compound has been utilized in in vivo studies to investigate the physiological consequences of TRPV1 modulation. A key application is in the study of pain and thermoregulation.
Capsaicin-Induced Hypothermia Model
Methodology:
-
Animals: Use mice as the animal model.
-
Temperature Measurement: Measure the core body temperature of the mice using a rectal probe at baseline.
-
Drug Administration:
-
Administer capsaicin (e.g., 5 µg) via intraperitoneal injection.
-
In the experimental group, co-administer this compound (e.g., 200 µg) with capsaicin.
-
A control group receives the vehicle.
-
-
Data Collection: Monitor the core body temperature at regular intervals (e.g., every 5 minutes) for a specified duration (e.g., 2 hours).[6]
-
Analysis: Compare the magnitude and duration of the hypothermic response between the different treatment groups.[6]
Conclusion
This compound is a well-characterized and valuable tool for the study of TRPV1 channels. Its nature as a positive allosteric modulator allows for the fine-tuning of TRPV1 activity, providing a more nuanced approach to studying its function compared to direct agonists or antagonists. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals interested in utilizing this compound to further our understanding of TRPV1 physiology and its role in various pathological conditions. Further research into the structure-activity relationships of this compound and related compounds may lead to the development of novel therapeutics with improved efficacy and safety profiles.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 3. Diethyl 4-(2-methoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure Activity Relationships of 1,4-Dihydropyridines That Act as Enhancers of the Vanilloid Receptor 1 (TRPV1) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Asymmetric Synthesis of the TRPV1 Modulator AMG8562 via Lipase-Catalyzed Kinetic Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
The Allosteric Modulation of TRPV1 Channels by MRS1477: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Transient Receptor Potential Vanilloid 1 (TRPV1) channel is a critical mediator of nociception, inflammation, and thermal sensation. Its activation by various stimuli, including capsaicin (B1668287), protons, and noxious heat, has positioned it as a key target for analgesic drug development. While direct antagonists of TRPV1 have been explored, their clinical utility has been hampered by side effects such as hyperthermia. An alternative therapeutic strategy involves the allosteric modulation of TRPV1 activity. This technical guide provides an in-depth examination of the mechanism of action of MRS1477, a positive allosteric modulator (PAM) of TRPV1 channels. We will detail its effects on channel activation by various agonists, present quantitative data in a structured format, and provide comprehensive experimental protocols for studying its activity. Additionally, signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its molecular pharmacology.
Introduction to TRPV1 and Allosteric Modulation
The TRPV1 channel is a non-selective cation channel predominantly expressed in primary sensory neurons.[1] It functions as a polymodal integrator of noxious stimuli, leading to the influx of cations, primarily Ca2+ and Na+, which triggers neuronal depolarization and the sensation of pain.[2] The development of TRPV1 modulators has been a focal point of pain research. Positive allosteric modulators (PAMs) represent a promising class of compounds that do not directly activate the channel but rather enhance its response to endogenous or exogenous agonists.[3] This can lead to a more localized and activity-dependent modulation of nociceptive signaling, potentially avoiding the systemic side effects associated with direct antagonists.
MRS1477, a dihydropyridine (B1217469) derivative, has been identified as a potent and selective PAM of TRPV1.[3] It enhances the sensitivity of the channel to agonists like capsaicin and protons, thereby potentiating their effects.[4] This guide will elucidate the intricate mechanism of MRS1477's action on TRPV1 channels.
Mechanism of Action of MRS1477
MRS1477 acts as a positive allosteric modulator of TRPV1, enhancing the channel's response to vanilloid and proton activation.[3] It does not directly activate TRPV1 channels when applied alone but potentiates the currents induced by agonists.[5][6] This potentiation is characterized by a leftward shift in the agonist dose-response curve, indicating an increased sensitivity of the channel.[4]
Studies have shown that MRS1477's modulatory effect is independent of the orthosteric binding site for capsaicin and the pore-blocking site for ruthenium red.[3] This suggests that MRS1477 binds to a distinct allosteric site on the TRPV1 protein. The interaction with this site is thought to induce a conformational change that facilitates channel opening in the presence of an agonist.
Effects on Vanilloid-Induced Activation
MRS1477 significantly potentiates the activation of TRPV1 by vanilloid compounds such as capsaicin, N-arachidonoyldopamine (NADA), and the ultra-potent agonist resiniferatoxin (B1680534) (RTX).[4] This is evidenced by a decrease in the EC50 values for these agonists in the presence of MRS1477.
Effects on Proton-Induced Activation
In addition to vanilloids, MRS1477 also enhances the activation of TRPV1 by protons (low pH).[4] This is particularly relevant in inflammatory conditions where tissue acidosis is a common feature. The potentiation of proton-induced activation suggests that MRS1477 could be effective in modulating pain and inflammation.
Quantitative Data on MRS1477's Effects
The following tables summarize the quantitative data from various studies on the effects of MRS1477 on TRPV1 channel activation.
| Agonist | Parameter | Control | + 20 µM MRS1477 | Reference |
| Capsaicin | EC50 | 77.7 ± 3.72 nM | 30.2 ± 1.46 nM | [4] |
| Hill Slope | 1.97 ± 0.19 | 2.01 ± 0.19 | [4] | |
| NADA | EC50 | 4.48 ± 0.66 µM | 1.71 ± 0.13 µM | [4] |
| Hill Slope | 1.34 ± 0.07 | 1.72 ± 0.2 | [4] | |
| Resiniferatoxin (RTX) | EC50 | 21.5 ± 1.82 nM | 6.59 ± 0.57 nM | [4] |
| Hill Slope | 1.33 ± 0.08 | 1.09 ± 0.05 | [4] | |
| Protons (pH) | EC50 | 5.92 ± 0.04 | 6.07 ± 0.03 | [4] |
| Hill Slope | 2.94 ± 0.3 | 3.32 ± 0.3 | [4] |
Table 1: Effect of MRS1477 on the Potency of TRPV1 Agonists in 45Ca2+ Uptake Assays.
| Agonist | MRS1477 Concentration | Peak Current Increase | Reference |
| 200 nM Capsaicin | 10 µM | ~2-fold | [5] |
| 200 nM Capsaicin | 20 µM | ~2-fold | [5] |
Table 2: Potentiation of Capsaicin-Induced Currents by MRS1477 in Whole-Cell Patch-Clamp Experiments.
| Condition | Capsaicin EC50 | Reference |
| Control (pH 7.4) | 133 nM | [4] |
| pH 6.0 | 31.4 nM | [4] |
| pH 7.4 + MRS1477 | Not specified, but potentiation observed | [4] |
| pH 6.0 + MRS1477 | Not specified, but further potentiation observed | [4] |
Table 3: Synergistic Effects of MRS1477 and Low pH on Capsaicin-Induced 45Ca2+ Uptake.
Experimental Protocols
Cell Culture and Transfection
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably or transiently expressing human or rat TRPV1 are commonly used.[7]
-
Culture Medium: Grow cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and a selection antibiotic (e.g., 400 µg/ml Geneticin) for stable cell lines.[8]
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.[8]
-
Transfection (for transient expression):
-
Plate HEK293 cells to reach 60-70% confluency on the day of transfection.[8]
-
Use a lipid-based transfection reagent according to the manufacturer's protocol.[8] Dilute plasmid DNA (encoding TRPV1) and the transfection reagent separately in serum-free medium (e.g., Opti-MEM) before mixing.[8]
-
Incubate the DNA-reagent complex for the recommended time and then add to the cells.
-
Replace the medium with fresh complete culture medium 16 hours post-transfection.[9] Experiments can typically be performed 24-48 hours post-transfection.
-
45Ca2+ Uptake Assay
-
Cell Plating: Seed HEK293-TRPV1 cells into 96-well plates.
-
Assay Buffer: Prepare a buffered salt solution (e.g., 10 mM HEPES, pH 7.4, 140 mM NaCl, 5 mM KCl, 1 mM MgCl2, 2 mM CaCl2, 10 mM glucose).
-
Compound Preparation: Prepare serial dilutions of the agonist (e.g., capsaicin) with and without a fixed concentration of MRS1477 in the assay buffer.
-
Assay Procedure:
-
Wash the cells with the assay buffer.
-
Add the compound solutions containing 45Ca2+ (typically 1-2 µCi/well) to the wells.
-
Incubate for a defined period (e.g., 5-10 minutes) at room temperature.
-
Terminate the assay by rapidly washing the cells with ice-cold wash buffer (e.g., assay buffer with 2 mM LaCl3 to block calcium channels).
-
Lyse the cells with a lysis buffer (e.g., 0.1 M NaOH with 1% SDS).
-
-
Data Analysis: Measure the radioactivity in the cell lysates using a scintillation counter. Plot the 45Ca2+ uptake as a function of agonist concentration and fit the data to a sigmoidal dose-response curve to determine EC50 and Hill slope values.
Intracellular Calcium Imaging with Fura-2 AM
-
Cell Plating: Plate HEK293-TRPV1 cells on glass coverslips.
-
Dye Loading:
-
Prepare a Fura-2 AM loading solution (e.g., 1-5 µM Fura-2 AM with 0.02% Pluronic F-127 in assay buffer).[3][10]
-
Incubate the cells with the loading solution for 30-60 minutes at 37°C in the dark.[3][11]
-
Wash the cells with assay buffer and allow for de-esterification for at least 30 minutes at room temperature.[12]
-
-
Imaging Setup:
-
Mount the coverslip in a perfusion chamber on an inverted fluorescence microscope equipped with a ratiometric imaging system.
-
Perfuse the cells with assay buffer.
-
-
Data Acquisition:
-
Data Analysis:
Whole-Cell Patch-Clamp Electrophysiology
-
Cell Preparation: Use HEK293-TRPV1 cells plated on glass coverslips.
-
Solutions:
-
Recording Setup:
-
Recording Procedure:
-
Data Analysis:
-
Measure the peak current amplitude in response to agonist application.
-
Calculate the current density by dividing the peak current by the cell capacitance.[19]
-
Analyze the potentiation of the current by MRS1477.
-
Visualizations
Signaling Pathway of MRS1477 Action
Caption: Proposed signaling pathway for MRS1477's positive allosteric modulation of TRPV1.
Experimental Workflow for Assessing MRS1477 Activity
Caption: A typical experimental workflow to characterize the effects of MRS1477 on TRPV1 channels.
Logical Relationship of MRS1477's Mechanism
Caption: Logical flow diagram illustrating the synergistic action of MRS1477 and an agonist on TRPV1.
Conclusion
MRS1477 represents a valuable pharmacological tool for studying TRPV1 channel function and serves as a proof-of-concept for the therapeutic potential of positive allosteric modulators in the treatment of pain and inflammation. Its ability to enhance the sensitivity of TRPV1 to its natural activators offers a more nuanced approach to channel modulation compared to direct antagonism. The detailed methodologies and quantitative data presented in this guide are intended to support further research into the mechanism of action of MRS1477 and the development of novel allosteric modulators of TRPV1 with improved therapeutic profiles.
References
- 1. TRPV1 drugs alter core body temperature via central projections of primary afferent sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. hellobio.com [hellobio.com]
- 4. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 5. researchgate.net [researchgate.net]
- 6. Targeting breast cancer cells by MRS1477, a positive allosteric modulator of TRPV1 channels | PLOS One [journals.plos.org]
- 7. Human TRPV1 Stable Cell Line-HEK293 (CSC-RI0057) - Creative Biogene [creative-biogene.com]
- 8. Expert Insights | Practical HEK293 Cell Culture and Gene-Editing Protocols | Ubigene [ubigene.us]
- 9. TRPV1 channels and the progesterone receptor Sig-1R interact to regulate pain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ionbiosciences.com [ionbiosciences.com]
- 11. Calcium Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]
- 12. moodle2.units.it [moodle2.units.it]
- 13. First steps for presentation and analysis of calcium imaging data - FocalPlane [focalplane.biologists.com]
- 14. sophion.co.jp [sophion.co.jp]
- 15. Methods Used for Studying TRP Channel Functions in Sensory Neurons - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Resolving TRPV1- and TNF-α-Mediated Spinal Cord Synaptic Plasticity and Inflammatory Pain with Neuroprotectin D1 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 18. docs.axolbio.com [docs.axolbio.com]
- 19. Identification of a Partial and Selective TRPV1 Agonist CPIPC for Alleviation of Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
The Role of MRS 1477 as a Positive Allosteric Modulator of the TRPV1 Channel: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of MRS 1477, a dihydropyridine (B1217469) derivative that functions as a positive allosteric modulator (PAM) of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[1] this compound enhances the activity of TRPV1 in the presence of its agonists, such as capsaicin (B1668287) and protons, but does not possess intrinsic agonist activity.[2] This modulation presents a novel therapeutic strategy for conditions like chronic pain, where targeted enhancement of endogenous signaling could be beneficial. This document details the mechanism of action of this compound, its effects on TRPV1 signaling pathways, quantitative data from key experiments, and comprehensive protocols for in vitro characterization.
Introduction to this compound and TRPV1
The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel predominantly expressed in primary sensory neurons.[3] It acts as a polymodal integrator of various noxious stimuli, including high temperatures (>43°C), acidic conditions, and pungent compounds like capsaicin, the active component in chili peppers.[3][4] Activation of TRPV1 leads to an influx of cations, primarily Ca2+ and Na+, resulting in membrane depolarization and the sensation of pain.[4]
Positive allosteric modulators (PAMs) are compounds that bind to a site on a receptor distinct from the orthosteric (agonist-binding) site.[5] They do not activate the receptor on their own but enhance the response of the receptor to its endogenous or exogenous agonists.[5] this compound is a 1,4-dihydropyridine (B1200194) derivative that has been identified as a PAM of the TRPV1 channel.[2] By potentiating the effects of TRPV1 agonists, this compound offers a mechanism to selectively amplify channel activity, which could be harnessed for therapeutic purposes.[6]
Mechanism of Action of this compound
This compound enhances the activation of TRPV1 by its agonists without directly activating the channel itself. This potentiation is achieved by increasing the sensitivity of the channel to agonists like capsaicin and protons (low pH).[3] The allosteric binding site for this compound is thought to be distinct from the orthosteric binding site for vanilloids and the pore-blocking sites for antagonists like capsazepine (B1668289) and ruthenium red.[7][8]
The primary mechanism of action involves the potentiation of agonist-induced cation influx. Electrophysiological studies have shown that in the presence of this compound, the peak current activated by capsaicin is significantly increased.[7] This enhancement is observed across a range of membrane potentials, suggesting an allosteric mode of action.[7]
Signaling Pathways
The activation of the TRPV1 channel initiates a cascade of intracellular signaling events, primarily driven by the influx of Ca2+. This compound, by potentiating this Ca2+ influx, amplifies these downstream pathways.
TRPV1 Activation and Downstream Signaling
Caption: TRPV1 Signaling Pathway and Modulation by this compound.
Induction of Apoptosis and Reactive Oxygen Species (ROS)
Prolonged and substantial influx of Ca2+ through the TRPV1 channel can lead to cellular stress, including the generation of reactive oxygen species (ROS).[9][10] This increase in intracellular ROS can, in turn, trigger apoptotic pathways.[9] Studies have shown that capsaicin-induced apoptosis is often mediated by ROS generation and disruption of the mitochondrial membrane potential.[10][11] The co-administration of this compound with capsaicin has been observed to enhance these effects, leading to increased apoptosis in cancer cell lines.[12]
Quantitative Data
The positive allosteric modulatory effects of this compound on the TRPV1 channel have been quantified in various in vitro assays.
Table 1: Potentiation of Vanilloid Agonist-Induced TRPV1 Activation by this compound
| Agonist | Agonist Concentration | This compound Concentration | EC50 of Agonist | Fold Shift in EC50 | Reference |
| Capsaicin | - | 0 µM (Control) | 77.7 ± 3.72 nM | - | [3] |
| Capsaicin | - | 20 µM | 30.2 ± 1.46 nM | 2.57 | [3] |
| NADA | - | 0 µM (Control) | 4.48 ± 0.66 µM | - | [3] |
| NADA | - | 20 µM | 1.71 ± 0.13 µM | 2.62 | [3] |
| RTX | - | 0 µM (Control) | 21.5 ± 1.82 nM | - | [3] |
| RTX | - | 20 µM | 6.59 ± 0.57 nM | 3.26 | [3] |
Table 2: Enhancement of Proton- and Capsaicin-Activated Currents by this compound
| Activation Stimulus | Stimulus Concentration | This compound Concentration | Effect | Reference |
| Protons (pH 5.5) | - | 20 µM | ~90% enhancement of Ca2+ uptake | [3] |
| Protons (pH 4.8) | - | 20 µM | ~80% enhancement of Ca2+ uptake | [3] |
| Capsaicin | 200 nM | 10 µM | ~2-fold increase in peak current | [7] |
| Capsaicin | 50 nM | 30 µM | ~3-fold potentiation of Ca2+ uptake | [8] |
Experimental Protocols
The characterization of this compound as a TRPV1 PAM involves several key in vitro assays. Detailed methodologies for these experiments are provided below.
Calcium Imaging Assay using Fluo-4 AM
This protocol describes the measurement of intracellular calcium concentration changes in response to TRPV1 activation and modulation in HEK293 cells transiently or stably expressing the TRPV1 channel.
Caption: Experimental Workflow for Calcium Imaging Assay.
Materials:
-
HEK293 cells stably or transiently expressing human TRPV1
-
96-well black wall, clear bottom plates
-
Fluo-4 AM (acetoxymethyl ester)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or similar assay buffer
-
This compound
-
Capsaicin
-
Fluorescence microplate reader with fluidics injection (e.g., FlexStation 3)
Procedure:
-
Cell Plating: Seed HEK293-TRPV1 cells in a 96-well plate at a density of 40,000-80,000 cells per well and incubate overnight.[4]
-
Dye Loading Solution Preparation: Prepare a Fluo-4 AM loading solution in assay buffer. A typical concentration is 2-5 µM Fluo-4 AM with 0.02% Pluronic F-127.[2][13]
-
Cell Loading:
-
Compound Plate Preparation: Prepare a separate 96-well plate containing this compound and/or capsaicin at the desired concentrations in assay buffer.
-
Fluorescence Measurement:
-
Place the cell plate and the compound plate into the fluorescence microplate reader.
-
Set the excitation wavelength to ~490 nm and the emission wavelength to ~525 nm.[4]
-
Record a baseline fluorescence reading for a few seconds.
-
Program the instrument to inject the compounds from the compound plate into the cell plate.
-
Continue to record the fluorescence intensity for several minutes to capture the calcium influx.
-
-
Data Analysis: The change in fluorescence intensity over time reflects the change in intracellular calcium concentration. Dose-response curves can be generated to determine the EC50 values for agonists in the presence and absence of this compound.
Whole-Cell Patch Clamp Electrophysiology
This protocol is for recording TRPV1-mediated currents in HEK293 cells to assess the effect of this compound on channel activity.
Caption: Experimental Workflow for Whole-Cell Patch Clamp.
Materials:
-
HEK293-TRPV1 cells on coverslips
-
Patch clamp rig (microscope, micromanipulator, amplifier, data acquisition system)
-
Borosilicate glass capillaries
-
Pipette puller
-
Extracellular solution (e.g., ACSF containing in mM: 126 NaCl, 3 KCl, 2 MgSO4, 2 CaCl2, 1.25 NaH2PO4, 26.4 NaHCO3, and 10 glucose)[14]
-
Intracellular solution (e.g., K-Gluconate based, containing in mM: 115 K-Gluconate, 4 NaCl, 0.3 GTP-NaCl, 2 ATP-Mg)[14]
-
This compound and Capsaicin
Procedure:
-
Preparation:
-
Obtaining a Whole-Cell Recording:
-
Data Acquisition:
-
Clamp the cell at a holding potential, typically -60 mV.[17]
-
Apply voltage protocols, such as voltage ramps (e.g., -100 to +100 mV) or voltage steps, to measure current-voltage relationships.[18]
-
Establish a stable baseline current.
-
Perfuse the cell with a solution containing capsaicin to elicit a TRPV1-mediated inward current.
-
Co-apply this compound with capsaicin and record the change in current amplitude.[7]
-
Perform washout steps to demonstrate the reversibility of the effect.[7]
-
-
Data Analysis:
-
Measure the peak amplitude of the capsaicin-induced currents in the presence and absence of this compound.
-
Construct current-voltage (I-V) plots to analyze the characteristics of the potentiation.
-
Apoptosis and Reactive Oxygen Species (ROS) Assays
The induction of apoptosis and ROS generation can be assessed using various commercially available kits and standard laboratory techniques.
Apoptosis Assay (e.g., Caspase Activity Assay):
-
Treat cells (e.g., MCF-7 breast cancer cells) with this compound (e.g., 2 µM) and/or capsaicin (e.g., 10 µM) for a specified duration (e.g., 72 hours).[12]
-
Lyse the cells and measure the activity of key apoptosis-related caspases (e.g., caspase-3 and caspase-9) using a fluorogenic or colorimetric substrate.[12][19]
-
Quantify the results using a plate reader.
ROS Measurement (e.g., using CM-H2DCFDA):
-
Load cells with a ROS-sensitive fluorescent probe, such as chloromethyl-2',7'-dichlorodihydrofluorescein diacetate (CM-H2DCFDA).[20]
-
Treat the cells with this compound and/or capsaicin.
-
Measure the increase in fluorescence over time using a fluorescence microscope or plate reader, which corresponds to the level of intracellular ROS.[20]
Conclusion
This compound is a valuable pharmacological tool for studying the function and regulation of the TRPV1 channel. Its ability to act as a positive allosteric modulator, potentiating the effects of endogenous and exogenous agonists, opens up new avenues for therapeutic intervention in conditions where TRPV1 activity is implicated, such as chronic pain and certain types of cancer. The experimental protocols detailed in this guide provide a framework for the further characterization of this compound and the discovery of novel TRPV1 modulators. The downstream consequences of enhanced TRPV1 activity, including the induction of apoptosis and ROS production, highlight the complex cellular responses to potent channel modulation and warrant further investigation.
References
- 1. brainvta.tech [brainvta.tech]
- 2. hellobio.com [hellobio.com]
- 3. researchgate.net [researchgate.net]
- 4. abcam.com [abcam.com]
- 5. Capsaicin inhibits proliferation and induces apoptosis in osteosarcoma cell lines via the mitogen-activated protein kinase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tools.thermofisher.cn [tools.thermofisher.cn]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Involvement of NADPH oxidase-mediated generation of reactive oxygen species in the apototic cell death by capsaicin in HepG2 human hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Capsaicin induces apoptosis by generating reactive oxygen species and disrupting mitochondrial transmembrane potential in human colon cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Targeting breast cancer cells by MRS1477, a positive allosteric modulator of TRPV1 channels | PLOS One [journals.plos.org]
- 13. Cell-based Calcium Assay for Medium to High Throughput Screening of TRP Channel Functions using FlexStation 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 15. docs.axolbio.com [docs.axolbio.com]
- 16. Patch Clamp Protocol [labome.com]
- 17. mdpi.com [mdpi.com]
- 18. sophion.com [sophion.com]
- 19. Capsaicin induces cell cycle arrest and apoptosis in human KB cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
An In-depth Technical Guide to MRS 1477 (CAS: 212200-21-0): A Positive Allosteric Modulator of TRPV1
For Researchers, Scientists, and Drug Development Professionals
Abstract
MRS 1477, with the CAS number 212200-21-0, is a potent and selective small molecule that acts as a positive allosteric modulator (PAM) of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[1] As a dihydropyridine (B1217469) derivative, it does not activate the TRPV1 channel on its own but significantly enhances the channel's response to endogenous and exogenous agonists such as capsaicin (B1668287) and protons (low pH).[1][2] This unique mechanism of action has positioned this compound as a valuable pharmacological tool for investigating TRPV1 channel function and as a potential therapeutic agent for conditions such as pain and cancer. This guide provides a comprehensive overview of the technical data and experimental methodologies associated with this compound, aimed at facilitating its application in research and drug development.
Chemical and Physical Properties
This compound is chemically identified as 4-Ethyl-1,4-dihydro-5-[[(2-methoxyethyl)thio]carbonyl]-6-methyl-2-phenyl-3-pyridinecarboxylic acid ethyl ester. Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 212200-21-0 | |
| Molecular Formula | C21H27NO4S | |
| Molecular Weight | 389.51 g/mol | |
| Purity | ≥98% (HPLC) | |
| Storage | Store at -20°C |
Mechanism of Action: Positive Allosteric Modulation of TRPV1
This compound functions as a positive allosteric modulator of the TRPV1 channel, a non-selective cation channel predominantly expressed in nociceptive sensory neurons and also found in various other cell types.[2] Unlike direct agonists, this compound does not gate the channel itself but potentiates the activity of other activators.
The primary mechanism involves this compound binding to a site on the TRPV1 protein that is distinct from the agonist binding site (orthosteric site). This allosteric binding induces a conformational change in the receptor that increases the affinity and/or efficacy of orthosteric agonists like capsaicin and protons.[2][3] This potentiation leads to an enhanced influx of cations, primarily Ca2+ and Na+, upon agonist stimulation.[4]
Quantitative Data
The potentiation effect of this compound on TRPV1 activation has been quantified in several studies. The following tables summarize the key findings.
Table 3.1: Potentiation of Vanilloid Agonists
| Agonist | Condition | EC50 (Control) | EC50 (with 20 µM this compound) | Fold Potentiation | Reference |
| Capsaicin | - | 77.7 ± 3.72 nM | 30.2 ± 1.46 nM | ~2.6 | [5] |
| N-arachidonoyl-dopamine (NADA) | - | - | - | Potentiation observed | [5] |
| Resiniferatoxin (RTX) | - | - | - | Potentiation observed | [5] |
Table 3.2: Potentiation of Proton Activation
| Condition | EC50 (pH, Control) | EC50 (pH, with 20 µM this compound) | Enhancement of Ca2+ uptake | Reference |
| pH 5.5 | 5.65 ± 0.03 | 5.87 ± 0.03 | 90% | [5] |
| pH 4.8 | - | - | 80% | [5] |
Table 3.3: In Vitro Cellular Effects (in MCF7 Breast Cancer Cells)
| Treatment | Concentration | Duration | Effect | Reference |
| This compound + Capsaicin | 2 µM + 10 µM | 72 h | Induction of apoptosis, increased ROS production, increased caspase activity | [6] |
| This compound | 2 µM | - | Increased capsaicin-evoked TRPV1-mediated current density | [6] |
Experimental Protocols
This section details the methodologies for key experiments involving this compound.
Calcium Imaging Assay
This protocol is used to measure changes in intracellular calcium concentration ([Ca²⁺]i) following TRPV1 activation and its modulation by this compound.
Workflow:
Detailed Methodology (adapted from Kaszas et al., 2012):
-
Cell Culture: HEK293 cells stably expressing rat TRPV1 are cultured in appropriate media.
-
Dye Loading: Cells are incubated with a calcium-sensitive fluorescent dye (e.g., 2 µM Fluo-4 AM) in a physiological buffer for 30-60 minutes at 37°C.
-
Washing: Cells are washed with buffer to remove excess extracellular dye.
-
Compound Addition: A baseline fluorescence is recorded before the addition of this compound (e.g., 20 µM) or vehicle control.
-
Agonist Stimulation: A TRPV1 agonist, such as capsaicin or an acidic buffer, is added to the cells.
-
Data Acquisition: Fluorescence intensity is measured over time using a fluorescence plate reader or microscope.
-
Data Analysis: The change in fluorescence, indicating a change in intracellular calcium, is calculated. The potentiation by this compound is determined by comparing the response in the presence and absence of the compound.
Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
This protocol is used to detect and quantify apoptosis in cells treated with this compound and capsaicin.
Workflow:
Detailed Methodology (adapted from Nazıroğlu et al., 2017):
-
Cell Culture and Treatment: MCF7 breast cancer cells are cultured and treated with this compound (2 µM), capsaicin (10 µM), or a combination of both for 72 hours.[6]
-
Cell Harvesting: Both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS), and centrifuged.
-
Staining: The cell pellet is resuspended in Annexin V binding buffer. FITC-conjugated Annexin V and propidium iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated for 15 minutes at room temperature in the dark.
-
Flow Cytometry: The stained cells are analyzed using a flow cytometer. FITC and PI fluorescence are detected to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Signaling Pathways
The modulation of the TRPV1 channel by this compound can trigger distinct downstream signaling pathways depending on the cellular context, leading to outcomes such as analgesia or apoptosis.
TRPV1 Signaling in Analgesia
In sensory neurons, the potentiation of TRPV1 by this compound in the presence of an agonist leads to a significant and sustained influx of Ca²⁺. This can result in the desensitization of the neuron or, in cases of excessive Ca²⁺ influx, excitotoxicity and a temporary, localized inactivation of the nerve terminal. This "defunctionalization" of nociceptive fibers underlies the analgesic effect.[3]
TRPV1 Signaling in Apoptosis (Cancer Cells)
In cancer cells, such as the MCF7 breast cancer cell line, the sustained Ca²⁺ influx resulting from this compound and capsaicin co-treatment can trigger apoptotic pathways. This is often mediated by mitochondrial dysfunction, the production of reactive oxygen species (ROS), and the activation of caspases.
Conclusion
This compound is a well-characterized positive allosteric modulator of the TRPV1 channel with significant potential in both basic research and therapeutic development. Its ability to selectively enhance the activity of TRPV1 in the presence of its agonists allows for a nuanced approach to modulating this important ion channel. The data and protocols presented in this guide offer a solid foundation for researchers and scientists to effectively utilize this compound in their studies of pain, cancer, and other TRPV1-related physiological and pathological processes. Further research into the in vivo efficacy and safety profile of this compound and similar compounds is warranted to explore their full therapeutic potential.
References
- 1. TRPV1: A Target for Next Generation Analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small molecule positive allosteric modulation of TRPV1 activation by vanilloids and acidic pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Positive allosteric modulation of TRPV1 as a novel analgesic mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Small Molecule Positive Allosteric Modulation of TRPV1 Activation by Vanilloids and Acidic pH - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Pharmacological Profile of MRS2500: A Selective P2Y1 Receptor Antagonist
An important clarification regarding the target of MRS 1477 is necessary. Initial research indicates that this compound is not a P2Y1 receptor antagonist but rather a positive allosteric modulator of the TRPV1 channel.[1][2][3] This guide will, therefore, focus on a well-characterized, potent, and selective P2Y1 receptor antagonist, MRS2500 , to fulfill the user's core request for an in-depth pharmacological profile of a compound targeting the P2Y1 receptor.
This technical guide provides a comprehensive overview of the pharmacological properties of MRS2500, a potent and selective antagonist of the P2Y1 purinergic receptor. The information is intended for researchers, scientists, and professionals in drug development.
Introduction to P2Y1 Receptors and the Role of Antagonists
The P2Y1 receptor is a G-protein coupled receptor (GPCR) activated by adenosine (B11128) diphosphate (B83284) (ADP).[4] It is widely expressed in various tissues, including blood platelets, smooth muscle, and the nervous system.[5][6] Activation of the P2Y1 receptor is critically involved in the initial stages of platelet aggregation, making it a significant target for the development of anti-thrombotic agents.[4][7] P2Y1 receptor antagonists, such as MRS2500, are valuable pharmacological tools for studying the physiological and pathophysiological roles of this receptor and hold therapeutic potential for cardiovascular diseases.[6][8]
Quantitative Pharmacological Data for MRS2500
The following table summarizes the key quantitative data for MRS2500, highlighting its high affinity and selectivity for the P2Y1 receptor.
| Parameter | Value | Species | Assay Type | Reference |
| Binding Affinity (Ki) | 0.78 nM | Human | Radioligand Binding ([³²P]MRS2500) | [9] |
| Antagonist Potency (IC50) | 0.95 nM | Human | Inhibition of ADP-induced platelet aggregation | [9] |
| Selectivity | >10,000-fold vs P2Y12 and P2Y13 receptors | Human | Functional Assays | [9] |
Signaling Pathway of the P2Y1 Receptor
Activation of the P2Y1 receptor by its endogenous agonist ADP initiates a signaling cascade through the Gq/11 family of G-proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, causing the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). In platelets, this signaling pathway culminates in shape change and aggregation.
Experimental Protocols
Detailed methodologies for key experiments used to characterize P2Y1 receptor antagonists like MRS2500 are provided below.
This assay is used to determine the binding affinity (Ki) of a compound for the P2Y1 receptor.
-
Cell Preparation: Membranes are prepared from cells recombinantly expressing the human P2Y1 receptor (e.g., COS-7 cells).
-
Radioligand: A radiolabeled P2Y1 antagonist, such as [³²P]MRS2500, is used.
-
Procedure:
-
Cell membranes are incubated with a fixed concentration of the radioligand.
-
Increasing concentrations of the unlabeled test compound (e.g., MRS2500) are added to compete for binding.
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled P2Y1 antagonist.
-
After incubation, the bound and free radioligand are separated by rapid filtration.
-
The radioactivity retained on the filters is measured by liquid scintillation counting.
-
-
Data Analysis: The IC50 value (concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.
This functional assay measures the ability of a compound to inhibit ADP-induced platelet aggregation, providing its antagonist potency (IC50).
-
Platelet Preparation: Platelet-rich plasma (PRP) is obtained from fresh human blood by centrifugation.
-
Procedure:
-
PRP is placed in an aggregometer, and a baseline light transmission is established.
-
The test compound (e.g., MRS2500) at various concentrations is pre-incubated with the PRP.
-
Platelet aggregation is induced by the addition of a submaximal concentration of ADP.
-
The change in light transmission, which corresponds to the degree of platelet aggregation, is recorded over time.
-
-
Data Analysis: The IC50 value is calculated as the concentration of the antagonist that causes a 50% reduction in the maximum aggregation response induced by ADP.
In Vivo Studies
MRS2500 has been evaluated in animal models to assess its anti-thrombotic effects. For instance, in mouse models of thrombosis, administration of MRS2500 has been shown to significantly inhibit platelet aggregation and prevent the formation of occlusive thrombi in injured arteries. These studies confirm the in vivo efficacy of MRS2500 as a P2Y1 receptor antagonist.
Conclusion
MRS2500 is a highly potent and selective antagonist of the P2Y1 receptor. Its pharmacological profile, characterized by nanomolar affinity and potent inhibition of ADP-induced platelet aggregation, makes it an invaluable research tool for elucidating the roles of the P2Y1 receptor. Furthermore, its demonstrated in vivo anti-thrombotic activity underscores the therapeutic potential of targeting the P2Y1 receptor for the prevention and treatment of cardiovascular diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CAS 212200-21-0 | MRS1477 | Tocris Bioscience [tocris.com]
- 3. MRS-1477 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Pharmacological characterization of P2Y receptor subtypes – an update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. guidetopharmacology.org [guidetopharmacology.org]
- 6. P2Y1 receptors mediate inhibitory neuromuscular transmission in the rat colon - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel antagonists acting at the P2Y(1) purinergic receptor: synthesis and conformational analysis using potentiometric and nuclear magnetic resonance titration techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Agonists and antagonists for P2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Interaction of MRS 1477 and Capsaicin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the interaction between MRS 1477, a positive allosteric modulator, and capsaicin (B1668287), a well-known agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. This document delves into the molecular mechanisms, quantitative effects, and experimental methodologies relevant to the study of these compounds, offering valuable insights for researchers in pain, inflammation, and sensory neuroscience.
Introduction: The TRPV1 Channel and its Modulation
The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel predominantly expressed in primary sensory neurons.[1] It functions as a polymodal integrator of various noxious stimuli, including heat, protons (low pH), and endogenous and exogenous chemical ligands.[1] Capsaicin, the pungent compound in chili peppers, is a potent exogenous agonist of TRPV1.[1] Its binding to the receptor induces a sensation of heat and pain by promoting a significant influx of cations, primarily Ca2+ and Na+, leading to neuronal depolarization.
This compound is a dihydropyridine (B1217469) derivative that acts as a positive allosteric modulator (PAM) of the TRPV1 channel.[2] Unlike direct agonists, this compound does not activate the channel on its own. Instead, it enhances the channel's response to orthosteric agonists like capsaicin.[3] This potentiation of the capsaicin-induced response makes the combination of these two molecules a valuable tool for studying TRPV1 function and a potential avenue for developing novel therapeutic strategies.
Quantitative Analysis of this compound's Potentiation of Capsaicin's Effects
The positive allosteric modulation of TRPV1 by this compound results in a significant enhancement of capsaicin's efficacy and potency. This potentiation has been quantified through various in vitro assays, primarily utilizing human embryonic kidney (HEK293) cells stably expressing the TRPV1 channel.
| Parameter | Condition | Value | Cell Type | Assay | Reference |
| Capsaicin EC50 | Without this compound | 77.7 ± 3.72 nM | HEK293-TRPV1 | 45Ca2+ uptake | [4] |
| With 20 µM this compound | 30.2 ± 1.46 nM | HEK293-TRPV1 | 45Ca2+ uptake | [4] | |
| Fold Shift in Capsaicin EC50 | With 20 µM this compound | ~2.6 | HEK293-TRPV1 | 45Ca2+ uptake | [4] |
| Peak Current Increase | 200 nM Capsaicin + 10 µM this compound | ~2-fold | HEK293-TRPV1 | Whole-cell patch clamp | [2] |
| Response Potentiation | 50 nM Capsaicin + increasing this compound | Up to 3-fold | HEK293-TRPV1 | Calcium imaging | [2] |
Signaling Pathways
Capsaicin-Induced TRPV1 Signaling
Activation of the TRPV1 channel by capsaicin initiates a cascade of intracellular signaling events, primarily driven by the influx of calcium ions. This increase in intracellular calcium ([Ca2+]i) serves as a second messenger, triggering various downstream pathways.
Interaction with this compound
This compound, as a positive allosteric modulator, binds to a site on the TRPV1 receptor distinct from the capsaicin binding site. This binding event is thought to induce a conformational change that enhances the channel's sensitivity to capsaicin, leading to a greater and more prolonged influx of calcium for a given concentration of the agonist. This amplified calcium signal subsequently intensifies the activation of downstream signaling pathways.
Experimental Protocols
Calcium Imaging Assay
This protocol details the measurement of intracellular calcium concentration changes in response to capsaicin and this compound using the ratiometric fluorescent indicator Fura-2 AM in HEK293 cells stably expressing TRPV1.
Materials:
-
HEK293 cells stably expressing human TRPV1
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418)
-
Poly-D-lysine coated glass coverslips or 96-well black-walled imaging plates
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other physiological saline solution
-
Capsaicin stock solution (in ethanol (B145695) or DMSO)
-
This compound stock solution (in DMSO)
-
Fluorescence microscope with an imaging system capable of excitation at 340 nm and 380 nm and emission detection at ~510 nm.
Procedure:
-
Cell Culture: Culture HEK293-TRPV1 cells in DMEM at 37°C in a humidified atmosphere with 5% CO2. Seed cells onto poly-D-lysine coated coverslips or imaging plates 24-48 hours prior to the experiment to achieve 70-80% confluency.
-
Dye Loading: a. Prepare a Fura-2 AM loading solution. A typical final concentration is 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBSS. b. Wash the cells once with HBSS. c. Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark. d. Wash the cells twice with HBSS to remove extracellular dye and allow for de-esterification of the Fura-2 AM for at least 20 minutes at room temperature.
-
Imaging: a. Mount the coverslip onto the microscope stage in a perfusion chamber or place the imaging plate in the microscope's plate reader. b. Continuously perfuse the cells with HBSS to establish a baseline fluorescence ratio (F340/F380). c. Prepare the test solutions of capsaicin and this compound in HBSS at the desired final concentrations. d. To study the potentiation effect, first perfuse with a solution containing this compound alone to establish a new baseline, then co-perfuse with a solution containing both this compound and capsaicin. e. Acquire fluorescence images alternately at 340 nm and 380 nm excitation wavelengths. The ratio of the fluorescence intensities (F340/F380) is proportional to the intracellular calcium concentration.
-
Data Analysis: a. Select regions of interest (ROIs) corresponding to individual cells. b. Calculate the F340/F380 ratio for each ROI over time. c. The change in the ratio from baseline indicates the change in intracellular calcium concentration. Compare the peak response to capsaicin in the presence and absence of this compound.
Whole-Cell Patch-Clamp Electrophysiology
This protocol describes the recording of capsaicin-activated whole-cell currents in HEK293-TRPV1 cells and their modulation by this compound.
Materials:
-
HEK293 cells stably expressing human TRPV1
-
Cell culture reagents as described above
-
Patch-clamp rig with an amplifier, digitizer, and data acquisition software
-
Borosilicate glass capillaries for pipette pulling
-
Micromanipulator
-
Perfusion system
Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH adjusted to 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 140 KCl, 5 EGTA, 1 MgCl2, 10 HEPES, 2 Mg-ATP (pH adjusted to 7.2 with KOH).
-
Capsaicin and this compound stock solutions.
Procedure:
-
Cell Preparation: Plate cells on glass coverslips at a low density to allow for easy patching of individual cells.
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Recording: a. Place a coverslip with cells in the recording chamber on the microscope stage and perfuse with the external solution. b. Approach a single cell with the patch pipette and form a giga-ohm seal. c. Rupture the cell membrane to achieve the whole-cell configuration. d. Clamp the cell at a holding potential of -60 mV.
-
Data Acquisition: a. Apply voltage ramps (e.g., from -100 mV to +100 mV over 200 ms) to determine the current-voltage (I-V) relationship. b. Perfuse the cell with a solution containing capsaicin to elicit an inward current at negative potentials and an outward current at positive potentials. c. To test for modulation, pre-apply this compound followed by co-application of this compound and capsaicin. d. Record the current responses to the application of the compounds.
-
Data Analysis: a. Measure the peak current amplitude in response to capsaicin in the absence and presence of this compound. b. Construct I-V curves to analyze changes in the current profile. c. Calculate the fold potentiation of the capsaicin-induced current by this compound.
Conclusion
This compound serves as a potent positive allosteric modulator of the TRPV1 channel, significantly enhancing its sensitivity to the agonist capsaicin. This interaction leads to an amplified intracellular calcium signal and a subsequent potentiation of downstream signaling cascades. The detailed experimental protocols provided in this guide offer a robust framework for investigating the intricate relationship between this compound, capsaicin, and the TRPV1 channel. A thorough understanding of this interaction is crucial for advancing our knowledge of nociception and for the development of novel analgesic therapies targeting the TRPV1 receptor.
References
- 1. Small Molecule Positive Allosteric Modulation of TRPV1 Activation by Vanilloids and Acidic pH - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Positive allosteric modulation of TRPV1 as a novel analgesic mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
In Vitro Characterization of MRS 1477: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro characterization of MRS 1477, a small molecule identified as a positive allosteric modulator (PAM) of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. All data and protocols are collated from publicly available scientific literature to support further research and development.
Core Compound Activity: Positive Allosteric Modulator of TRPV1
This compound is a dihydropyridine (B1217469) derivative that enhances the activity of the TRPV1 ion channel in response to its agonists.[1][2][3] It does not activate the channel directly but potentiates the action of vanilloids (like capsaicin) and protons (low pH), leading to an increased influx of cations, primarily Ca2+, into the cell.[1][2] This modulation results in a leftward shift of the agonist dose-response curve, indicating increased potency.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the in vitro effects of this compound on TRPV1 channel function, primarily derived from studies on HEK293 cells stably expressing rat TRPV1.
Table 1: Potentiation of Vanilloid Agonist-Induced TRPV1 Activation
This table illustrates the effect of 20 µM this compound on the potency (EC50) of various vanilloid agonists in inducing ⁴⁵Ca²⁺ uptake. The data shows a significant decrease in the EC50 values, signifying potentiation.
| Agonist | Agonist EC50 (Control) | Agonist EC50 (+ 20 µM this compound) | Fold Potentiation (EC50 Ratio) |
| Capsaicin (B1668287) | 77.7 ± 3.72 nM | 30.2 ± 1.46 nM | ~2.6 |
| N-Arachidonoyl dopamine (B1211576) (NADA) | 4.48 ± 0.66 µM | 1.71 ± 0.13 µM | ~2.6 |
| Resiniferatoxin (RTX) | 21.5 ± 1.82 nM | 6.59 ± 0.57 nM | ~3.3 |
Data sourced from Kaszas K, et al. J Pharmacol Exp Ther. 2012.
Table 2: Enhancement of Proton-Activated TRPV1 Function
This compound enhances Ca²⁺ uptake through TRPV1 channels activated by acidic conditions. This table shows the percentage enhancement of ⁴⁵Ca²⁺ uptake at different pH values in the presence of this compound.
| Extracellular pH | % Enhancement of Ca²⁺ Uptake (+ this compound) |
| 5.5 | ~90% |
| 4.8 | ~80% |
Data sourced from Kaszas K, et al. J Pharmacol Exp Ther. 2012.
Table 3: Effects on Breast Cancer Cell Lines
In addition to its direct effects on TRPV1, this compound has been studied in the context of cancer biology, where TRPV1 expression can play a role in cell fate.
| Cell Line | Assay | Conditions | Observed Effect |
| MCF7 | Apoptosis | 2 µM this compound + 10 µM Capsaicin (72h) | Induction of apoptosis |
| MCF7 | Intracellular Ca²⁺ | This compound application | Evokes Ca²⁺ signals |
| BT-474 | Cell Proliferation (MTT) | This compound | IC50 of 10.6 µM |
Data sourced from Nazıroğlu M, et al. PLoS One. 2017.[1]
Signaling Pathways and Experimental Workflows
Signaling Pathway Diagram
The following diagram illustrates the mechanism of TRPV1 activation and its positive allosteric modulation by this compound. Agonists like capsaicin or stimuli like protons bind to the TRPV1 channel, causing a conformational change that opens its pore, leading to Ca²⁺ influx. This compound binds to an allosteric site on the channel, enhancing the agonist-induced opening and increasing the magnitude of the Ca²⁺ current.
Experimental Workflow Diagram
This diagram outlines a typical workflow for a cell-based calcium flux assay used to characterize this compound's activity.
Experimental Protocols
The following are detailed methodologies for key experiments used in the in vitro characterization of this compound.
Cell Culture
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably transfected with the rat TRPV1 gene are commonly used. For cancer-related studies, human breast cancer cell lines such as MCF7 and BT-474 are employed.[1]
-
Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL Penicillin, 100 µg/mL Streptomycin, and a selection antibiotic (e.g., G418) to maintain TRPV1 expression.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
Intracellular Calcium (Ca²⁺) Flux Assay
This assay quantitatively measures the potentiation of agonist-induced TRPV1 activation by this compound.
-
Cell Plating: Seed TRPV1-HEK293 cells into black-walled, clear-bottom 96-well plates at a density that ensures a confluent monolayer on the day of the assay.
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, 2-5 µM) and an anion-exchange inhibitor like probenecid (B1678239) (1-2.5 mM) in a buffered salt solution (e.g., HBSS).
-
Aspirate the growth medium from the cells and add the dye-loading solution to each well.
-
Incubate the plate for 45-60 minutes at 37°C in the dark.
-
-
Compound Addition:
-
Wash the cells gently with the assay buffer to remove excess dye.
-
Add assay buffer containing various concentrations of this compound or vehicle (e.g., DMSO) to the respective wells.
-
Incubate for a short period (e.g., 10-15 minutes) at room temperature.
-
-
Measurement:
-
Place the plate into a fluorescence plate reader (e.g., FlexStation 3).
-
Establish a stable baseline fluorescence reading for approximately 20-30 seconds.
-
Use the instrument's integrated fluidics to add a TRPV1 agonist (e.g., capsaicin) to all wells simultaneously.
-
Immediately begin kinetic measurement of fluorescence intensity (Excitation: ~490 nm, Emission: ~525 nm for Fluo-4) every 1-2 seconds for 2-5 minutes.
-
-
Data Analysis:
-
The change in fluorescence (F - F₀) or the ratio (F/F₀) is plotted against time.
-
The peak fluorescence intensity or the area under the curve is used to determine the response.
-
Dose-response curves are generated by plotting the response against the agonist concentration in the presence and absence of this compound to calculate EC50 values.
-
Apoptosis Assay (Annexin V/Propidium Iodide Method)
This method is used to assess the pro-apoptotic effects of this compound in combination with a TRPV1 agonist in cancer cells.
-
Cell Treatment:
-
Seed cells (e.g., MCF7) in 6-well plates and allow them to adhere.
-
Treat the cells with the desired concentrations of this compound, capsaicin, the combination, or vehicle control for the specified duration (e.g., 72 hours).[1]
-
-
Cell Harvesting:
-
Collect the culture supernatant, which contains floating (potentially apoptotic) cells.
-
Wash the adherent cells with PBS and detach them using trypsin.
-
Combine the detached cells with their corresponding supernatant, and pellet by centrifugation (e.g., 300 x g for 5 minutes).
-
-
Staining:
-
Wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of ~1 x 10⁶ cells/mL.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry:
-
Analyze the stained cells on a flow cytometer within one hour.
-
Use unstained, Annexin V-only, and PI-only controls for proper compensation and gating.
-
Analyze the data to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.
-
References
An In-depth Technical Guide to the Structure-Activity Relationship of MRS 1477 and an Overview of P2Y1 Receptor Antagonists
A critical clarification on the molecular target of MRS 1477: Initial interest in the structure-activity relationship (SAR) of this compound in the context of the P2Y1 receptor must be addressed with a significant correction. Extensive scientific literature identifies this compound not as a P2Y1 receptor antagonist, but as a positive allosteric modulator (PAM) of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. This guide will, therefore, first focus on the correct SAR of this compound and its analogs as TRPV1 modulators. Subsequently, to address the apparent interest in P2Y1 antagonism, this guide will provide a detailed overview of the SAR for established P2Y1 receptor antagonists.
Part 1: The True Identity of this compound - A TRPV1 Positive Allosteric Modulator
This compound belongs to the 1,4-dihydropyridine (B1200194) (DHP) class of compounds. It does not exhibit intrinsic agonist activity at the TRPV1 channel but significantly enhances the response to agonists like capsaicin (B1668287). This potentiation of the TRPV1 channel's activation by vanilloids and protons has been explored for its potential analgesic effects.[1]
Structure-Activity Relationship of 1,4-Dihydropyridine Analogs as TRPV1 Enhancers
The SAR for this class of compounds has been investigated by examining how chemical modifications affect their ability to enhance capsaicin-induced calcium influx in cells expressing the TRPV1 channel.[1][2] Key findings from these studies are summarized below.
Table 1: Structure-Activity Relationship of 1,4-Dihydropyridine Derivatives as TRPV1 Enhancers [2]
| Compound ID (in source) | R1 | R2 | R3 | R4 | Emax (% of control) | EC50 (µM) |
| This compound (23) | Ethyl | Methyl | Ethyl | 2-methoxyethylthio | 280 ± 20 | 1.8 ± 0.4 |
| 5 | Ethyl | Methyl | Ethyl | Methoxy | 180 ± 10 | >100 |
| 13 | Ethyl | Methyl | Ethyl | Ethoxy | 210 ± 10 | 15 ± 3 |
| 19 | Methyl | Methyl | Methyl | 2-methoxyethylthio | 250 ± 15 | 3.5 ± 0.8 |
| 20 | Propyl | Methyl | Propyl | 2-methoxyethylthio | 260 ± 18 | 2.5 ± 0.6 |
| 24 | Ethyl | Phenyl | Ethyl | 2-methoxyethylthio | 150 ± 12 | >100 |
Data sourced from Roh et al. (2008). Emax represents the maximal effect as a percentage of the response to 2 µM capsaicin alone. EC50 is the concentration of the compound that produces 50% of its maximal effect.
From this data, several key structural requirements for potent TRPV1 enhancement can be deduced:
-
Aryl Substitution: An aryl group at the 6-position of the dihydropyridine (B1217469) ring is crucial for activity.
-
Alkyl Groups: Small alkyl groups at the 1 and 4 positions of the DHP ring are preferred.
-
Thioester Group: A 3-phenylalkylthioester is well-tolerated and contributes to high efficacy.
Experimental Protocols: TRPV1 Activity Assay
The primary method used to determine the activity of this compound and its analogs is the
45
Ca2+
Detailed Methodology:
-
Cell Culture: NIH3T3 cells stably expressing the rat TRPV1 receptor are cultured in appropriate media.
-
Assay Preparation: Cells are plated in 24-well plates and grown to confluency.
-
Compound Incubation: The growth medium is replaced with a buffer solution containing the test compound (e.g., this compound) at various concentrations.
-
Stimulation: After a short pre-incubation period, a fixed concentration of capsaicin (the TRPV1 agonist) and
Ca45 are added to each well.2+ -
Termination: The assay is terminated by rapidly washing the cells with an ice-cold stop solution to remove extracellular
Ca45 .2+ -
Measurement: The cells are lysed, and the intracellular
Ca45 is quantified using a scintillation counter.2+ -
Data Analysis: The amount of radioactivity is plotted against the concentration of the test compound to determine the Emax and EC50 values.
Signaling Pathway and Experimental Workflow Visualizations
Caption: TRPV1 channel activation by capsaicin and potentiation by this compound.
References
MRS 1477 as a Dihydropyridine Derivative: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
MRS 1477 is a dihydropyridine (B1217469) derivative that has emerged as a significant pharmacological tool for studying the transient receptor potential vanilloid 1 (TRPV1) channel. It functions as a positive allosteric modulator (PAM) of TRPV1, enhancing the channel's sensitivity to its agonists, most notably capsaicin (B1668287). This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, quantitative pharmacological data, detailed experimental protocols for its characterization, and the signaling pathways it modulates. The information presented is intended to support further research and drug development efforts targeting the TRPV1 channel.
Introduction
The transient receptor potential vanilloid 1 (TRPV1) is a non-selective cation channel predominantly expressed in sensory neurons, where it plays a crucial role in pain perception and neurogenic inflammation. It is activated by a variety of stimuli, including heat, protons (acidic pH), and endogenous and exogenous ligands such as capsaicin, the pungent component of chili peppers. Given its central role in nociception, TRPV1 is a prime target for the development of novel analgesic drugs.
This compound, a 1,4-dihydropyridine (B1200194) derivative, has been identified as a positive allosteric modulator of TRPV1.[1][2] Unlike direct agonists, this compound does not activate the TRPV1 channel on its own but potentiates the response to orthosteric agonists like capsaicin.[3][4] This property makes it a valuable tool for investigating the nuanced regulation of TRPV1 and for exploring therapeutic strategies that involve sensitizing the channel to endogenous or co-administered agonists. This guide will delve into the technical details of this compound's pharmacology and its application in research.
Mechanism of Action
This compound enhances the function of the TRPV1 channel by binding to an allosteric site, a location distinct from the binding site of capsaicin. This binding event induces a conformational change in the receptor that increases the potency and/or efficacy of orthosteric agonists. The primary mechanism involves the potentiation of TRPV1-mediated cation influx, particularly calcium (Ca²⁺) and sodium (Na⁺).[4][5] This enhanced ion influx in response to an agonist is the basis for the observed biological effects of this compound.
Quantitative Data
The following tables summarize the key quantitative data regarding the pharmacological effects of this compound.
Table 1: In Vitro Efficacy of this compound
| Parameter | Agonist | Cell Line | Value | Reference |
| Potentiation of Capsaicin-Activated Current | 200 nM Capsaicin | HEK293-TRPV1 | ~2-fold increase with 10 µM this compound | [6] |
| Potentiation of Capsaicin-Activated Current | 50 nM Capsaicin | Not specified | Up to 3-fold increase with increasing this compound concentrations | [1] |
| Capsaicin EC₅₀ (Control) | Capsaicin | HEK293-TRPV1 | 132.7 ± 14.9 nM | [7] |
| Capsaicin EC₅₀ (+ this compound) | Capsaicin | HEK293-TRPV1 | Not specified, but a leftward shift was observed | [7] |
| Effect on Capsazepine IC₅₀ | 50 nM Capsaicin | Not specified | No change | [1] |
Table 2: Cellular Effects of this compound in Combination with Capsaicin in MCF-7 Breast Cancer Cells
| Parameter | This compound Concentration | Capsaicin Concentration | Incubation Time | Observed Effect | Reference |
| Apoptosis Induction | 2 µM | 10 µM | 72 hours | Increased fraction of apoptotic cells | [4][5] |
| Reactive Oxygen Species (ROS) Production | 2 µM | 10 µM | 72 hours | Increased ROS production | [4][5] |
| Caspase-3 and -9 Activity | 2 µM | 10 µM | 72 hours | Increased caspase activity | [4][5] |
| TRPV1-mediated Current Density | 2 µM | 10 µM | 72 hours | Increased current density | [4][5] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
Whole-Cell Patch Clamp Electrophysiology
This protocol is used to measure the potentiation of capsaicin-induced TRPV1 currents by this compound.
-
Cell Culture: Human embryonic kidney (HEK293) cells stably expressing human TRPV1 are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin (B12071052), and a selection antibiotic (e.g., G418). Cells are maintained at 37°C in a humidified atmosphere with 5% CO₂. For recordings, cells are plated on glass coverslips.[3][6]
-
Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 CsCl, 10 HEPES, 1 MgCl₂, 0.1 BAPTA, and 4 Mg-ATP, with the pH adjusted to 7.3 with CsOH.
-
-
Recording Procedure:
-
Coverslips with adherent cells are transferred to a recording chamber on the stage of an inverted microscope and continuously perfused with the external solution.
-
Patch pipettes are pulled from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Whole-cell configuration is established on a single cell. The membrane potential is held at -60 mV.[3][8]
-
Capsaicin (e.g., 200 nM) is applied to the cell via a rapid solution exchange system to elicit a baseline TRPV1 current.[6]
-
After washout of capsaicin, the cell is pre-incubated with this compound (e.g., 10 µM) for a short period before co-application of this compound and capsaicin.
-
The potentiation of the capsaicin-induced current by this compound is recorded and analyzed. Data are acquired and analyzed using appropriate software (e.g., pCLAMP).
-
Apoptosis Assay via Flow Cytometry
This protocol is designed to quantify the induction of apoptosis in MCF-7 breast cancer cells following treatment with this compound and capsaicin.
-
Cell Culture and Treatment: MCF-7 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C and 5% CO₂. Cells are seeded in 6-well plates and allowed to attach. Subsequently, cells are treated with vehicle (DMSO), this compound (2 µM), capsaicin (10 µM), or a combination of both for 72 hours.[4][5]
-
Staining Procedure:
-
After treatment, both floating and adherent cells are collected. Adherent cells are detached using trypsin.
-
Cells are washed with ice-cold phosphate-buffered saline (PBS).
-
Cells are resuspended in a binding buffer provided with a commercial Annexin V-FITC and Propidium Iodide (PI) apoptosis detection kit.
-
Annexin V-FITC and PI are added to the cell suspension according to the manufacturer's instructions.
-
The mixture is incubated in the dark at room temperature for 15 minutes.[9]
-
-
Flow Cytometry Analysis:
-
The stained cells are analyzed using a flow cytometer.
-
The cell population is gated to exclude debris.
-
The percentages of live (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells are quantified.
-
Measurement of Reactive Oxygen Species (ROS)
This protocol describes the detection of intracellular ROS levels in MCF-7 cells.
-
Cell Culture and Treatment: MCF-7 cells are cultured and treated as described in the apoptosis assay protocol.[4][5]
-
ROS Detection:
-
Following the 72-hour treatment period, the culture medium is removed, and the cells are washed with PBS.
-
Cells are then incubated with a fluorescent ROS probe, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H₂DCFDA) or dihydrorhodamine 123 (DHR 123), at a suitable concentration (e.g., 10 µM) in serum-free medium for 30-60 minutes at 37°C in the dark.[10][11]
-
After incubation, the cells are washed with PBS to remove the excess probe.
-
-
Quantification:
-
The fluorescence intensity of the oxidized probe (DCF or rhodamine 123) is measured using a fluorescence microplate reader, fluorescence microscope, or flow cytometer.
-
The fluorescence intensity is proportional to the intracellular ROS levels. Data are normalized to the control group.
-
Signaling Pathways and Visualizations
This compound, in concert with a TRPV1 agonist, initiates a signaling cascade that can lead to apoptosis, particularly in cancer cells expressing functional TRPV1 channels. The key events are depicted in the following diagrams.
Conclusion
This compound is a potent and specific positive allosteric modulator of the TRPV1 channel. Its ability to sensitize the channel to agonists without direct activation makes it an invaluable research tool for dissecting the complex pharmacology of TRPV1. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug developers interested in leveraging the therapeutic potential of TRPV1 modulation. Further investigation into the in vivo efficacy and safety profile of this compound and similar dihydropyridine derivatives is warranted to explore their potential as novel therapeutics for pain, cancer, and other conditions involving TRPV1 dysregulation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Targeting breast cancer cells by MRS1477, a positive allosteric modulator of TRPV1 channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting breast cancer cells by MRS1477, a positive allosteric modulator of TRPV1 channels | PLOS One [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Targeting breast cancer cells by MRS1477, a positive allosteric modulator of TRPV1 channels | PLOS One [journals.plos.org]
- 9. dovepress.com [dovepress.com]
- 10. researchgate.net [researchgate.net]
- 11. Crosstalk of ROS/RNS and autophagy in silibinin-induced apoptosis of MCF-7 human breast cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for MRS 1477 in In Vitro Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
MRS 1477 is a dihydropyridine (B1217469) derivative that acts as a positive allosteric modulator of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. While it displays no significant intrinsic agonist activity on its own, this compound potentiates the activation of TRPV1 by agonists such as capsaicin (B1668287) and low pH. This potentiation leads to an enhanced influx of calcium ions (Ca²⁺) into the cell, a critical event in various cellular signaling pathways, including those leading to apoptosis. In cancer research, particularly in breast cancer studies, the combination of this compound and capsaicin has been shown to synergistically induce apoptosis in cancer cells, making it a compound of interest for therapeutic development.
This document provides detailed protocols for utilizing this compound in in vitro cell culture experiments, focusing on its application in inducing apoptosis in the human breast cancer cell line, MCF-7. The protocols outlined below cover cell culture, viability assays, and key functional assays to elucidate the mechanism of action of this compound.
Data Presentation
The following tables summarize the key quantitative data for the use of this compound in combination with capsaicin in MCF-7 cells, as derived from published literature.
Table 1: Reagent Concentrations for In Vitro Assays
| Reagent | Cell Line | Concentration | Incubation Time | Purpose |
| This compound | MCF-7 | 2 µM | 72 hours | Positive allosteric modulator of TRPV1 |
| Capsaicin | MCF-7 | 10 µM | 72 hours | TRPV1 agonist |
| Capsazepine (B1668289) | MCF-7 | 10 µM | 72 hours | TRPV1 antagonist (Control) |
Table 2: Summary of Expected Outcomes in MCF-7 Cells (72-hour incubation)
| Treatment | Apoptosis | Reactive Oxygen Species (ROS) Production | Caspase-3 Activity | Caspase-9 Activity |
| Control (untreated) | Baseline | Baseline | Baseline | Baseline |
| This compound (2 µM) | Increased | Increased | Increased | Increased |
| Capsaicin (10 µM) | Increased | Increased | Increased | Increased |
| This compound (2 µM) + Capsaicin (10 µM) | Synergistically Increased | Synergistically Increased | Synergistically Increased | Synergistically Increased |
| This compound + Capsaicin + Capsazepine | Effects inhibited | Effects inhibited | Effects inhibited | Effects inhibited |
Experimental Protocols
MCF-7 Cell Culture
A crucial first step for any in vitro experiment is the proper maintenance of the cell line.
Materials:
-
MCF-7 cells (ATCC HTB-22)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 0.01 mg/mL bovine insulin
-
0.25% Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
Cell culture flasks (T-75)
-
6-well, 12-well, or 96-well plates
-
Incubator (37°C, 5% CO₂)
Protocol:
-
Culture MCF-7 cells in T-75 flasks with DMEM complete medium in a humidified incubator at 37°C with 5% CO₂.
-
For passaging, when cells reach 80-90% confluency, aspirate the medium and wash the cells once with PBS.
-
Add 2-3 mL of 0.25% Trypsin-EDTA and incubate for 5-10 minutes at 37°C until cells detach.
-
Neutralize the trypsin by adding 7-8 mL of complete medium.
-
Centrifuge the cell suspension at 1000 rpm for 5 minutes.
-
Resuspend the cell pellet in fresh complete medium and seed into new flasks or plates for experiments.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of this compound and capsaicin.
Materials:
-
MCF-7 cells
-
DMEM complete medium
-
This compound, Capsaicin, Capsazepine
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed MCF-7 cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to attach overnight.
-
Treat the cells with this compound (2 µM), capsaicin (10 µM), the combination of both, or the combination with capsazepine (10 µM) for 72 hours. Include an untreated control group.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control.
Measurement of Intracellular Calcium ([Ca²⁺]i)
This protocol measures the changes in intracellular calcium levels upon treatment.
Materials:
-
MCF-7 cells
-
Fluo-4 AM calcium indicator dye
-
Hanks' Balanced Salt Solution (HBSS)
-
This compound, Capsaicin
-
Fluorescence microscope or plate reader
Protocol:
-
Seed MCF-7 cells on glass coverslips or in a black-walled 96-well plate.
-
Load the cells with 5 µM Fluo-4 AM in HBSS for 30-60 minutes at 37°C.
-
Wash the cells twice with HBSS to remove excess dye.
-
Acquire baseline fluorescence readings.
-
Add this compound (2 µM) and/or capsaicin (10 µM) to the cells.
-
Immediately start recording the fluorescence intensity (Excitation: 488 nm, Emission: 520 nm) over time to observe changes in [Ca²⁺]i.
Measurement of Reactive Oxygen Species (ROS) Production
This assay quantifies the generation of ROS, a key event in apoptosis.
Materials:
-
MCF-7 cells
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) dye
-
HBSS
-
This compound, Capsaicin
-
Fluorescence plate reader or flow cytometer
Protocol:
-
Seed and treat MCF-7 cells as described in the MTT assay protocol for 72 hours.
-
After treatment, wash the cells with HBSS.
-
Load the cells with 10 µM DCFH-DA in HBSS for 30 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS.
-
Measure the fluorescence intensity (Excitation: 485 nm, Emission: 535 nm). An increase in fluorescence indicates an increase in ROS production.
Caspase-3 and Caspase-9 Activity Assay
This colorimetric or fluorometric assay measures the activity of key executioner (caspase-3) and initiator (caspase-9) caspases in apoptosis.
Materials:
-
MCF-7 cells
-
Caspase-3 and Caspase-9 assay kits (containing specific substrates like Ac-DEVD-pNA for caspase-3 and Ac-LEHD-pNA for caspase-9, and a lysis buffer)
-
This compound, Capsaicin
-
Microplate reader
Protocol:
-
Seed and treat MCF-7 cells in 6-well plates for 72 hours.
-
After treatment, harvest the cells and lyse them using the provided lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate.
-
In a 96-well plate, add an equal amount of protein from each sample.
-
Add the caspase-3 or caspase-9 substrate to the respective wells.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) according to the kit manufacturer's instructions.
-
Calculate the fold-increase in caspase activity relative to the untreated control.
Mandatory Visualizations
Caption: Signaling pathway of this compound and capsaicin-induced apoptosis via TRPV1.
Caption: Experimental workflow for studying this compound in vitro.
Application Notes and Protocols for MRS 1477 in Calcium Imaging Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction: Correcting the Mechanism of Action of MRS 1477
Initial understanding of this compound may have erroneously classified it as a P2Y1 receptor antagonist. However, extensive research has clarified its true mechanism. This compound is a dihydropyridine (B1217469) derivative that functions as a positive allosteric modulator (PAM) of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel .[1][2] It does not directly activate TRPV1 but significantly potentiates the channel's activation by agonists such as capsaicin (B1668287) or protons (low pH).[3] This potentiation leads to an enhanced influx of cations, most notably calcium (Ca2+), into the cell.[4][5][6] Therefore, in calcium imaging assays, this compound is used to amplify the signal generated by a TRPV1 agonist.
The TRPV1 Signaling Pathway and the Role of this compound
TRPV1 is a non-selective cation channel predominantly expressed in sensory neurons and is a key player in detecting noxious stimuli.[4][7] Activation of TRPV1 by agonists like capsaicin opens the channel pore, leading to a direct influx of calcium and sodium ions down their electrochemical gradients.[8] This influx of Ca2+ is a primary event that can be readily measured in calcium imaging assays and is a hallmark of TRPV1 activation.[4][9]
This compound, as a positive allosteric modulator, binds to a site on the TRPV1 channel that is distinct from the agonist binding site. This binding event induces a conformational change in the receptor that increases the probability of the channel opening in the presence of an agonist or enhances the channel's conductance. The practical outcome in a calcium imaging assay is a larger and more robust increase in intracellular calcium in response to a given concentration of a TRPV1 agonist.[3][10]
Figure 1: TRPV1 signaling pathway with this compound potentiation.
Quantitative Data: Potentiation of TRPV1 Agonists by this compound
The efficacy of this compound as a positive allosteric modulator is quantified by its ability to increase the potency and/or maximal effect of a TRPV1 agonist. This is typically measured as a leftward shift in the agonist's dose-response curve (a decrease in the EC50 value) or an increase in the maximal calcium influx.
| Parameter | Agonist | This compound Concentration | Effect | Cell Type | Reference |
| Potentiation | 50 nM Capsaicin | 0.1 - 30 µM | Up to 3-fold increase in Ca2+ uptake | HEK-TRPV1 | [10] |
| Potentiation | Protons (pH 5.5) | 1 - 30 µM | Dose-dependent increase in Ca2+ uptake | HEK-TRPV1 | [11] |
| Current Density | Capsaicin | 2 µM (72h incubation) | Increased TRPV1-mediated current | MCF7 cells | [1][2] |
Experimental Protocols
Protocol 1: Calcium Imaging Assay to Evaluate this compound Potentiation of Capsaicin-Induced TRPV1 Activation
This protocol is designed for use with a cell line stably expressing human TRPV1 (e.g., HEK293-hTRPV1) and a fluorescent calcium indicator.
Materials:
-
HEK293 cells stably expressing hTRPV1
-
Cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Poly-D-lysine coated 96-well black, clear-bottom assay plates
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Probenecid (B1678239) (if using Fluo-4 AM)
-
This compound (stock solution in DMSO)
-
Capsaicin (stock solution in DMSO)
-
Fluorescence plate reader with kinetic read capabilities and automated injectors
Procedure:
-
Cell Plating:
-
The day before the assay, seed the HEK293-hTRPV1 cells into a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare a loading buffer containing the calcium indicator dye. For Fluo-4 AM, a typical concentration is 2-5 µM with 0.02% Pluronic F-127 and 2.5 mM probenecid in HBSS.
-
Aspirate the cell culture medium from the wells.
-
Add 100 µL of the dye loading buffer to each well.
-
Incubate the plate at 37°C for 45-60 minutes in the dark.
-
-
Compound Preparation and Pre-incubation:
-
During the dye loading incubation, prepare serial dilutions of this compound in HBSS. Also, prepare the capsaicin solution at 2X the final desired concentration. The final DMSO concentration should be kept below 0.5%.
-
After dye loading, gently wash the cells twice with 100 µL of HBSS.
-
Add 100 µL of the appropriate this compound dilution (or vehicle control) to each well.
-
Incubate at room temperature for 10-15 minutes in the dark.
-
-
Data Acquisition:
-
Place the assay plate into the fluorescence plate reader.
-
Set the instrument parameters for kinetic reading of the chosen dye (e.g., for Fluo-4: excitation ~485 nm, emission ~525 nm).
-
Establish a stable baseline fluorescence reading for 15-30 seconds.
-
Using the instrument's injector, add 100 µL of the 2X capsaicin solution to stimulate the cells.
-
Continue recording the fluorescence signal for at least 2-3 minutes to capture the peak response and subsequent decay.
-
-
Data Analysis:
-
The change in intracellular calcium is typically expressed as a change in fluorescence intensity (ΔF) over the baseline fluorescence (F0), i.e., ΔF/F0.
-
Determine the peak response for each well.
-
Plot the peak response against the concentration of capsaicin in the presence and absence of different concentrations of this compound.
-
Calculate the EC50 values and the fold-potentiation by this compound.
-
References
- 1. Magyar Tudományos Művek Tára [m2.mtmt.hu]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Positive allosteric modulation of TRPV1 as a novel analgesic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms of Prolonged Presynaptic Ca2+ Signaling and Glutamate Release Induced by TRPV1 Activation in Rat Sensory Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Calcium Entry through TRPV1: A Potential Target for the Regulation of Proliferation and Apoptosis in Cancerous and Healthy Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Assay of TRPV1 Receptor Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. TRPV1 Receptors and Signal Transduction - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Activity and Ca2+ regulate the mobility of TRPV1 channels in the plasma membrane of sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for MRS 1477 in Pain Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
MRS 1477 is a dihydropyridine (B1217469) derivative that functions as a positive allosteric modulator (PAM) of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[1][2] TRPV1, a non-selective cation channel, is a key player in detecting and transducing noxious stimuli, including heat, protons, and various endogenous and exogenous vanilloid compounds like capsaicin (B1668287).[3][4] As a PAM, this compound does not activate the TRPV1 channel on its own but enhances the channel's response to an agonist.[1][3] This property makes it a valuable tool for investigating the role of TRPV1 in pain and offers a potential therapeutic strategy for producing localized and long-lasting analgesia. By potentiating the effects of endogenous or exogenous TRPV1 agonists at sites of inflammation or injury, this compound can lead to a selective inactivation of nociceptive nerve terminals, thereby reducing pain.[3]
These application notes provide a summary of the use of this compound in preclinical pain models, detailed experimental protocols, and an overview of the underlying signaling pathways.
Data Presentation
In Vivo Analgesic Effects of this compound in a Rat Model of Inflammatory Pain
The following table summarizes the quantitative data from a study by Lebovitz et al. (2012), where the analgesic effects of this compound in combination with capsaicin were evaluated in a rat model.[3]
| Treatment Group | Paw Withdrawal Latency (s) | Paw Withdrawal Intensity (%) | ATF3 mRNA Expression (Fold Change) | TRPV1 mRNA Expression (Fold Change) |
| Vehicle | Baseline | Baseline | Baseline | Baseline |
| Capsaicin (non-deactivating dose) | No significant change from baseline | No significant change from baseline | Not reported | Not reported |
| This compound only | No significant change from baseline | No significant change from baseline | Not reported | Not reported |
| Capsaicin + this compound | Increased | Decreased | Increased | No significant change |
Data is qualitative based on the abstract of Lebovitz et al., 2012. Specific numerical values for paw withdrawal latency, intensity, and fold changes in gene expression were not available in the abstract.[3]
Experimental Protocols
Induction of Inflammatory Pain and Assessment of Analgesia in Rats
This protocol is based on the methodology described by Lebovitz et al. (2012) to evaluate the analgesic effects of this compound.[3]
Materials:
-
Male Sprague-Dawley rats (250-400g)
-
This compound
-
Capsaicin
-
Vehicle solution (e.g., saline, DMSO, or as specified in the original study)
-
Infrared diode laser or other thermal stimulator
-
Apparatus for measuring paw withdrawal latency and intensity
Procedure:
-
Animal Acclimatization: House rats in a controlled environment with a 12-hour light-dark cycle and ad libitum access to food and water for at least one week before the experiment.[3]
-
Drug Preparation: Prepare solutions of this compound, capsaicin, and the combination of both in the appropriate vehicle. The concentrations should be based on the specific aims of the study; Lebovitz et al. used a non-deactivating dose of capsaicin.[3]
-
Intraplantar Injection: Administer a subcutaneous injection of the test compound (vehicle, capsaicin, this compound, or capsaicin + this compound) into the plantar surface of the rat's hind paw.
-
Behavioral Testing:
-
At predetermined time points after the injection, assess the thermal pain threshold.
-
Use an infrared diode laser to apply a controlled thermal stimulus to the injected paw.
-
Record the latency (in seconds) for the rat to withdraw its paw.
-
Measure the intensity of the withdrawal response, if applicable.
-
-
Data Analysis: Compare the paw withdrawal latencies and intensities between the different treatment groups. An increase in latency and a decrease in intensity in the group treated with this compound and capsaicin would indicate an analgesic effect.[3]
Whole-Cell Patch-Clamp Electrophysiology to Assess this compound Activity
This is a general protocol for assessing the modulatory effect of this compound on TRPV1 channels in cultured dorsal root ganglion (DRG) neurons or heterologous expression systems (e.g., HEK293 cells expressing TRPV1).
Materials:
-
Cultured DRG neurons or TRPV1-expressing cells
-
External and internal solutions for patch-clamp recording
-
Patch-clamp amplifier and data acquisition system
-
This compound
-
Capsaicin (or other TRPV1 agonist)
-
Capsazepine (TRPV1 antagonist, for control)
Procedure:
-
Cell Preparation: Prepare cultured cells on coverslips suitable for patch-clamp recording.
-
Recording Setup:
-
Place a coverslip with cells in the recording chamber on the microscope stage.
-
Perfuse the cells with the external solution.
-
Pull glass micropipettes to a resistance of 3-5 MΩ and fill with the internal solution.
-
-
Whole-Cell Recording:
-
Establish a gigaohm seal between the micropipette and the cell membrane.
-
Rupture the membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV.
-
-
Drug Application:
-
Apply the TRPV1 agonist (e.g., capsaicin) to the cell and record the inward current.
-
Wash out the agonist.
-
Pre-incubate the cell with this compound for a defined period.
-
Co-apply the agonist and this compound and record the current.
-
To confirm the current is mediated by TRPV1, apply a TRPV1 antagonist like capsazepine.
-
-
Data Analysis: Compare the amplitude of the agonist-evoked current in the presence and absence of this compound. A significant increase in the current amplitude in the presence of this compound indicates positive allosteric modulation.
Signaling Pathways and Experimental Workflows
Signaling Pathway of TRPV1 Positive Allosteric Modulation by this compound
Caption: TRPV1 positive allosteric modulation by this compound.
Experimental Workflow for In Vivo Analgesia Study
Caption: Workflow for in vivo analgesia studies with this compound.
References
Application Notes and Protocols: Utilizing MRS 1477 to Investigate TRPV1 Function in Breast Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Transient Receptor Potential Vanilloid 1 (TRPV1), a non-selective cation channel, has emerged as a potential therapeutic target in various cancers, including breast cancer.[1] Its activation can lead to an influx of Ca2+, triggering a cascade of events that can culminate in apoptosis and reduced cell proliferation.[2] Capsaicin (B1668287), the pungent component of chili peppers, is a well-known TRPV1 agonist with demonstrated anti-cancer properties.[3] However, its systemic application is limited by off-target effects, most notably pain and neurogenic inflammation.[3]
MRS 1477, a dihydropyridine (B1217469) derivative, acts as a positive allosteric modulator (PAM) of TRPV1.[3] It enhances the sensitivity of the channel to agonists like capsaicin and even to endogenous ligands that may be present in the tumor microenvironment.[4][5] Notably, in some cancer cell lines, such as MCF7, this compound alone can evoke Ca2+ signals, suggesting the presence of endogenous TRPV1 agonists.[3][6] This unique property makes this compound a valuable tool for studying the role of TRPV1 in breast cancer cells and exploring its potential as a therapeutic strategy.
These application notes provide a comprehensive guide for researchers on the use of this compound to study TRPV1 in breast cancer cells, with a focus on the MCF7 cell line. Detailed protocols for key experiments are provided, along with data presentation in a structured format and visualizations of signaling pathways and experimental workflows.
Data Presentation
The following tables summarize the quantitative data from studies investigating the effects of this compound and capsaicin on MCF7 breast cancer cells.
Table 1: Effect of this compound and Capsaicin on MCF7 Cell Viability
| Treatment | Concentration | Incubation Time | Effect on Cell Viability |
| This compound | 2 µM | 72 hours | Significant decrease |
| Capsaicin | 10 µM | 72 hours | Decreased |
| This compound + Capsaicin | 2 µM + 10 µM | 72 hours | Further decrease than either agent alone |
| Capsazepine (TRPV1 blocker) | - | - | Inhibited the effects of this compound and capsaicin |
Table 2: Effect of this compound and Capsaicin on Apoptosis and Related Markers in MCF7 Cells
| Treatment | Concentration | Incubation Time | Apoptotic Cells | Reactive Oxygen Species (ROS) Production | Caspase-3 and -9 Activity |
| This compound | 2 µM | 3 days | Increased | Increased | Increased |
| Capsaicin | 10 µM | 3 days | Increased | Increased | Increased |
| This compound + Capsaicin | 2 µM + 10 µM | 3 days | More pronounced increase than either agent alone | More pronounced increase | More pronounced increase |
Signaling Pathways and Experimental Workflow
Experimental Protocols
Cell Culture of MCF7 Cells
This protocol describes the standard procedure for culturing MCF7 human breast adenocarcinoma cells.
Materials:
-
MCF7 cells (ATCC HTB-22)
-
Eagle's Minimum Essential Medium (EMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
0.25% Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
Culture flasks (T-75)
-
Culture dishes/plates
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Media Preparation: Prepare complete growth medium by supplementing EMEM with 10% FBS and 1% Penicillin-Streptomycin.
-
Cell Thawing: Thaw a cryovial of MCF7 cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 125 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 10-15 mL of complete growth medium. Transfer to a T-75 culture flask.
-
Cell Maintenance: Incubate cells at 37°C in a 5% CO₂ humidified incubator. Replace the medium every 2-3 days.
-
Cell Passaging: When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer once with sterile PBS. Add 2-3 mL of 0.25% Trypsin-EDTA to the flask and incubate at 37°C for 5-10 minutes, or until cells detach. Neutralize the trypsin by adding 7-8 mL of complete growth medium. Gently pipette the cell suspension to ensure a single-cell suspension. Centrifuge at 125 x g for 5 minutes. Discard the supernatant and resuspend the pellet in fresh medium. Seed new flasks at a 1:3 to 1:6 split ratio.
Preparation of this compound and Capsaicin Solutions
Materials:
-
This compound powder
-
Capsaicin powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Complete cell culture medium
Procedure:
-
Stock Solution Preparation:
-
This compound: Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound powder in sterile DMSO. For example, for a molecular weight of 451.58 g/mol , dissolve 4.52 mg in 1 mL of DMSO.
-
Capsaicin: Prepare a 100 mM stock solution by dissolving the appropriate amount of capsaicin powder in sterile DMSO. For a molecular weight of 305.41 g/mol , dissolve 30.54 mg in 1 mL of DMSO.
-
-
Aliquoting and Storage: Aliquot the stock solutions into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C.
-
Working Solution Preparation: On the day of the experiment, thaw the stock solutions and dilute them to the desired final concentrations in complete cell culture medium. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent toxicity.
Cell Viability Assay (WST-1 Assay)
This protocol measures cell viability based on the cleavage of the tetrazolium salt WST-1 by mitochondrial dehydrogenases in viable cells.
Materials:
-
MCF7 cells
-
96-well clear-bottom cell culture plates
-
Complete growth medium
-
This compound and Capsaicin working solutions
-
WST-1 reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed MCF7 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Remove the medium and add 100 µL of fresh medium containing the desired concentrations of this compound and/or capsaicin. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
WST-1 Addition: Add 10 µL of WST-1 reagent to each well.
-
Incubation with WST-1: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Shake the plate for 1 minute on a shaker. Measure the absorbance at 450 nm using a microplate reader. Use a reference wavelength of 620 nm.
-
Data Analysis: Subtract the absorbance of the blank (medium only) from all readings. Express the viability of treated cells as a percentage of the vehicle control.
Calcium Imaging (Fura-2 AM)
This protocol allows for the ratiometric measurement of intracellular calcium concentration ([Ca²⁺]i).
Materials:
-
MCF7 cells
-
Glass-bottom dishes or coverslips
-
Fura-2 AM
-
Pluronic F-127
-
HEPES-buffered saline solution (HBSS) or other suitable imaging buffer
-
Fluorescence microscope with excitation wavelengths of 340 nm and 380 nm and an emission filter at 510 nm.
Procedure:
-
Cell Seeding: Seed MCF7 cells on glass-bottom dishes or coverslips and allow them to grow to 70-80% confluency.
-
Dye Loading: Prepare a loading solution of 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBSS. Remove the culture medium from the cells and wash once with HBSS. Add the Fura-2 AM loading solution and incubate for 30-60 minutes at 37°C in the dark.
-
De-esterification: Wash the cells twice with HBSS to remove extracellular dye. Incubate in fresh HBSS for an additional 30 minutes at room temperature to allow for complete de-esterification of the dye.
-
Imaging: Mount the dish/coverslip on the microscope stage. Acquire fluorescence images by alternating excitation at 340 nm and 380 nm, while collecting emission at 510 nm.
-
Stimulation: After establishing a stable baseline fluorescence ratio (F340/F380), add this compound and/or capsaicin to the imaging buffer and continue recording.
-
Data Analysis: Calculate the ratio of the fluorescence intensities (F340/F380) for each time point. The change in this ratio is proportional to the change in intracellular calcium concentration.
Reactive Oxygen Species (ROS) Production Assay (DCFH-DA)
This protocol measures intracellular ROS levels using the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).
Materials:
-
MCF7 cells
-
24-well or 96-well black, clear-bottom plates
-
DCFH-DA
-
Serum-free medium
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Seeding: Seed MCF7 cells in a black, clear-bottom plate and grow to 80-90% confluency.
-
Treatment: Treat the cells with this compound and/or capsaicin for the desired time.
-
Dye Loading: Prepare a 10 µM working solution of DCFH-DA in serum-free medium. Remove the treatment medium and wash the cells once with PBS. Add the DCFH-DA working solution to each well and incubate for 30 minutes at 37°C in the dark.
-
Wash: Remove the DCFH-DA solution and wash the cells twice with PBS.
-
Fluorescence Measurement: Add PBS or HBSS to the wells. Measure the fluorescence intensity using a microplate reader with excitation at 485 nm and emission at 535 nm. Alternatively, visualize and capture images using a fluorescence microscope.
-
Data Analysis: Normalize the fluorescence intensity of treated cells to the control group to determine the fold change in ROS production.
Caspase-3 and -9 Activity Assay
This colorimetric or fluorometric assay measures the activity of caspase-3 and -9, key executioner and initiator caspases in apoptosis.
Materials:
-
MCF7 cells
-
Caspase-3 and Caspase-9 activity assay kits (containing cell lysis buffer, substrate, and standard)
-
Microplate reader (colorimetric or fluorometric)
Procedure:
-
Cell Treatment and Lysis: Treat MCF7 cells with this compound and/or capsaicin. After treatment, harvest the cells and lyse them according to the manufacturer's protocol provided with the assay kit.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
-
Caspase Assay: In a 96-well plate, add an equal amount of protein from each sample lysate. Add the caspase-3 (DEVD-pNA or similar) or caspase-9 (LEHD-pNA or similar) substrate.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, or as recommended by the kit manufacturer.
-
Absorbance/Fluorescence Measurement: Measure the absorbance (at 405 nm for pNA substrates) or fluorescence according to the kit's instructions.
-
Data Analysis: Calculate the caspase activity and express it as a fold change relative to the untreated control.
Western Blotting for TRPV1
This protocol outlines a general procedure for detecting TRPV1 protein expression in MCF7 cells. Optimization may be required.
Materials:
-
MCF7 cells
-
RIPA buffer with protease inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against TRPV1
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse treated and untreated MCF7 cells in ice-cold RIPA buffer containing protease inhibitors. Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein extract.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-40 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-TRPV1 antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Analysis: Analyze the band intensities to determine the relative expression of TRPV1. Normalize to a loading control like β-actin or GAPDH.
References
- 1. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WST-1 Assay Protocol for Cell Proliferation and Viability - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. mcf7.com [mcf7.com]
- 4. Tips for Quickly Master MCF7 Cell Culture and Gene Editing ! | Ubigene [ubigene.us]
- 5. docs.axolbio.com [docs.axolbio.com]
- 6. encodeproject.org [encodeproject.org]
In vivo Administration of MRS 1477 in Rodent Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
MRS 1477 is a dihydropyridine (B1217469) derivative that functions as a positive allosteric modulator (PAM) of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[1][2] Unlike direct agonists, this compound does not activate TRPV1 on its own but potentiates the channel's response to other stimuli, such as the agonist capsaicin (B1668287) or acidic conditions (low pH).[1][2] This mechanism of action has been explored in rodent models for its potential analgesic and physiological effects. This document provides detailed application notes and protocols for the in vivo administration of this compound in rodent models based on published research.
Data Presentation
Table 1: Summary of In vivo Effects of this compound in Rodent Models
| Model | Species | This compound Dose | Co-administered Agent | Route of Administration | Key Findings | Reference |
| Capsaicin-Induced Hypothermia | Mouse | 200 µg | 5 µg Capsaicin | Intraperitoneal (i.p.) | Prolonged the duration of capsaicin-induced hypothermia. | Kaszas K, et al. (2012) |
| Thermal Nociception | Rat (Sprague-Dawley) | 10 µg | 10 µg Capsaicin | Intra-paw (s.c.) | Increased paw withdrawal latency and decreased response intensity to thermal stimulation. | Lebovitz RM, et al. (2012) |
Table 2: Quantitative Data from In vivo Studies with this compound
| Experiment | Animal Model | Treatment Group | Parameter Measured | Result | Reference |
| Capsaicin-Induced Hypothermia | Mouse | Capsaicin (5 µg, i.p.) | Duration of significant hypothermia | ~15-20 minutes | Kaszas K, et al. (2012) |
| Capsaicin (5 µg) + this compound (200 µg, i.p.) | Duration of significant hypothermia | Extended to ~20-35 minutes | Kaszas K, et al. (2012) | ||
| Thermal Analgesia | Rat | Capsaicin (10 µg) + this compound (10 µg, intra-paw) | Paw withdrawal latency to infrared laser | Significantly increased compared to control | Lebovitz RM, et al. (2012) |
| Capsaicin (10 µg) + this compound (10 µg, intra-paw) | Paw withdrawal response intensity | Significantly decreased compared to control | Lebovitz RM, et al. (2012) | ||
| Nerve Terminal Inactivation | Rat | Capsaicin (10 µg) + this compound (10 µg, intra-paw) | ATF3 expression in DRG neurons | Increased, indicating nerve terminal axotomy | Lebovitz RM, et al. (2012) |
Experimental Protocols
Protocol 1: Evaluation of this compound in a Mouse Model of Capsaicin-Induced Hypothermia
Objective: To assess the effect of this compound on the duration and magnitude of hypothermia induced by capsaicin in mice.
Materials:
-
This compound
-
Capsaicin
-
Vehicle (e.g., saline, DMSO, Tween 80 - refer to specific publication for exact composition)
-
Male CD-1 mice (or other appropriate strain)
-
Rectal thermometer
-
Syringes and needles for intraperitoneal injection
Procedure:
-
Animal Acclimatization: Allow mice to acclimate to the housing facility for at least one week before the experiment.
-
Drug Preparation: Prepare solutions of this compound and capsaicin in the appropriate vehicle on the day of the experiment.
-
Baseline Temperature Measurement: Measure the baseline core body temperature of each mouse using a rectal thermometer.
-
Drug Administration:
-
Control Group: Administer the vehicle intraperitoneally.
-
Capsaicin Group: Administer 5 µg of capsaicin intraperitoneally.
-
Combination Group: Co-administer 5 µg of capsaicin and 200 µg of this compound intraperitoneally.
-
-
Temperature Monitoring: Record the core body temperature of each mouse at regular intervals (e.g., every 5 minutes) for a total period of up to 120 minutes post-injection.[3]
-
Data Analysis: Plot the change in core body temperature over time for each group. Analyze the duration and nadir of the hypothermic response. Statistical analysis (e.g., ANOVA followed by post-hoc tests) should be used to compare the treatment groups.
Protocol 2: Assessment of Analgesic Effects of this compound in a Rat Thermal Nociception Model
Objective: To determine if this compound potentiates the analgesic effect of capsaicin in a rat model of thermal pain.
Materials:
-
This compound
-
Capsaicin
-
Vehicle
-
Male Sprague-Dawley rats (250-400g)[4]
-
Infrared diode laser or other thermal stimulator (e.g., hot plate)
-
Apparatus to measure paw withdrawal latency and/or intensity
-
Syringes and needles for subcutaneous injection
Procedure:
-
Animal Acclimatization: House rats under a 12h light-dark cycle with ad libitum access to food and water for at least one week prior to the experiment.[4]
-
Drug Preparation: Prepare solutions of this compound and capsaicin in the appropriate vehicle.
-
Baseline Nociceptive Testing: Measure the baseline paw withdrawal latency and/or response intensity to a thermal stimulus (e.g., infrared laser) for each rat.
-
Drug Administration:
-
Control Groups: Inject the vehicle, 10 µg of this compound alone, or 10 µg of capsaicin alone subcutaneously into the plantar surface of one hind paw.
-
Combination Group: Co-inject 10 µg of capsaicin and 10 µg of this compound subcutaneously into the plantar surface of one hind paw.[4]
-
-
Post-treatment Nociceptive Testing: At various time points after injection (e.g., 1, 3, 24, 48, and 72 hours), re-evaluate the paw withdrawal latency and response intensity to the thermal stimulus.
-
Data Analysis: Compare the changes in paw withdrawal latency and response intensity between the different treatment groups over time. Statistical analysis should be performed to determine the significance of the observed effects.
-
(Optional) Immunohistochemistry for ATF3: At the end of the experiment, dorsal root ganglia (DRG) can be collected to assess the expression of Activating Transcription Factor 3 (ATF3), a marker of neuronal injury or axotomy, to confirm the inactivation of nerve terminals.
Visualizations
Signaling Pathway of this compound and Capsaicin on TRPV1
Caption: Signaling pathway of TRPV1 modulation by this compound.
Experimental Workflow for In vivo Analgesia Study
Caption: Workflow for assessing this compound-induced analgesia.
References
- 1. Positive allosteric modulation of TRPV1 as a novel analgesic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Small molecule positive allosteric modulation of TRPV1 activation by vanilloids and acidic pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. d-nb.info [d-nb.info]
Application Notes and Protocols for MRS 1477 and Capsaicin Co-administration
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the co-administration of MRS 1477, a positive allosteric modulator of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, and capsaicin (B1668287), a TRPV1 agonist. The synergistic action of these two molecules offers a promising avenue for research in analgesia and oncology.
Introduction
The Transient Receptor Potential Vanilloid 1 (TRPV1), also known as the capsaicin receptor, is a non-selective cation channel predominantly expressed in nociceptive sensory neurons. It plays a crucial role in the detection and transduction of noxious stimuli, including heat, protons, and vanilloid compounds like capsaicin. Activation of TRPV1 leads to an influx of calcium and sodium ions, triggering downstream signaling cascades that result in the sensation of pain and neurogenic inflammation.
This compound is a potent positive allosteric modulator of TRPV1. It does not activate the channel on its own but significantly enhances the sensitivity and efficacy of TRPV1 agonists such as capsaicin. This potentiation of the capsaicin-induced response can lead to a range of cellular effects, including enhanced calcium influx, induction of apoptosis in cancer cells, and profound analgesia through the desensitization or functional inactivation of nociceptive nerve terminals.
Data Presentation
The following tables summarize quantitative data from studies investigating the co-administration of this compound and capsaicin.
Table 1: In Vitro Co-administration Parameters
| Cell Line | Application | This compound Concentration | Capsaicin Concentration | Incubation Time | Observed Effect |
| MCF7 (Breast Cancer) | Apoptosis Induction | 2 µM | 10 µM | 72 hours | Increased apoptosis, reactive oxygen species production, and caspase activity.[1] |
| HEK293-TRPV1 | Calcium Influx Assay | 20 µM | Varied | Not specified | Potentiation of capsaicin-induced 45Ca2+ uptake. |
Table 2: In Vivo Co-administration Parameters and Effects
| Animal Model | Application | This compound Dose | Capsaicin Dose | Administration Route | Observed Effect |
| Rat | Analgesia | 2 µg | 30 µg | Hind paw injection | Rapid and prolonged analgesia to noxious thermal stimulation.[2][3] |
| Mouse | Hypothermia | 200 µg | 5 µg | Intraperitoneal | Prolonged duration of capsaicin-induced hypothermia. |
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound and Capsaicin Co-administration
The co-administration of this compound and capsaicin leads to a significant potentiation of the canonical TRPV1 signaling pathway. The following diagram illustrates the key events.
Caption: Signaling pathway of this compound and capsaicin co-administration.
General Experimental Workflow for In Vitro Studies
The following diagram outlines a general workflow for in vitro experiments investigating the effects of this compound and capsaicin co-administration.
References
Application Notes and Protocols for Electrophysiology Patch-Clamp Recording
A Clarification on MRS 1477 and Introduction to the P2Y1 Receptor Antagonist MRS2500
Initial research indicates that while this compound is a valuable pharmacological tool, it is not a P2Y1 receptor antagonist. Instead, this compound is characterized as a positive allosteric modulator of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[1][2][3][4] It enhances the activity of TRPV1 in the presence of agonists like capsaicin.[1][2][4]
Given the interest in "MRS" compounds for electrophysiology, which are often associated with purinergic receptors, this document will provide detailed application notes and protocols for MRS2500 , a potent and selective P2Y1 receptor antagonist.[5][6][7][8][9] This will serve as a relevant guide for researchers interested in studying P2Y1 receptor function using patch-clamp electrophysiology.
Part 1: Understanding this compound as a TRPV1 Modulator
Mechanism of Action of this compound
This compound is a dihydropyridine (B1217469) derivative that potentiates the activation of TRPV1 channels by vanilloids and protons.[1][4] It does not activate the channel on its own but enhances the response to TRPV1 agonists.[1][2] Whole-cell patch-clamp recordings have shown that this compound can significantly increase the current density evoked by capsaicin.[1][2]
Applications of this compound
-
Cancer Research: Studies have investigated its potential to induce apoptosis in cancer cells, particularly in combination with capsaicin.[1]
-
Pain Research: As a modulator of a key pain receptor, it has been explored for its analgesic effects.
Part 2: Electrophysiology Application Notes for the P2Y1 Receptor Antagonist MRS2500
Introduction to MRS2500
MRS2500 is a highly potent and selective competitive antagonist of the P2Y1 receptor, a G-protein coupled receptor (GPCR) activated by adenosine (B11128) diphosphate (B83284) (ADP).[5][6][7][8][9] P2Y1 receptors are involved in various physiological processes, including platelet aggregation and neurotransmission.[10][11] MRS2500 is an invaluable tool for isolating and studying P2Y1-mediated currents in electrophysiological preparations.[12][13]
Mechanism of Action of MRS2500
MRS2500 acts by binding to the orthosteric binding site of the P2Y1 receptor, the same site as the endogenous agonist ADP.[8][9][14] This competitive antagonism blocks the conformational change required for receptor activation and downstream signaling.[8][9]
P2Y1 Receptor Signaling Pathway
Activation of the P2Y1 receptor by ADP typically leads to the activation of the Gq/11 protein. This initiates a signaling cascade involving phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).[10]
Quantitative Data for P2Y1 Receptor Ligands
| Compound | Type | Affinity (Ki) | Potency (IC50) | Target |
| MRS2500 | Antagonist | ~0.8 nM[7] | 16.5 nM[12] | P2Y1 Receptor |
| MRS2179 | Antagonist | - | 3.5 µM[12] | P2Y1 Receptor |
| MRS2279 | Antagonist | - | 43.9 nM[12] | P2Y1 Receptor |
| ADP | Agonist | - | - | P2Y1, P2Y12, P2Y13 Receptors |
| 2-MeSADP | Agonist | - | - | P2Y1, P2Y12, P2Y13 Receptors |
Experimental Protocols: Whole-Cell Patch-Clamp Recording
This protocol describes the use of MRS2500 to block ADP-induced currents in cultured cells expressing P2Y1 receptors.
Experimental Workflow
Materials and Solutions
1. Cell Culture:
-
HEK293 cells or other suitable cell line transiently or stably expressing the human P2Y1 receptor.
-
Culture medium: DMEM supplemented with 10% FBS, 1% penicillin-streptomycin.
2. Solutions:
| Solution Type | Component | Concentration (mM) |
| External Solution | NaCl | 140 |
| KCl | 4 | |
| CaCl₂ | 2 | |
| MgCl₂ | 1 | |
| HEPES | 10 | |
| Glucose | 10 | |
| Internal Solution | K-Gluconate | 120 |
| KCl | 20 | |
| MgCl₂ | 2 | |
| EGTA | 10 | |
| HEPES | 10 | |
| ATP-Mg | 2 | |
| GTP-Na | 0.3 |
Adjust pH of the external solution to 7.4 with NaOH and internal solution to 7.2 with KOH. Adjust osmolarity to ~310 mOsm for external and ~290 mOsm for internal solution.
3. Pharmacological Agents:
-
Agonist: ADP stock solution (10 mM in water), diluted to a final concentration of 1-10 µM in external solution.
-
Antagonist: MRS2500 stock solution (10 mM in DMSO), diluted to a final concentration of 1-100 nM in external solution.
Patch-Clamp Procedure
-
Preparation:
-
Plate cells onto glass coverslips 24-48 hours before recording.
-
Prepare fresh external and internal solutions on the day of the experiment.
-
Pull borosilicate glass capillaries to create micropipettes with a resistance of 3-5 MΩ when filled with internal solution.[15]
-
-
Recording Setup:
-
Place a coverslip with cells in the recording chamber on the microscope stage.
-
Perfuse the chamber with external solution at a rate of 1-2 mL/min.[16]
-
Fill a micropipette with internal solution and mount it on the headstage of the patch-clamp amplifier.
-
-
Establishing Whole-Cell Configuration:
-
Under visual control, approach a target cell with the micropipette while applying slight positive pressure.
-
Once the pipette touches the cell membrane, release the positive pressure to form a high-resistance seal (>1 GΩ).[17]
-
Apply a brief pulse of suction to rupture the membrane patch, establishing the whole-cell configuration.[17]
-
-
Data Acquisition:
-
Switch to voltage-clamp mode and hold the cell at a membrane potential of -60 mV.
-
Allow the cell to stabilize for 5-10 minutes, monitoring access resistance.
-
Baseline: Record a stable baseline current for 1-2 minutes.
-
Agonist Response: Apply ADP (e.g., 10 µM) via the perfusion system and record the inward current. Wash out the agonist with external solution until the current returns to baseline.
-
Antagonist Incubation: Perfuse the cell with MRS2500 (e.g., 10 nM) for 2-5 minutes.
-
Inhibition: While still in the presence of MRS2500, co-apply ADP (10 µM) and record the current response.
-
Washout: Wash out all compounds with the external solution.
-
Data Analysis
-
Measure the peak amplitude of the ADP-evoked current in the absence and presence of MRS2500.
-
Calculate the percentage of inhibition caused by MRS2500.
-
To determine the IC50, perform a concentration-response experiment with varying concentrations of MRS2500 against a fixed concentration of ADP.
Expected Results and Troubleshooting
-
Expected Results: Application of ADP should evoke a transient inward current. Pre-incubation and co-application with MRS2500 should significantly reduce the amplitude of the ADP-evoked current in a concentration-dependent manner.
-
Troubleshooting:
-
No response to ADP: Confirm P2Y1 receptor expression in the cell line. Check the viability of the ADP stock solution.
-
Unstable recording: Ensure a high-quality GΩ seal. Monitor and compensate for series resistance.
-
MRS2500 has no effect: Check the dilution and integrity of the MRS2500 stock. Increase the pre-incubation time.
-
These protocols provide a framework for the electrophysiological characterization of P2Y1 receptor antagonism using MRS2500. By employing these standardized methods, researchers can obtain reliable data on the pharmacology of P2Y1 receptors.
References
- 1. Magyar Tudományos Művek Tára [m2.mtmt.hu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacological characterization of P2Y receptor subtypes – an update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MRS2500 [2-iodo-N6-methyl-(N)-methanocarba-2'-deoxyadenosine-3',5'-bisphosphate], a potent, selective, and stable antagonist of the platelet P2Y1 receptor with strong antithrombotic activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [32P]2-iodo-N6-methyl-(N)-methanocarba-2′-deoxyadenosine-3′,5′-bisphosphate ([32P]MRS2500), a novel radioligand for quantification of native P2Y1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Molecular Mechanism of P2Y1 Receptor Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Molecular Mechanism of P2Y1 Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Platelet P2Y1 receptor exhibits constitutive G protein signaling and β-arrestin 2 recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What are P2Y1 antagonists and how do they work? [synapse.patsnap.com]
- 12. P2Y1 receptors mediate inhibitory neuromuscular transmission in the rat colon - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 14. Distinct Signaling Patterns of Allosteric Antagonism at the P2Y1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 16. docs.axolbio.com [docs.axolbio.com]
- 17. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]
Application Notes and Protocols for Measuring Reactive Oxygen Species with MRS 1477 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reactive oxygen species (ROS) are critical signaling molecules involved in a myriad of physiological and pathological processes. Their dysregulation is implicated in various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. Consequently, the accurate measurement of ROS is paramount for understanding disease mechanisms and for the development of novel therapeutic interventions. MRS 1477, a dihydropyridine (B1217469) derivative, has been identified as a positive allosteric modulator of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[1][2] Activation of the TRPV1 channel is known to induce an influx of calcium ions, which can subsequently trigger cellular processes leading to the generation of ROS. This document provides detailed protocols and application notes for the use of this compound in stimulating and measuring ROS production in a cellular context.
Principle of the Assay
The measurement of intracellular ROS is commonly achieved using cell-permeable fluorescent probes. A widely used probe is 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H₂DCFDA). This non-fluorescent compound readily diffuses across the cell membrane. Inside the cell, it is deacetylated by intracellular esterases to 2',7'-dichlorodihydrofluorescein (H₂DCF), which is then trapped within the cell. In the presence of ROS, H₂DCF is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). The intensity of the fluorescence is directly proportional to the level of intracellular ROS. This compound, by potentiating the activation of TRPV1 channels, is expected to increase intracellular calcium, leading to mitochondrial stress and/or activation of enzymes such as NADPH oxidase, culminating in elevated ROS production.
Data Presentation
The following tables summarize representative quantitative data on the effect of TRPV1 modulation on ROS production. While specific data for this compound is emerging, the data from the well-characterized TRPV1 agonist, capsaicin (B1668287), provides an expected trend.
Table 1: Effect of this compound and Capsaicin on ROS Production in Breast Cancer Cells
| Treatment Group | Concentration | Mean Fluorescence Intensity (Arbitrary Units) | Fold Change vs. Control |
| Vehicle Control | - | 100 ± 12 | 1.0 |
| This compound | 2 µM | 180 ± 20 | 1.8 |
| Capsaicin | 10 µM | 350 ± 35 | 3.5 |
| This compound + Capsaicin | 2 µM + 10 µM | 620 ± 55 | 6.2 |
Note: The data presented are hypothetical and for illustrative purposes. Actual results may vary depending on the cell line, experimental conditions, and detection method.
Table 2: Time-Dependent ROS Generation with this compound and Capsaicin Co-treatment
| Time (minutes) | Mean Fluorescence Intensity (Arbitrary Units) |
| 0 | 100 ± 10 |
| 15 | 250 ± 25 |
| 30 | 480 ± 40 |
| 60 | 650 ± 60 |
Note: This table illustrates the expected kinetics of ROS production following stimulation.
Experimental Protocols
Protocol 1: Measurement of Intracellular ROS using H₂DCFDA and a Microplate Reader
This protocol describes the measurement of ROS in adherent cells cultured in a 96-well plate.
Materials:
-
Cells of interest (e.g., MCF-7 breast cancer cell line)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Capsaicin (optional, as a positive control; stock solution in ethanol)
-
H₂DCFDA (stock solution in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Black, clear-bottom 96-well microplate
-
Fluorescence microplate reader (Excitation/Emission: ~485 nm/~535 nm)
Procedure:
-
Cell Seeding: Seed the cells in a black, clear-bottom 96-well plate at a density of 1-5 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Preparation of Reagents:
-
Prepare working solutions of this compound and capsaicin in serum-free culture medium from the stock solutions. Ensure the final DMSO or ethanol (B145695) concentration is below 0.1% to avoid solvent-induced toxicity.
-
Prepare a 10 µM working solution of H₂DCFDA in serum-free culture medium. Protect from light.
-
-
H₂DCFDA Loading:
-
Gently aspirate the culture medium from the wells.
-
Wash the cells once with 100 µL of warm PBS.
-
Add 100 µL of the 10 µM H₂DCFDA working solution to each well.
-
Incubate the plate for 30-45 minutes at 37°C in the dark.
-
-
Treatment with this compound:
-
After incubation, aspirate the H₂DCFDA solution and wash the cells twice with 100 µL of warm PBS.
-
Add 100 µL of the prepared this compound working solution (and/or capsaicin for positive control, or vehicle for control wells) to the respective wells.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a pre-warmed fluorescence microplate reader.
-
Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.
-
For kinetic studies, take readings at regular intervals (e.g., every 5 minutes) for up to 60 minutes. For endpoint assays, a single reading after a 30-60 minute incubation is sufficient.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with no cells) from all readings.
-
Normalize the fluorescence intensity of the treated wells to the vehicle control wells.
-
Express the results as fold change or percentage increase in ROS production.
-
Protocol 2: Visualization of Intracellular ROS using Fluorescence Microscopy
This protocol allows for the qualitative assessment of ROS production in individual cells.
Materials:
-
Cells of interest
-
Glass-bottom culture dishes or chamber slides
-
Complete cell culture medium
-
This compound
-
H₂DCFDA
-
PBS
-
Fluorescence microscope with appropriate filters (FITC/GFP channel)
Procedure:
-
Cell Seeding: Seed cells on glass-bottom dishes or chamber slides and allow them to adhere overnight.
-
H₂DCFDA Loading: Load the cells with 10 µM H₂DCFDA as described in Protocol 1, step 3.
-
Treatment: After washing, add the this compound working solution to the cells.
-
Imaging:
-
Immediately place the dish/slide on the stage of a fluorescence microscope.
-
Using the FITC/GFP filter set, acquire images at different time points after treatment.
-
Maintain consistent acquisition settings (e.g., exposure time, gain) across all samples.
-
-
Analysis: Visually compare the fluorescence intensity between control and treated cells. Image analysis software can be used for semi-quantitative analysis of fluorescence intensity per cell.
Signaling Pathways and Workflows
The following diagrams illustrate the proposed signaling pathway for this compound-induced ROS production and the general experimental workflow.
Caption: Proposed signaling pathway for this compound-induced ROS production.
Caption: General experimental workflow for measuring ROS with this compound.
Troubleshooting and Considerations
-
High Background Fluorescence: Ensure complete removal of serum from the medium during H₂DCFDA loading and treatment, as serum components can interfere with the assay. Protect the H₂DCFDA solution and stained cells from light to prevent photo-oxidation.
-
Low Signal: Optimize cell seeding density and H₂DCFDA loading time. The concentration of this compound may also need to be titrated to determine the optimal dose for the specific cell line being used. Co-treatment with a known TRPV1 agonist like capsaicin can serve as a robust positive control.
-
Cell Toxicity: High concentrations of this compound or prolonged incubation times may induce cytotoxicity. Perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) in parallel to ensure that the observed increase in fluorescence is not due to cell death.
-
Specificity of H₂DCFDA: H₂DCFDA can be oxidized by various ROS and reactive nitrogen species (RNS). To investigate the specific type of ROS involved, consider using more specific probes or inhibitors of ROS-generating enzymes (e.g., apocynin for NADPH oxidase, rotenone (B1679576) for mitochondrial complex I).
Conclusion
This compound provides a valuable pharmacological tool to investigate the role of TRPV1 channel modulation in ROS signaling. The protocols outlined in this document offer a robust framework for quantifying and visualizing ROS production in response to this compound treatment. Careful optimization of experimental conditions and consideration of the assay's limitations are crucial for obtaining reliable and reproducible results. These studies will contribute to a deeper understanding of the intricate relationship between ion channel function and cellular redox homeostasis.
References
Troubleshooting & Optimization
MRS 1477 Technical Support Center: Troubleshooting Solubility and Experimental Design
Welcome to the technical support center for MRS 1477, a potent positive allosteric modulator (PAM) of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the experimental use of this compound, with a particular focus on its solubility characteristics.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic, small-molecule compound belonging to the dihydropyridine (B1217469) class. It functions as a positive allosteric modulator of the TRPV1 ion channel.[1] This means that this compound does not activate the TRPV1 channel on its own but enhances the channel's response to endogenous or exogenous agonists, such as capsaicin (B1668287) or acidic conditions (low pH).[1] By binding to an allosteric site distinct from the agonist binding site, this compound potentiates the influx of cations, primarily calcium (Ca2+), through the TRPV1 channel.[2]
Q2: In what solvents is this compound soluble?
A2: this compound is a hydrophobic compound with limited aqueous solubility. It is readily soluble in organic solvents. The following table summarizes the known solubility of this compound.
| Solvent | Concentration |
| Dimethyl Sulfoxide (DMSO) | ≥ 10 mM |
| Ethanol | ≥ 10 mM |
Q3: Why does my this compound solution appear cloudy or show precipitation when I dilute my DMSO stock in aqueous media?
A3: This is a common issue known as "crashing out" or precipitation, which occurs when a hydrophobic compound dissolved in a strong organic solvent like DMSO is rapidly diluted into an aqueous solution, such as cell culture media or phosphate-buffered saline (PBS).[3] The dramatic change in solvent polarity causes the compound to exceed its solubility limit in the aqueous environment, leading to the formation of a precipitate.[3]
Q4: What is the recommended final concentration of DMSO in cell-based assays?
A4: To minimize solvent-induced cytotoxicity, it is crucial to keep the final concentration of DMSO in your cell culture medium as low as possible. A final DMSO concentration of less than 0.5% is generally recommended, with an ideal target of 0.1% or lower for most cell lines.[3][4] It is imperative to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any effects of the solvent itself.[4]
Troubleshooting Guides
Issue 1: Difficulty Dissolving this compound Powder
Symptoms:
-
Visible solid particles remain in the solvent after vortexing.
-
The solution appears cloudy or hazy.
Troubleshooting Steps:
| Potential Cause | Recommended Solution |
| Impure or "wet" DMSO | DMSO is highly hygroscopic and can absorb moisture from the air, which reduces its solvating power for hydrophobic compounds.[5] Always use fresh, anhydrous, high-purity (≥99.9%) DMSO stored in a tightly sealed container in a dry environment.[5] |
| Insufficient Mixing | Ensure vigorous and thorough mixing. After adding the solvent, vortex the vial for at least 1-2 minutes. |
| Low Kinetic Energy | Gentle warming can increase the kinetic energy and aid in dissolution. Place the vial in a 37°C water bath for 5-10 minutes, with intermittent vortexing.[5][6] |
| Incomplete Dissolution | If particles persist, sonication can be employed. Place the vial in a water bath sonicator for 10-15 minutes to break down any remaining solid aggregates.[5] |
| Concentration Exceeds Solubility Limit | If the above steps fail, you may be attempting to prepare a stock solution that is too concentrated. Try preparing a more dilute stock solution (e.g., 5 mM instead of 10 mM). |
Issue 2: Precipitation of this compound upon Dilution in Aqueous Media
Symptoms:
-
The clear DMSO stock solution becomes cloudy or forms a visible precipitate immediately upon addition to cell culture media or buffer.
-
A precipitate forms over time in the final working solution.
Troubleshooting Steps:
| Potential Cause | Recommended Solution |
| Rapid Solvent Exchange | Avoid adding a small volume of highly concentrated DMSO stock directly into a large volume of aqueous media. This rapid change in solvent environment is a primary cause of precipitation.[3] |
| Sub-optimal Dilution Technique | Employ a serial dilution method. First, make an intermediate dilution of your DMSO stock in pre-warmed (37°C) cell culture media. Then, add this intermediate dilution to the final volume of media while gently swirling or vortexing.[3][6] |
| Low Temperature of Media | The solubility of many compounds decreases at lower temperatures. Always use pre-warmed (37°C) cell culture media when preparing your final working solutions.[3] |
| High Final Concentration of this compound | The desired final concentration of this compound in your experiment may exceed its aqueous solubility limit. Perform a solubility test in your specific cell culture medium to determine the maximum achievable concentration without precipitation. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO (≥99.9%)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath sonicator (optional)
-
37°C water bath (optional)
Procedure:
-
Calculate the required mass of this compound: The molecular weight of this compound is 389.51 g/mol . To prepare a 10 mM stock solution, you will need to dissolve 3.8951 mg of this compound in 1 mL of DMSO.
-
Weigh the this compound: Carefully weigh the calculated amount of this compound powder and place it into a sterile vial.
-
Add DMSO: Add the appropriate volume of anhydrous, high-purity DMSO to the vial.
-
Dissolve the compound:
-
Storage: Once fully dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term storage.
Protocol 2: Diluting this compound for Cell-Based Assays (Example for a 10 µM final concentration)
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare an intermediate dilution (e.g., 100 µM):
-
In a sterile microcentrifuge tube, add 99 µL of pre-warmed cell culture medium.
-
Add 1 µL of the 10 mM this compound stock solution to the medium.
-
Gently pipette up and down to mix. This will result in a 100 µM intermediate solution with 1% DMSO.
-
-
Prepare the final working solution (10 µM):
-
In a new sterile tube, add 900 µL of pre-warmed cell culture medium.
-
Add 100 µL of the 100 µM intermediate solution.
-
Gently mix. This will give you a final concentration of 10 µM this compound in a solution containing 0.1% DMSO.
-
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO (0.1% in this example) to your cell culture medium without this compound.
Signaling Pathways and Experimental Workflows
TRPV1 Signaling Pathway Activated by Capsaicin and Potentiated by this compound
Activation of the TRPV1 channel by an agonist like capsaicin is potentiated by the positive allosteric modulator this compound. This leads to a significant influx of Ca2+ into the cell. The resulting intracellular Ca2+ overload can trigger a cascade of events, including mitochondrial dysfunction, activation of downstream signaling pathways, and ultimately, apoptosis (programmed cell death).[2][7]
Caption: TRPV1 activation by capsaicin, enhanced by this compound, leads to apoptosis.
Experimental Workflow for Preparing this compound Working Solutions
The following workflow diagram illustrates the recommended steps to prepare a final working solution of this compound for cell-based assays, minimizing the risk of precipitation.
Caption: Workflow for preparing this compound solutions for experiments.
References
- 1. Transient Receptor Potential Vanilloid 1 Expression Mediates Capsaicin-Induced Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. benchchem.com [benchchem.com]
- 6. emulatebio.com [emulatebio.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing MRS 1477 Concentration for Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing MRS 1477, a positive allosteric modulator (PAM) of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, in cell-based assays. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the successful optimization of this compound concentration for your specific research needs.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a positive allosteric modulator of the TRPV1 receptor. It does not activate the channel on its own but potentiates the response to TRPV1 agonists like capsaicin (B1668287) or protons (low pH).[1][2] This means it enhances the influx of cations, primarily Ca2+, through the TRPV1 channel when an agonist is present. In some cell types, like MCF7 breast cancer cells, this compound alone can evoke calcium signals, suggesting the presence of endogenous TRPV1 agonists.[1]
Q2: What is a recommended starting concentration for this compound in a cell-based assay?
A2: A good starting point for your experiments is a concentration of 2 µM this compound . This concentration has been shown to be effective in inducing apoptosis in MCF7 breast cancer cells, both alone and in combination with 10 µM capsaicin.[1] However, the optimal concentration is highly dependent on the cell type and the specific assay. We recommend performing a dose-response curve to determine the ideal concentration for your experimental setup.
Q3: How should I prepare and store this compound?
A3: this compound is a dihydropyridine (B1217469) derivative. For stock solutions, it is recommended to dissolve this compound in a suitable solvent like DMSO. Prepare single-use aliquots of your stock solution to avoid repeated freeze-thaw cycles, which can degrade the compound. Store the stock solution at -20°C or colder in a desiccator. Before use, allow the vial to warm to room temperature to prevent condensation.
Q4: Can this compound have off-target effects?
A4: this compound belongs to the 1,4-dihydropyridine (B1200194) class of compounds. Some dihydropyridine derivatives have been shown to interact with other receptors, such as adenosine (B11128) receptors and α1-adrenergic receptors, or ion channels like ATP-sensitive potassium (KATP) channels.[3][4] It is crucial to perform appropriate controls to rule out potential off-target effects in your specific cell system. This can include using a TRPV1 antagonist like capsazepine (B1668289) to confirm that the observed effects are mediated through TRPV1.[1]
Q5: My calcium flux assay shows a low signal-to-noise ratio. What could be the cause?
A5: A low signal-to-noise ratio can be due to several factors:
-
Low TRPV1 Expression: Your cell line may not express sufficient levels of the TRPV1 channel. Confirm expression using techniques like qPCR or Western blot.
-
Suboptimal Agonist Concentration: Ensure you are using an appropriate concentration of the TRPV1 agonist (e.g., capsaicin). An EC20 or EC50 concentration is often used for potentiation assays.
-
Cell Health: Ensure your cells are healthy and in the logarithmic growth phase.
-
Calcium Dye Issues: Optimize the concentration and loading time of your calcium indicator dye. Insufficient loading or dye leakage can lead to high background.
-
Presence of Serum: Components in fetal bovine serum (FBS) can sometimes interfere with the assay or alter cellular responses.[5][6][7][8] Consider reducing the serum concentration or performing the assay in serum-free media.
Troubleshooting Guides
Problem 1: No or Weak Response to this compound
| Potential Cause | Troubleshooting Step |
| Inactive Compound | Ensure proper storage and handling of this compound. Prepare fresh dilutions for each experiment. |
| Low TRPV1 Expression | Verify TRPV1 expression in your cell line using qPCR, Western blotting, or immunocytochemistry. |
| Insufficient Agonist | If co-treating with an agonist like capsaicin, ensure the agonist concentration is sufficient to elicit a submaximal response that can be potentiated. |
| Presence of Endogenous Agonists | In some cell lines, endogenous agonists may be present, leading to a baseline level of TRPV1 activation.[1] This can sometimes mask the potentiation effect. Wash cells thoroughly before the assay. |
| Incorrect Assay Conditions | Optimize incubation times and temperature. Ensure the assay buffer composition is appropriate for your cells and the assay. |
Problem 2: High Background Signal or Cell Death
| Potential Cause | Troubleshooting Step |
| Cytotoxicity of this compound | High concentrations of this compound may be toxic to your cells. Perform a cytotoxicity assay (e.g., MTT or LDH release assay) to determine the non-toxic concentration range for your specific cell line. |
| Compound Precipitation | Visually inspect the wells for any signs of compound precipitation, especially at higher concentrations. Ensure the final solvent concentration (e.g., DMSO) is not toxic to the cells (typically ≤0.5%). |
| Autofluorescence | Test for autofluorescence of this compound at the excitation and emission wavelengths of your fluorescent indicator. |
| Mitochondrial Dysfunction | Some compounds can affect mitochondrial membrane potential.[9][10][11][12][13] If your assay is sensitive to mitochondrial health, consider assessing this as a potential off-target effect. |
Quantitative Data Summary
| Parameter | Value | Cell Line | Assay | Reference |
| Effective Concentration (Apoptosis) | 2 µM | MCF7 | Apoptosis Assay | [1] |
| Co-treatment (Apoptosis) | 2 µM this compound + 10 µM Capsaicin | MCF7 | Apoptosis Assay | [1] |
| EC50 (Potentiation of Capsaicin) | ~30.2 nM (in the presence of 20 µM this compound) | HEK293-TRPV1 | Calcium Uptake | [2] |
| EC50 (Potentiation of Protons) | pH ~5.87 (in the presence of 20 µM this compound) | HEK293-TRPV1 | Calcium Uptake |
Experimental Protocols
Protocol 1: Dose-Response Curve for this compound using a Calcium Flux Assay
This protocol is designed to determine the optimal concentration of this compound for potentiating a TRPV1 agonist-induced calcium response.
-
Cell Seeding: Plate cells expressing TRPV1 in a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO2.
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's instructions.
-
Remove the culture medium from the cells and add the dye-loading buffer to each well.
-
Incubate for 30-60 minutes at 37°C in the dark.
-
-
Compound Preparation:
-
Prepare a serial dilution of this compound in assay buffer. A common starting range is 0.1 µM to 50 µM.
-
Prepare a solution of your TRPV1 agonist (e.g., capsaicin) at a concentration that elicits a submaximal response (e.g., EC20).
-
-
Assay Procedure:
-
Wash the cells with assay buffer to remove excess dye.
-
Add the different concentrations of this compound to the respective wells and incubate for a predetermined time (e.g., 15-30 minutes).
-
Place the plate in a fluorescence plate reader.
-
Initiate the reading and, after establishing a stable baseline, add the TRPV1 agonist to all wells.
-
Continue recording the fluorescence for a set period to capture the peak response.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) for each well.
-
Normalize the data to the response of the agonist alone.
-
Plot the normalized response against the log of the this compound concentration to generate a dose-response curve and determine the EC50.
-
Protocol 2: Cytotoxicity Assessment using MTT Assay
This protocol determines the concentration range at which this compound is not cytotoxic to the cells.
-
Cell Seeding: Plate cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment:
-
Prepare a serial dilution of this compound in culture medium.
-
Remove the old medium and add the medium containing the different concentrations of this compound to the cells. Include a vehicle control (e.g., DMSO).
-
Incubate for the desired duration of your main experiment (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.[14][15][16][17]
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at the appropriate wavelength (typically around 570 nm) using a plate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Normalize the data to the vehicle-treated control cells (100% viability).
-
Plot cell viability (%) against the this compound concentration to determine the cytotoxic concentration 50 (CC50).
-
Visualizations
Caption: TRPV1 Signaling Pathway Modulation by this compound.
Caption: Workflow for Dose-Response Analysis of this compound.
Caption: Troubleshooting Decision Tree for this compound Assays.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Interaction of 1,4-Dihydropyridine and Pyridine Derivatives with Adenosine Receptors: Selectivity for A3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-activity relationships of receptor binding of 1,4-dihydropyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Serum changes the response of cultured Morris hepatoma 7777 cells to autocrine growth factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Improving physiological relevance of cell culture: the possibilities, considerations, and future directions of the ex vivo coculture model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The species origin of the serum in the culture medium influences the in vitro toxicity of silica nanoparticles to HepG2 cells | PLOS One [journals.plos.org]
- 9. biorxiv.org [biorxiv.org]
- 10. Mitochondrial membrane potential acts as a retrograde signal to regulate cell cycle progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Changes in mitochondrial membrane potential during oxidative stress-induced apoptosis in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mitochondrial membrane potential in aging cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mitochondrial dysfunction is involved in the cellular activity inhibition by eleutheroside B in SMMC-7721 and HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. japsonline.com [japsonline.com]
- 15. Analysis of Cell Viability by the MTT Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cell sensitivity assays: the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. merckmillipore.com [merckmillipore.com]
Potential off-target effects of MRS 1477
Welcome to the technical support center for MRS 1477. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound and to address potential issues, including possible off-target effects, that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a dihydropyridine (B1217469) derivative that acts as a positive allosteric modulator (PAM) of the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel. As a PAM, it does not activate the TRPV1 channel on its own but enhances the channel's response to endogenous or exogenous agonists, such as capsaicin, protons (low pH), or heat. This potentiation leads to an increased influx of cations (primarily Ca²⁺ and Na⁺) through the channel, amplifying the downstream cellular signals.
Q2: What are the known off-target effects of this compound?
Currently, there is limited publicly available data from comprehensive off-target screening of this compound against broad panels of receptors, kinases, or other enzymes. While its primary activity at the TRPV1 channel is established, researchers should be aware of the potential for interactions with other proteins, particularly other ion channels or proteins with binding sites that accommodate dihydropyridine-like structures. The absence of evidence is not evidence of absence; therefore, careful experimental design and control are crucial.
Q3: My results with this compound are inconsistent. What could be the cause?
Inconsistent results can arise from several factors. Please refer to our troubleshooting guide below for a systematic approach to identifying the issue. Common causes include compound stability, cellular health, agonist concentration, and assay conditions.
Q4: At what concentration should I use this compound?
The optimal concentration of this compound depends on the experimental system and the concentration of the primary TRPV1 agonist being used. It is recommended to perform a dose-response curve to determine the EC₅₀ for its potentiating effect in your specific assay. As a starting point, concentrations in the low micromolar range (e.g., 1-10 µM) have been used in published studies to potentiate capsaicin-evoked currents.
Troubleshooting Guides
Issue 1: No observable potentiation of TRPV1 agonist activity.
| Potential Cause | Troubleshooting Step |
| Compound Degradation | Ensure this compound stock solution is fresh and has been stored correctly (typically at -20°C). Avoid repeated freeze-thaw cycles. |
| Sub-optimal Agonist Concentration | Verify that the concentration of the primary agonist (e.g., capsaicin) is at its EC₂₀-EC₅₀. A saturating concentration of the agonist may mask the potentiating effect of a PAM. |
| Cellular Health | Check cell viability and receptor expression levels. Low TRPV1 expression or poor cell health can lead to a diminished response. |
| Incorrect Assay Buffer | Ensure the buffer composition (e.g., pH, ion concentrations) is optimal for TRPV1 activation and cellular function. |
| Solubility Issues | Confirm that this compound is fully dissolved in the final assay medium. Consider using a different solvent or sonication if precipitation is suspected. |
Issue 2: High background signal or apparent agonist activity of this compound alone.
| Potential Cause | Troubleshooting Step |
| Cellular Stress | High concentrations of this compound or the vehicle (e.g., DMSO) may induce cellular stress, leading to non-specific increases in intracellular calcium or other signaling readouts. Run a vehicle-only control. |
| Potential Off-Target Effect | The observed activity may be due to an off-target effect on another ion channel or receptor present in your experimental system. See the "Protocol for Investigating Potential Off-Target Effects" below. |
| Assay Artifact | Some fluorescent dyes or assay components may interact with the compound. Run a cell-free assay control to check for direct compound interference with the detection system. |
Quantitative Data Summary
The following table summarizes the known activity of this compound. Note the absence of comprehensive public data on off-target interactions.
| Target | Compound | Activity | Assay Type | Value | Reference |
| TRPV1 | This compound | Positive Allosteric Modulator | Electrophysiology (in presence of capsaicin) | Potentiates current density | [1] |
| TRPV1 | This compound | Positive Allosteric Modulator | Calcium Imaging (in presence of capsaicin) | Increases Ca²⁺ signals | [1] |
| Off-Targets | This compound | N/A | Broad screening panels (e.g., Kinase, GPCR) | Data not publicly available | N/A |
Experimental Protocols
Protocol 1: Validating On-Target Activity using Calcium Imaging
This protocol is designed to confirm the positive allosteric modulation of TRPV1 by this compound.
-
Cell Culture: Plate cells expressing endogenous or recombinant TRPV1 (e.g., HEK293-TRPV1) onto a 96-well, black-walled, clear-bottom plate and culture to 80-90% confluency.
-
Dye Loading: Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Compound Preparation: Prepare serial dilutions of this compound in an appropriate assay buffer. Also, prepare a solution of a TRPV1 agonist (e.g., capsaicin) at a concentration that elicits a submaximal response (e.g., EC₂₀).
-
Assay Procedure: a. Acquire a baseline fluorescence reading using a plate reader. b. Add the this compound dilutions (and a vehicle control) to the wells and incubate for 10-15 minutes. c. Add the submaximal concentration of the TRPV1 agonist to all wells. d. Immediately begin recording fluorescence intensity over time.
-
Data Analysis: Calculate the change in fluorescence (ΔF) over baseline (F₀). Plot the agonist response in the presence of different this compound concentrations to determine the potentiation effect.
Protocol 2: Investigating Potential Off-Target Effects
This workflow outlines a general approach to assess the selectivity of this compound.
-
Broad Panel Screening (Tier 1):
-
Submit this compound to a commercial service for screening against a broad panel of targets. Recommended panels include:
-
Kinase Panel: A radiometric or fluorescence-based assay against a diverse set of human kinases.
-
GPCR Panel: A panel of radioligand binding or functional assays for common GPCRs.
-
Ion Channel Panel: Electrophysiological or binding assays for a variety of ion channels.
-
-
-
Secondary/Orthogonal Assays (Tier 2):
-
For any "hits" identified in Tier 1, confirm the interaction using a different assay format. For example, if a binding hit is found, perform a functional assay to determine if the compound acts as an agonist, antagonist, or modulator.
-
-
Cell-Based Validation (Tier 3):
-
Investigate the functional consequence of any confirmed off-target interaction in a relevant cellular context. This could involve measuring downstream signaling pathways or physiological responses in cells endogenously expressing the off-target protein.
-
Visualizations
Caption: TRPV1 activation and modulation by this compound.
Caption: Workflow for identifying potential off-target effects.
References
Technical Support Center: Troubleshooting Unexpected Results in Purinergic Receptor Experiments
Disclaimer: The information provided in this document is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures.
Introduction: Clarifying Your Compound - MRS 1477 vs. MRS P2Y1 Antagonists
Welcome to the technical support center. This guide is designed to help researchers, scientists, and drug development professionals troubleshoot unexpected results in experiments involving MRS-series compounds.
A critical first step in troubleshooting is accurate compound identification. Your query for "this compound" suggests a potential interest in P2Y1 receptor antagonism. However, it is important to clarify that This compound is not a P2Y1 receptor antagonist .
-
This compound is a dihydropyridine (B1217469) derivative that functions as a positive allosteric modulator (PAM) of the TRPV1 channel . It enhances the activity of TRPV1 agonists like capsaicin (B1668287) but does not typically activate the channel on its own.
It is a common point of confusion, as the "MRS" designation is widely associated with a series of P2Y receptor ligands. It is likely that you may be working with a different compound from this series, such as MRS2179 , which is a well-characterized, selective, and competitive P2Y1 receptor antagonist .
This guide will therefore be presented in two parts:
-
A brief troubleshooting guide for This compound in its correct context as a TRPV1 modulator.
-
A comprehensive troubleshooting guide for MRS2179 , a representative P2Y1 receptor antagonist, which likely aligns with the original intent of your query.
Part 1: Troubleshooting for this compound (TRPV1 Positive Allosteric Modulator)
Frequently Asked Questions (FAQs) for this compound
Q1: Why am I not seeing any effect with this compound alone in my calcium assay?
A1: this compound is a positive allosteric modulator, not a direct agonist. Its primary function is to enhance the effect of a TRPV1 agonist. You must co-administer it with an agonist like capsaicin to observe its potentiating effect on TRPV1-mediated calcium influx.[1]
Q2: The potentiating effect of this compound on capsaicin-induced currents seems weaker than expected. What could be the cause?
A2: Several factors could be at play:
-
Sub-optimal Agonist Concentration: The potentiation by this compound is dependent on the concentration of the primary agonist. Ensure you are using a concentration of capsaicin (e.g., 50 nM) that elicits a measurable but sub-maximal response, allowing for potentiation to be observed.[2]
-
Compound Stability/Solubility: Ensure your this compound stock solution is fresh and has been stored correctly. If using DMSO, check that the final concentration in your assay medium is low (typically <0.5%) and consistent across all conditions, including controls.
-
Cell Health and Receptor Expression: Verify the viability of your cells and the expression level of TRPV1. Low receptor density will result in a weaker overall signal.
Q3: I'm observing unexpected hypothermia in my in vivo experiments with this compound. Is this normal?
A3: Yes, this is an expected synergistic effect. Capsaicin is known to induce transient hypothermia. Co-administration of this compound can significantly prolong the duration of this capsaicin-induced hypothermia, though it may not affect the peak amplitude of the temperature drop. Ensure you have appropriate vehicle controls for both capsaicin and this compound to correctly attribute the observed effects.[3][4][5]
Quantitative Data: this compound
| Parameter | Value | Cell/System Context |
| Effective Concentration | 1 - 30 µM | Potentiation of capsaicin-induced calcium influx[2] |
| Capsaicin Concentration (for synergy) | ~50 nM | Elicits a sub-maximal response for potentiation studies[2] |
| Vehicle | DMSO | Final concentration in assay should be <0.5% |
Experimental Workflow and Signaling Pathway
Caption: A typical experimental workflow for testing this compound activity.
Caption: Signaling pathway showing this compound as a TRPV1 PAM.
Part 2: Troubleshooting for MRS2179 (P2Y1 Receptor Antagonist)
This section provides a comprehensive guide to using MRS2179, a selective P2Y1 receptor antagonist.
Frequently Asked Questions (FAQs) for MRS2179
Q1: I am not observing any inhibition of ADP-induced platelet aggregation with MRS2179. What went wrong?
A1: This is a common issue that can stem from several sources:
-
Agonist Concentration: The concentration of ADP is critical. If it is too high, it can overcome the competitive antagonism of MRS2179. Use a concentration of ADP that elicits a sub-maximal aggregation response (e.g., an EC50 or EC80 concentration) to create a window for observing inhibition.
-
Compound Integrity: MRS2179 is a nucleotide analog and can be susceptible to degradation. Ensure your stock solution is fresh and has been stored properly at -20°C or -80°C. Avoid multiple freeze-thaw cycles. Prepare working solutions on the day of the experiment.[6]
-
Incorrect Receptor Target: Confirm that the platelet response you are measuring is indeed P2Y1-mediated. ADP activates both P2Y1 and P2Y12 receptors on platelets. While P2Y1 is primarily responsible for shape change and initiating aggregation, a strong P2Y12 signal can mask the inhibitory effect on P2Y1.
-
Pre-incubation Time: Ensure you are pre-incubating the platelets with MRS2179 for a sufficient period before adding the agonist to allow the antagonist to bind to the receptors.
Q2: My results in the calcium mobilization assay are highly variable. How can I improve consistency?
A2: Variability in calcium assays often points to methodological inconsistencies:
-
Cell Health and Density: Ensure your cells are healthy, within a low passage number, and plated at a consistent density. Over-confluent or stressed cells will respond poorly and inconsistently.
-
Dye Loading: Inconsistent dye loading is a major source of variability. Ensure the incubation time and temperature for dye loading are consistent for all plates. The use of probenecid (B1678239) can help with dye retention in some cell lines.
-
Agonist/Antagonist Addition: Use an automated liquid handler (like in a FLIPR instrument) for compound addition to ensure simultaneous and consistent delivery to all wells. Manual addition can introduce significant timing variability.
-
Vehicle Control: The final concentration of the vehicle (e.g., DMSO) must be identical in all wells, including controls. High concentrations of DMSO can affect cell membrane integrity and calcium signaling.
Q3: What could cause a complete lack of response (no calcium signal) in my P2Y1-expressing cell line after adding an agonist?
A3: This points to a more fundamental issue with the assay system:
-
Receptor Expression and Coupling: Verify that your cell line expresses functional P2Y1 receptors. P2Y1 receptors are Gq-coupled, which leads to calcium mobilization. If your cell line lacks the necessary Gq proteins or other downstream signaling components (like Phospholipase C), you will not see a calcium signal.[7]
-
Agonist Potency: Check the purity and activity of your agonist (e.g., ADP, 2-MeSADP). It may have degraded over time.
-
Assay Buffer Components: Ensure your assay buffer contains calcium, as the signal often involves both release from internal stores and influx from the extracellular medium.
Q4: Is MRS2179 truly selective for the P2Y1 receptor?
A4: MRS2179 shows good selectivity for P2Y1. It is a competitive antagonist with a KB of approximately 100-102 nM at the P2Y1 receptor. Its affinity for other P2Y receptors (P2Y2, P2Y4, P2Y6, P2Y12, P2Y13) and several P2X receptors (P2X1, P2X2, P2X3, P2X4) is significantly lower, with IC50 values in the micromolar range for P2X1 and P2X3. However, at very high concentrations (>10 µM), off-target effects could become a consideration.
Troubleshooting Guide: Common Issues & Solutions
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No/Weak Antagonist Effect | Agonist concentration too high. | Perform an agonist dose-response curve and use an EC50-EC80 concentration for inhibition studies. |
| Degraded antagonist compound. | Prepare fresh stock solutions of MRS2179. Aliquot and store at -80°C for long-term use and -20°C for short-term. Avoid freeze-thaw cycles.[6] | |
| Insufficient pre-incubation time. | Increase the pre-incubation time of the antagonist with the cells/platelets before adding the agonist (e.g., 15-30 minutes). | |
| High Variability Between Wells/Replicates | Inconsistent cell plating or platelet count. | Ensure uniform cell seeding density. Standardize platelet counts in PRP for aggregation assays. |
| Inconsistent dye loading (Calcium Assay). | Standardize dye loading time, temperature, and solution preparation. Use a multi-channel pipette or automated dispenser. | |
| Manual compound addition. | Use an automated liquid handling system (e.g., FLIPR) for precise and simultaneous compound addition. | |
| Low Signal-to-Noise Ratio (Calcium Assay) | Low receptor expression. | Use a cell line with confirmed high-level expression of P2Y1. Consider using a promiscuous G-protein (e.g., Gα16) to enhance coupling to the calcium pathway.[8] |
| Cell health is poor. | Use cells at a low passage number and ensure they are not over-confluent. | |
| Sub-optimal assay buffer. | Ensure the buffer contains physiological levels of calcium and is at the correct pH. | |
| Unexpected Cellular Effects | Vehicle (DMSO) toxicity. | Keep the final DMSO concentration below 0.5% (ideally ≤0.1%). Run a vehicle-only toxicity control curve.[9][10] |
| Off-target effects of MRS2179. | Use the lowest effective concentration of MRS2179. Confirm key findings with a structurally different P2Y1 antagonist. |
Quantitative Data: P2Y1 Receptor Antagonists
| Compound | Parameter | Value | Target/System |
| MRS2179 | KB | ~100 - 102 nM | P2Y1 Receptor[11] |
| IC50 (vs P2X1) | 1.15 µM | P2X1 Receptor | |
| IC50 (vs P2X3) | 12.9 µM | P2X3 Receptor | |
| Solubility (Water) | up to 50 mM | Tetrasodium salt form | |
| ADP (Agonist) | EC50 | Varies (low µM range) | Platelet Aggregation |
| 2-MeSADP (Agonist) | EC50 | Varies (nM range) | P2Y1-mediated Calcium Mobilization |
Note: Ki (inhibition constant) is an intrinsic measure of affinity, while IC50 (half-maximal inhibitory concentration) is dependent on assay conditions (like substrate concentration). For competitive antagonists, Ki can be calculated from the IC50 using the Cheng-Prusoff equation.[12]
Experimental Protocols
This protocol outlines the measurement of P2Y1-mediated intracellular calcium changes using a fluorescent plate reader (e.g., FLIPR).
Materials:
-
HEK293 or CHO cells stably expressing the P2Y1 receptor.
-
Black-walled, clear-bottom 96- or 384-well plates.
-
Calcium-sensitive dye (e.g., Fluo-4 AM).
-
Assay Buffer (e.g., HBSS with 20 mM HEPES).
-
P2Y1 agonist (e.g., 2-MeSADP).
-
P2Y1 antagonist (MRS2179).
-
Probenecid (optional, for dye retention).
Procedure:
-
Cell Plating: Seed cells into the microplate 18-24 hours prior to the assay to form a confluent monolayer.
-
Dye Loading: Remove culture medium. Add the dye-loading solution (e.g., Fluo-4 AM in Assay Buffer, with probenecid if needed). Incubate for 45-60 minutes at 37°C.
-
Compound Plates: Prepare separate plates containing serial dilutions of the antagonist (MRS2179) and a fixed, sub-maximal concentration (EC80) of the agonist (2-MeSADP).
-
Assay Execution: a. Place the cell plate and compound plates into the fluorescent plate reader. b. Establish a baseline fluorescence reading for 10-20 seconds. c. Add the MRS2179 solution (or vehicle) and incubate for the desired pre-incubation period (e.g., 15 minutes). d. Add the 2-MeSADP solution to initiate the calcium response. e. Monitor the change in fluorescence over time (typically 2-3 minutes).
-
Data Analysis: The antagonist's potency (IC50) is determined by its ability to inhibit the agonist-induced calcium mobilization. Plot the percent inhibition against the antagonist concentration.
This protocol describes the measurement of ADP-induced platelet aggregation and its inhibition by MRS2179.
Materials:
-
Freshly drawn human venous blood collected into 3.2% sodium citrate.
-
Platelet aggregometer.
-
P2Y1 agonist (ADP).
-
P2Y1 antagonist (MRS2179).
-
Saline solution.
Procedure:
-
PRP Preparation: a. Centrifuge whole blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain platelet-rich plasma (PRP). b. Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 20 minutes to obtain platelet-poor plasma (PPP).
-
Instrument Calibration: a. Set the aggregometer to 37°C. b. Calibrate the instrument using PPP to set 100% aggregation (maximum light transmission) and PRP to set 0% aggregation.
-
Assay Execution: a. Pipette PRP into a cuvette with a stir bar and place it in the aggregometer. b. Add the MRS2179 solution (or vehicle) and pre-incubate for 5-15 minutes. c. Add a sub-maximal concentration of ADP to trigger aggregation. d. Record the change in light transmission for 5-10 minutes.
-
Data Analysis: The primary endpoint is the maximum percentage of aggregation. Calculate the percent inhibition caused by MRS2179 relative to the vehicle control.
Visualizations: Pathways and Logic
Caption: P2Y1 receptor signaling and the site of MRS2179 action.
Caption: A logical workflow for troubleshooting a lack of antagonist effect.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Effects of cold and capsaicin desensitization on prostaglandin E hypothermia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Irreversible impairment of thermoregulation induced by capsaicin and similar pungent substances in rats and guinea-pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 8. benchchem.com [benchchem.com]
- 9. The use of dimethylsulfoxide as a vehicle in cell culture experiments using ovarian carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. bio-techne.com [bio-techne.com]
- 12. resources.revvity.com [resources.revvity.com]
How to prevent MRS 1477 degradation in solution
Welcome to the technical support center for MRS 1477. This resource provides researchers, scientists, and drug development professionals with essential information to prevent the degradation of this compound in solution, ensuring the accuracy and reproducibility of your experiments.
Troubleshooting Guides
This section addresses specific issues you may encounter with this compound solution stability.
Issue 1: Loss of Potency or Inconsistent Results Over Time
If you observe a decrease in the expected biological activity of your this compound solution or high variability in your experimental results, it is likely due to compound degradation.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Photodegradation | This compound, a 1,4-dihydropyridine (B1200194) derivative, is susceptible to light-induced degradation. The primary degradation pathway involves the oxidation of the dihydropyridine (B1217469) ring to its pyridine (B92270) analog, rendering the compound inactive.[1][2] Always protect solutions from light by using amber vials or by wrapping containers in aluminum foil.[3] |
| Thermal Degradation | Elevated temperatures can accelerate the degradation of dihydropyridine compounds.[4] Store stock solutions and working solutions at appropriate low temperatures. For long-term storage, it is advisable to store aliquots at -20°C or -80°C to minimize freeze-thaw cycles. |
| Oxidation | The dihydropyridine ring is prone to oxidation.[1] Prepare solutions in degassed solvents to minimize dissolved oxygen. If possible, overlay the solution with an inert gas like argon or nitrogen before sealing the container. |
| Hydrolysis | This compound contains both a thioester and an ester functional group, which can be susceptible to hydrolysis, especially at non-neutral pH.[5][6][7] Prepare solutions in anhydrous solvents and minimize exposure to moisture. For aqueous buffers, prepare fresh solutions before each experiment and use a pH near neutral (pH 7.2-7.4) if compatible with your experimental setup. |
Issue 2: Precipitation of this compound in Aqueous Buffers
You may observe precipitation when diluting a concentrated stock solution of this compound in an aqueous buffer.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Low Aqueous Solubility | This compound has low aqueous solubility. When diluting from a high-concentration organic stock (e.g., DMSO), the compound can crash out of solution. |
| To mitigate this, use a final DMSO concentration in your aqueous buffer that is sufficient to maintain solubility, typically ≤1%. It is recommended to add the stock solution to the aqueous buffer while vortexing to ensure rapid and uniform mixing. | |
| pH-Dependent Solubility | The solubility of this compound may be influenced by the pH of the aqueous buffer. |
| Determine the optimal pH for solubility and stability for your specific experimental conditions. However, be mindful that extreme pH values can accelerate hydrolysis. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Based on available data, this compound is soluble in DMSO (up to 100 mM) and ethanol (B145695) (up to 50 mM). For creating a high-concentration stock solution for long-term storage, anhydrous DMSO is recommended.
Q2: How should I store my this compound stock solution?
A2: Store your stock solution in tightly sealed amber vials at -20°C or -80°C. To avoid repeated freeze-thaw cycles, which can accelerate degradation, it is best to prepare small aliquots.
Q3: How can I check if my this compound solution has degraded?
A3: The most reliable method to assess the purity and degradation of your this compound solution is by using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8][9][10] These methods can separate the parent compound from its degradation products and allow for quantification.
Q4: What are the primary degradation products of this compound?
A4: While specific degradation products of this compound have not been extensively reported in the literature, based on its 1,4-dihydropyridine structure, the primary degradation product is expected to be the corresponding pyridine derivative formed by the oxidation of the dihydropyridine ring.[1] Other potential degradation products could arise from the hydrolysis of the thioester and ester moieties.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile, amber microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipette
-
-
Procedure:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial to prevent moisture condensation.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution thoroughly until all the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes in amber vials to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: General Stability Testing of this compound Solution
This protocol provides a framework for assessing the stability of this compound in a specific solvent or buffer system.
-
Materials:
-
This compound stock solution
-
Solvent/buffer of interest
-
Amber vials
-
HPLC or LC-MS system with a suitable column (e.g., C18)
-
UV detector
-
-
Procedure:
-
Prepare a solution of this compound in the solvent/buffer of interest at the desired concentration.
-
Divide the solution into several amber vials, each representing a time point.
-
Store the vials under the desired conditions (e.g., room temperature, 4°C, 37°C, protected from light).
-
At each designated time point (e.g., 0, 2, 4, 8, 24 hours), take one vial and analyze the contents by HPLC or LC-MS.
-
The initial sample (time 0) will serve as the reference (100% purity).
-
Monitor the chromatogram for a decrease in the peak area of the parent this compound and the appearance of new peaks corresponding to degradation products.
-
Calculate the percentage of this compound remaining at each time point to determine the degradation rate.
-
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for assessing this compound stability.
References
- 1. scispace.com [scispace.com]
- 2. Photodegradation studies of 1,4-dihydropyridine compounds by MCR analysis on UV spectral data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Thermal stability of 1,4-dihydropyridine derivatives in solid state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Hydrolysis of Thioesters Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 8. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Identification of Drug Degradation Products in Pharmaceutical Formulations by Liquid Chromatography-Mass Spectrometry (LC-MS) - STEMart [ste-mart.com]
Technical Support Center: Optimizing MRS 1477 Calcium Flux Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio in MRS 1477 calcium flux assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action in calcium flux assays?
A1: this compound is a positive allosteric modulator (PAM) of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. It is a dihydropyridine (B1217469) derivative that does not activate the TRPV1 channel on its own but enhances the channel's response to orthosteric agonists like capsaicin (B1668287) or to stimuli such as acidic pH. This potentiation leads to an increased influx of cations, including calcium (Ca²⁺), resulting in a larger and more robust signal in calcium flux assays.[1]
Q2: Why am I not seeing a calcium signal when I apply this compound alone to my TRPV1-expressing cells?
A2: this compound is a positive allosteric modulator, not an agonist. This means it requires the presence of an activating stimulus (like an endogenous or exogenously applied agonist, or low pH) to elicit a response. If your cell line does not produce endogenous TRPV1 agonists, or if they are present at very low levels, this compound alone will not produce a significant calcium signal.[1]
Q3: What are the most common calcium indicator dyes used for this type of assay, and what are their key characteristics?
A3: Single-wavelength fluorescent dyes like Fluo-4 and Cal-520 are frequently used for their high signal-to-noise ratios and large dynamic ranges in detecting intracellular calcium.[2][3] Ratiometric dyes such as Fura-2 and Indo-1 can also be used and offer the advantage of minimizing effects from uneven dye loading and photobleaching.[4][5] The choice of dye depends on the specific experimental setup and instrumentation available.
Q4: What is a typical concentration range for this compound in a calcium flux assay?
A4: The optimal concentration of this compound should be determined empirically for each cell line and experimental condition. However, published studies have used concentrations in the range of 2 µM to 20 µM to achieve significant potentiation of TRPV1 activation.[1]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Signal | 1. Insufficient Agonist Concentration: The concentration of the primary TRPV1 agonist (e.g., capsaicin) is too low to elicit a strong response, even with this compound potentiation. | Perform a dose-response curve for the agonist in the presence of a fixed concentration of this compound to determine the optimal agonist concentration. |
| 2. Low TRPV1 Expression: The cell line used has low or no expression of functional TRPV1 channels. | Verify TRPV1 expression using techniques like qPCR, Western blot, or by testing a high concentration of a potent agonist like capsaicin. | |
| 3. Inadequate Dye Loading: Cells are not efficiently loaded with the calcium indicator dye. | Optimize dye loading conditions, including dye concentration (typically 1-5 µM for Fluo-4 AM), incubation time (30-60 minutes at 37°C), and the use of a non-ionic surfactant like Pluronic F-127 (0.01-0.02%) to aid in dye solubilization.[6] | |
| 4. Presence of Antagonists: The assay buffer or cell culture medium may contain compounds that inhibit TRPV1 activity. | Ensure all reagents are free from known TRPV1 antagonists. | |
| High Background Fluorescence | 1. Incomplete Hydrolysis of AM Ester: The acetoxymethyl (AM) ester form of the dye has not been fully cleaved by intracellular esterases, leading to compartmentalization and high background. | Increase the de-esterification time by incubating the cells at room temperature for 15-30 minutes after the initial loading period.[7] |
| 2. Dye Extrusion: Cells are actively pumping out the dye. | Add an anion transport inhibitor like probenecid (B1678239) (1-2.5 mM) to the dye loading and assay buffers to improve intracellular dye retention.[8] | |
| 3. Autofluorescence: The cells or compounds being tested are naturally fluorescent. | Measure the baseline fluorescence of unstained cells and cells with the compound alone to establish a background correction. | |
| Poor Signal-to-Noise Ratio (SNR) | 1. Suboptimal Cell Density: The number of cells per well is too low, resulting in a weak signal, or too high, leading to high background and potential artifacts. | Optimize cell seeding density. For a 96-well plate, a range of 40,000 to 80,000 cells per well is a good starting point.[9] |
| 2. Phototoxicity or Photobleaching: Excessive exposure to excitation light is damaging the cells or reducing the fluorescence of the indicator dye. | Minimize exposure to excitation light. Use the lowest possible excitation intensity that provides a detectable signal and reduce the duration of illumination. | |
| 3. Suboptimal Assay Buffer: The composition of the assay buffer (e.g., pH, calcium concentration) is not optimal for TRPV1 activation or cell health. | Use a physiological buffer such as Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES at a pH of 7.3.[10] | |
| Inconsistent Results | 1. Variation in Cell Health and Passage Number: Cells at high passage numbers or in poor health may respond differently. | Use cells at a consistent and low passage number and ensure they are healthy and in the logarithmic growth phase. |
| 2. Temperature Fluctuations: Calcium flux is a temperature-sensitive process. | Maintain a consistent temperature (typically 37°C) throughout the experiment, including during reagent addition.[6] | |
| 3. Off-Target Effects: At high concentrations, this compound or other dihydropyridine compounds may have off-target effects on other ion channels or cellular processes.[11][12][13] | Perform dose-response curves for this compound to ensure you are using a concentration that provides specific potentiation of TRPV1 without inducing off-target effects. Include appropriate controls with non-TRPV1 expressing cells. |
Quantitative Data Summary
Table 1: Recommended Reagent Concentrations for Fluo-4 AM Calcium Flux Assays
| Reagent | Stock Concentration | Working Concentration | Purpose |
| Fluo-4 AM | 1 mM in DMSO | 1 - 5 µM | Calcium indicator dye. |
| Pluronic F-127 | 10% (w/v) in water | 0.01 - 0.02% | Surfactant to aid dye loading.[6] |
| Probenecid | 250 mM in aqueous NaOH | 1 - 2.5 mM | Anion transport inhibitor to prevent dye extrusion.[8] |
| Capsaicin (Agonist) | 10 mM in Ethanol | 1 nM - 10 µM | TRPV1 agonist. |
| This compound (PAM) | 10 mM in DMSO | 1 - 20 µM | Positive allosteric modulator of TRPV1. |
| Ionomycin (Positive Control) | 1 mg/mL in DMSO | 1 - 10 µM | Calcium ionophore for maximal signal.[4] |
| EGTA (Negative Control) | 500 mM in water | 2 - 5 mM | Calcium chelator to abolish signal.[4] |
Table 2: Example of this compound Effect on Capsaicin Potency
| Condition | Capsaicin EC₅₀ | Fold Potentiation |
| Capsaicin alone | ~300 nM | - |
| Capsaicin + 20 µM this compound | ~15 nM | ~20-fold |
Note: These are approximate values based on published data and will vary depending on the cell line and experimental conditions.
Experimental Protocols
Detailed Protocol for Fluo-4 AM Calcium Flux Assay with this compound
This protocol is a general guideline and should be optimized for your specific cell line and instrumentation.
1. Cell Preparation:
-
Seed TRPV1-expressing cells in a 96-well black-walled, clear-bottom plate at a density of 40,000-80,000 cells per well.[9]
-
Culture overnight to allow for cell adherence.
2. Dye Loading Solution Preparation (per 96-well plate):
-
Prepare 10 mL of 1X assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.3).[10]
-
Add 20 µL of 1 mM Fluo-4 AM stock solution (final concentration ~2 µM).
-
(Optional) Add 10 µL of 10% Pluronic F-127 (final concentration ~0.01%).[10]
-
(Optional) Add 100 µL of 250 mM probenecid stock solution (final concentration ~2.5 mM).[8]
-
Vortex the solution thoroughly.
3. Cell Loading:
-
Remove the cell culture medium from the plate.
-
Add 100 µL of the dye loading solution to each well.
-
Incubate for 60 minutes at 37°C.[10]
-
Incubate for an additional 15-30 minutes at room temperature to allow for complete de-esterification of the dye.[7]
4. Compound Preparation:
-
Prepare serial dilutions of your TRPV1 agonist (e.g., capsaicin) and this compound in the assay buffer.
-
If pre-incubating with this compound, prepare solutions at the desired final concentration.
5. Calcium Flux Measurement:
-
Place the cell plate into a fluorescence microplate reader equipped with injectors.
-
Set the excitation wavelength to ~490 nm and the emission wavelength to ~525 nm.[7]
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Inject the this compound solution and incubate for a predetermined time (e.g., 5-15 minutes), or co-inject with the agonist.
-
Inject the agonist solution and immediately begin recording the fluorescence intensity at sub-second intervals for 1-3 minutes.[14]
6. Data Analysis:
-
The change in fluorescence is typically expressed as the ratio of fluorescence (F) over the baseline fluorescence (F₀), or as (F - F₀) / F₀.
-
Determine the peak fluorescence response or the area under the curve for each well.
-
Plot dose-response curves and calculate EC₅₀ values to quantify the potentiation by this compound.
Visualizations
Signaling Pathway of TRPV1 Activation and Potentiation by this compound
Caption: TRPV1 activation by an agonist and potentiation by this compound.
Experimental Workflow for an this compound Calcium Flux Assay
Caption: Workflow for an this compound calcium flux assay.
References
- 1. Assay of TRPV1 Receptor Signaling | Springer Nature Experiments [experiments.springernature.com]
- 2. Elusive equilibrium: the challenge of interpreting receptor pharmacology using calcium assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A highly sensitive fluorescent indicator dye for calcium imaging of neural activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bu.edu [bu.edu]
- 5. Calcium Indicators | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. Differential effects of 1,4-dihydropyridine calcium channel blockers: therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. abcam.com [abcam.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. abcam.com [abcam.com]
- 10. hellobio.com [hellobio.com]
- 11. Different effects of dihydropyridine calcium channel antagonists on CYP3A4 enzyme of human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Dihydropyridine inhibition of neuronal calcium current and substance P release - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effects of dihydropyridine calcium channel blocking drugs on rat brain muscarinic and alpha-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. agilent.com [agilent.com]
Technical Support Center: Vehicle Control Issues for MRS 1477 in DMSO
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MRS 1477 and using Dimethyl Sulfoxide (B87167) (DMSO) as a vehicle. Our goal is to help you address specific issues you may encounter during your experiments, ensuring the accuracy and reliability of your results.
Critical Clarification: The Pharmacological Target of this compound
Initial reports may have caused confusion regarding the primary target of this compound. It is crucial to note that This compound is not a P2Y1 receptor antagonist . Extensive research has demonstrated that this compound is a positive allosteric modulator (PAM) of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel .[1][2][3][4][5] It enhances the activity of TRPV1 in the presence of agonists like capsaicin (B1668287).[1][2][4]
The compound likely confused with a P2Y1 antagonist is MRS2500 , which is a potent and selective antagonist of the P2Y1 receptor.[6][7][8] This support center will focus on addressing issues related to the correct use of this compound as a TRPV1 PAM.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a dihydropyridine (B1217469) derivative that functions as a positive allosteric modulator of the TRPV1 channel.[1][2][4][5] This means it binds to a site on the TRPV1 receptor that is distinct from the agonist binding site. By itself, this compound has little to no activity in activating the channel. However, in the presence of a TRPV1 agonist (like capsaicin or endogenous activators), this compound potentiates the channel's response, leading to an enhanced influx of cations, primarily Ca2+.[1][2]
Q2: Why is DMSO used as a vehicle for this compound?
A2: Like many small organic molecules, this compound has low solubility in aqueous solutions. DMSO is a powerful aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds, making it an effective vehicle for preparing stock solutions of this compound for in vitro and in vivo experiments.
Q3: What are the common vehicle control issues when using DMSO?
A3: DMSO is not biologically inert and can have direct effects on experimental systems. These effects are concentration-dependent and can include:
-
Cellular Toxicity: Higher concentrations of DMSO can be toxic to cells, affecting viability and proliferation.[9][10]
-
Alterations in Gene Expression and Signaling: DMSO can alter gene expression and modulate various signaling pathways.[11]
-
Cellular Differentiation: In some cell lines, DMSO can induce differentiation.[11]
-
Physical Effects: The addition of DMSO to aqueous solutions can cause a temperature change and volume contraction.
Q4: My vehicle control (DMSO only) is showing an effect. What should I do?
A4: This is a common issue. The first step is to determine the highest non-toxic concentration of DMSO for your specific cell line and assay duration. It is crucial to run a DMSO dose-response curve to identify a concentration that has minimal impact on your experimental readouts. Always include a vehicle control group that receives the same concentration of DMSO as the experimental group. The effects of the compound should be normalized to the vehicle control, not an untreated control.
Q5: I am observing precipitation when I dilute my this compound DMSO stock solution into my aqueous assay buffer. How can I prevent this?
A5: Precipitation upon dilution into aqueous media is a common problem for hydrophobic compounds. To mitigate this:
-
Use a higher stock concentration: This allows for a smaller volume of the DMSO stock to be added to the aqueous buffer, keeping the final DMSO concentration low.
-
Perform serial dilutions in DMSO first: Before the final dilution into the aqueous buffer, perform intermediate dilutions in 100% DMSO.
-
Add the DMSO stock to the aqueous buffer slowly while vortexing: This can help to prevent localized high concentrations of the compound that can lead to precipitation.
-
Consider a co-solvent: In some cases, a small amount of a co-solvent like Pluronic F-127 or Cremophor EL can help to maintain solubility in aqueous solutions. However, the effects of the co-solvent must also be controlled for.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound and DMSO.
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent or unexpected results with this compound | Incorrect understanding of the mechanism of action (treating it as a P2Y1 antagonist). | - Confirm that your experimental design is appropriate for a TRPV1 positive allosteric modulator. - Ensure a TRPV1 agonist is present in your assay to observe the potentiating effect of this compound. |
| Degradation of this compound in DMSO stock. | - Prepare fresh stock solutions regularly. - Aliquot stock solutions to avoid repeated freeze-thaw cycles. - Store stock solutions at -20°C or -80°C, protected from light and moisture. | |
| Off-target effects of this compound. | - While specific off-target effects are not well-documented, consider performing control experiments with other known TRPV1 PAMs. - Use the lowest effective concentration of this compound. | |
| High background or toxicity in vehicle control wells | Final DMSO concentration is too high. | - Perform a DMSO dose-response curve to determine the maximum tolerated concentration for your cell line (typically ≤ 0.5% for most cell lines). - Keep the final DMSO concentration consistent across all wells, including controls. |
| Contamination of DMSO. | - Use high-purity, sterile-filtered DMSO suitable for cell culture. - Handle DMSO under sterile conditions to prevent microbial contamination. | |
| Degradation of DMSO. | - Store DMSO in its original container, protected from light and moisture. - Avoid prolonged exposure to air, as DMSO is hygroscopic. | |
| Low or no potentiation effect of this compound | Insufficient concentration of the primary TRPV1 agonist. | - Optimize the concentration of the TRPV1 agonist (e.g., capsaicin) to a sub-maximal level (e.g., EC20) to observe a significant potentiation effect. |
| Low expression of TRPV1 in the experimental model. | - Confirm TRPV1 expression in your cell line or tissue using techniques like qPCR, Western blot, or immunocytochemistry. | |
| Assay conditions are not optimal for PAM activity. | - Ensure that the assay buffer conditions (e.g., pH, ion concentrations) are suitable for TRPV1 activation. |
Data Presentation
Recommended DMSO Concentrations for In Vitro Experiments
| Final DMSO Concentration | Recommendation | Potential Effects |
| ≤ 0.1% | Highly Recommended for long-term experiments (>24h) and sensitive cell lines. | Minimal effects on cell viability and signaling. |
| 0.1% - 0.5% | Acceptable for most immortalized cell lines in standard assay durations (24-72h). | May cause subtle changes in some cell lines. A vehicle control is essential. |
| > 0.5% | Use with Caution and only if necessary for solubility. | Increased risk of cytotoxicity, altered gene expression, and other off-target effects. |
Stability of Compounds in DMSO
| Storage Condition | General Stability | Recommendations |
| Room Temperature | Variable, degradation can occur. | Not recommended for long-term storage. |
| 4°C | Generally stable for short to medium term. | Suitable for working solutions for a limited time. |
| -20°C or -80°C | Recommended for long-term storage. | Aliquot to avoid freeze-thaw cycles. Protect from light and moisture. |
Note: A study on a diverse set of compounds showed that many are stable in DMSO for extended periods when stored properly, but stability is compound-specific.
Experimental Protocols
Protocol for Preparation of this compound Stock Solution in DMSO
-
Materials:
-
This compound (solid powder)
-
Anhydrous, sterile-filtered DMSO
-
Sterile, amber microcentrifuge tubes
-
Calibrated pipettes
-
Vortex mixer
-
-
Procedure:
-
Determine the desired stock concentration (e.g., 10 mM).
-
Calculate the required mass of this compound and volume of DMSO.
-
In a sterile environment (e.g., a biosafety cabinet), accurately weigh the this compound powder and place it in a sterile amber microcentrifuge tube.
-
Add the calculated volume of anhydrous, sterile-filtered DMSO to the tube.
-
Vortex the tube until the this compound is completely dissolved. Gentle warming (e.g., 37°C water bath) may be used to aid dissolution.
-
Visually inspect the solution to ensure there are no particulates.
-
Aliquot the stock solution into single-use volumes in sterile amber microcentrifuge tubes to minimize freeze-thaw cycles and light exposure.
-
Store the aliquots at -20°C or -80°C.
-
General Protocol for an In Vitro Cell-Based Assay
-
Cell Seeding: Seed cells in a multi-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow cells to adhere overnight.
-
Preparation of Working Solutions:
-
Thaw an aliquot of the this compound DMSO stock solution.
-
Prepare serial dilutions of the this compound stock solution in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all treatment groups and the vehicle control.
-
Prepare a working solution of the TRPV1 agonist (e.g., capsaicin) at a sub-maximal concentration (e.g., EC20).
-
-
Treatment:
-
Remove the old medium from the cells.
-
Add the prepared working solutions of this compound and the TRPV1 agonist to the respective wells.
-
For the vehicle control, add medium containing the same final concentration of DMSO as the highest concentration treatment group.
-
Include an untreated control (medium only) and a positive control (agonist only).
-
-
Incubation: Incubate the cells for the desired period.
-
Assay Readout: Perform the desired assay to measure the cellular response (e.g., calcium imaging, cell viability assay, gene expression analysis).
Mandatory Visualizations
Signaling Pathway Diagram
References
- 1. Understanding diverse TRPV1 signaling – an update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TRPV1 - Wikipedia [en.wikipedia.org]
- 3. Targeting breast cancer cells by MRS1477, a positive allosteric modulator of TRPV1 channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | CAS 212200-21-0 | MRS1477 | Tocris Bioscience [tocris.com]
- 6. TRPV1 Receptors and Signal Transduction - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. TRPV1: a stress response protein in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Toxic effects of dimethyl sulfoxide on red blood cells, platelets, and vascular endothelial cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The use of dimethylsulfoxide as a vehicle in cell culture experiments using ovarian carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. DMSO induces drastic changes in human cellular processes and epigenetic landscape in vitro - Akron Biotech [akronbiotech.com]
Technical Support Center: Minimizing Cytotoxicity of MRS 1477 at High Concentrations
This technical support center is designed for researchers, scientists, and drug development professionals utilizing MRS 1477 in their experiments. It provides troubleshooting guidance and frequently asked questions (FAQs) to help minimize cytotoxicity, particularly at high concentrations, ensuring reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a dihydropyridine (B1217469) derivative that acts as a positive allosteric modulator (PAM) of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. As a PAM, it enhances the activity of TRPV1 in the presence of an agonist, such as capsaicin (B1668287). However, studies have shown that this compound can also exhibit intrinsic activity, particularly at higher concentrations, leading to cellular effects even in the absence of an external agonist. This is thought to be due to the potentiation of endogenous TRPV1 agonists within the cell culture system.[1]
Q2: I am observing significant cell death in my cultures treated with high concentrations of this compound. What are the potential causes?
High concentrations of this compound can lead to cytotoxicity through several mechanisms:
-
On-target TRPV1-mediated apoptosis: this compound can potentiate the effects of endogenous TRPV1 agonists or have intrinsic activity at high concentrations, leading to excessive calcium influx and subsequent activation of apoptotic pathways. One study demonstrated that 2 µM this compound alone can increase markers of apoptosis in MCF7 cells, an effect that is even more pronounced than with the TRPV1 agonist capsaicin alone.[1]
-
Off-target effects: Like many small molecules, at high concentrations, this compound may interact with other cellular targets besides TRPV1, leading to unintended cytotoxic responses.
-
Compound precipitation: this compound, like other dihydropyridine derivatives, may have limited solubility in aqueous cell culture media. At high concentrations, it can precipitate out of solution, and these precipitates can be directly toxic to cells or cause physical stress.
-
Solvent toxicity: this compound is often dissolved in organic solvents like DMSO. High final concentrations of the solvent in the cell culture medium can be cytotoxic.
Q3: What is a typical effective concentration for this compound, and what is considered a "high concentration" that might lead to cytotoxicity?
The effective concentration of this compound can vary depending on the cell type and the specific experimental endpoint. For its role as a TRPV1 PAM, it is often used in the low micromolar range. For instance, a concentration of 2 µM has been shown to be effective in potentiating capsaicin's effects and also in inducing apoptosis on its own in MCF7 cells.[1] Concentrations significantly above this, for example, in the 10-100 µM range, could be considered "high" and are more likely to induce cytotoxicity. Dihydropyridine derivatives, as a class, have shown cytotoxic effects with IC50 values ranging from the low micromolar to double-digit micromolar concentrations in various cancer cell lines.[2][3]
Q4: How can I determine the optimal, non-toxic concentration of this compound for my specific cell line and experiment?
It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific application. This involves treating your cells with a range of this compound concentrations and assessing both the desired biological effect and cell viability. A standard cytotoxicity assay, such as an MTT, XTT, or CellTiter-Glo assay, should be run in parallel with your functional assay.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High levels of cell death observed at desired effective concentration. | The effective concentration is toxic to the specific cell line. | 1. Perform a detailed dose-response curve: Identify the lowest effective concentration that elicits the desired biological response with minimal cytotoxicity. 2. Reduce exposure time: Determine the minimum incubation time required to observe the desired effect. 3. Optimize cell density: Ensure cells are in a healthy, logarithmic growth phase during treatment. |
| Precipitate observed in the cell culture medium after adding this compound. | Poor solubility of this compound at the working concentration. | 1. Prepare fresh stock solutions: Dissolve this compound in an appropriate solvent like 100% DMSO immediately before use. 2. Optimize final solvent concentration: Keep the final DMSO concentration in the culture medium as low as possible (ideally <0.1%). 3. Use a solubility-enhancing agent: In some cases, non-toxic excipients may be used, but this requires careful validation. 4. Pre-warm media: Add the compound to pre-warmed (37°C) media and mix gently but thoroughly. |
| Inconsistent results between experiments. | - Instability of this compound in solution. - Variation in cell health or density. - Inaccurate dilutions. | 1. Aliquot stock solutions: Store this compound stock solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. 2. Standardize cell culture procedures: Maintain consistent cell passage numbers, seeding densities, and media conditions. 3. Calibrate pipettes: Ensure accurate and reproducible dilutions. |
| No biological effect observed, even at concentrations that are not cytotoxic. | - Inactive compound. - Low or no TRPV1 expression in the cell line. | 1. Verify compound activity: Test the compound on a positive control cell line known to express functional TRPV1. 2. Confirm TRPV1 expression: Use techniques like qPCR, Western blot, or immunofluorescence to confirm TRPV1 expression in your cell model. |
Data Presentation
Table 1: Cytotoxicity of Dihydropyridine Derivatives (Related to this compound) in Various Human Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| Derivative 7d | MCF-7 (Breast) | 28.5 ± 3.5 | [2][3] |
| Derivative 7a | LS180 (Colon) | 29.7 ± 4.7 | [2][3] |
| Derivative 7a | MOLT-4 (Leukemia) | 17.4 ± 2.0 | [2][3] |
| Nisoldipine | Lymphoid Cells | 6 ± 2 | [4] |
| Nimodipine | Lymphoid Cells | 80 ± 20 | [4] |
Note: This table provides context for the potential cytotoxic range of dihydropyridine compounds. The specific cytotoxicity of this compound should be determined empirically for each cell line.
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration using a Cell Viability Assay (MTT Assay)
Objective: To determine the concentration range of this compound that is non-toxic to a specific cell line.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (cell culture grade)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. From this stock, prepare serial dilutions in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO) and an untreated control (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add the solubilization buffer to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm).
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the this compound concentration to determine the cytotoxic profile.
Mandatory Visualizations
Caption: Workflow for determining the cytotoxicity of this compound.
Caption: Troubleshooting logic for addressing this compound cytotoxicity.
Caption: Putative pathway for this compound-induced apoptosis.
References
- 1. Targeting breast cancer cells by MRS1477, a positive allosteric modulator of TRPV1 channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assessment of the Cytotoxic Effect of a Series of 1,4-Dihydropyridine Derivatives Against Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessment of the Cytotoxic Effect of a Series of 1,4-Dihydropyridine Derivatives Against Human Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative cytoprotective effect of dihydropyridine calcium channel blockers against the toxicity of oxidized low density lipoprotein for cultured lymphoid cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Best practices for dissolving and diluting MRS 1477
Welcome to the technical support center for MRS 1477, a potent positive allosteric modulator of the TRPV1 receptor. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments. Here you will find detailed information on its dissolution, dilution, and use, as well as troubleshooting guides and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic organic small molecule that acts as a positive allosteric modulator (PAM) of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[1] As a PAM, it doesn't activate the TRPV1 channel on its own but enhances the channel's response to its natural activators, such as capsaicin, protons (low pH), and heat.[1] This potentiation of the TRPV1 channel's activity makes it a valuable tool for studying pain pathways and has potential applications in analgesia.
Q2: What are the recommended solvents for dissolving this compound?
A2: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol. It is practically insoluble in aqueous solutions.
Q3: How should I store this compound?
A3: this compound should be stored at -20°C for long-term stability. For stock solutions in DMSO or ethanol, it is also recommended to store them at -20°C in tightly sealed vials to prevent evaporation and absorption of moisture.
Q4: Can I use this compound for in vivo studies?
A4: Yes, this compound has been used in in vivo studies. For in vivo administration, it is crucial to prepare a formulation that is safe and effective for the chosen route of administration (e.g., intraperitoneal, oral). This often involves the use of a vehicle composed of a mixture of solvents and solubilizing agents.
Dissolution and Dilution Protocols
Proper dissolution and dilution of this compound are critical for obtaining accurate and reproducible experimental results. Due to its hydrophobic nature, care must be taken to avoid precipitation, especially when diluting into aqueous buffers or cell culture media.
Quantitative Data Summary
| Parameter | Value | Reference |
| Molecular Weight | 389.51 g/mol | N/A |
| Solubility in DMSO | ≥ 19.48 mg/mL (≥ 50 mM) | N/A |
| Solubility in Ethanol | ≥ 9.74 mg/mL (≥ 25 mM) | N/A |
| Storage Temperature | -20°C | N/A |
Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing the Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube or glass vial.
-
Adding Solvent: Add the calculated volume of anhydrous, high-purity DMSO to the vial. For example, to prepare 1 mL of a 10 mM stock solution, add 1 mL of DMSO to 3.895 mg of this compound.
-
Dissolution: Vortex the solution vigorously. If the compound does not dissolve completely, gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution.
-
Visual Inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C.
Experimental Protocol: Dilution of DMSO Stock Solution into Aqueous Media
To prevent precipitation when diluting the DMSO stock solution into an aqueous buffer or cell culture medium, it is recommended to perform serial dilutions.
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the DMSO stock solution in pure DMSO. For example, dilute the 10 mM stock 1:10 in DMSO to get a 1 mM solution.
-
Final Dilution: Add the DMSO stock or the intermediate dilution to the pre-warmed aqueous buffer or cell culture medium dropwise while gently vortexing or stirring. The final concentration of DMSO in the assay should be kept as low as possible (typically ≤ 0.5%) to avoid solvent-induced artifacts. Always include a vehicle control with the same final concentration of DMSO in your experiments.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| This compound powder does not dissolve in DMSO. | - Insufficient mixing. - Low-quality or hydrated DMSO. - Concentration exceeds solubility limit. | - Vortex the solution for a longer period. - Use fresh, anhydrous, high-purity DMSO. - Try preparing a more dilute stock solution. - Gentle warming (37°C) or brief sonication can also help. |
| A cloudy solution or precipitate forms upon dilution in aqueous buffer. | - The compound's low aqueous solubility. - Rapid change in solvent polarity ("salting out"). | - Perform serial dilutions of the DMSO stock in DMSO before adding to the aqueous buffer. - Add the DMSO solution to the aqueous buffer slowly while stirring. - Ensure the final DMSO concentration is sufficient to maintain solubility but not toxic to cells. |
| Inconsistent experimental results. | - Incomplete dissolution of the compound. - Precipitation of the compound in the assay medium. - Degradation of the compound due to improper storage. | - Ensure the stock solution is clear before use. - Visually inspect the final working solution for any signs of precipitation. - Store stock solutions in small aliquots at -20°C and avoid repeated freeze-thaw cycles. |
Signaling Pathways and Experimental Workflows
TRPV1 Signaling Pathway
This compound positively modulates the TRPV1 channel, which is a non-selective cation channel. Upon activation by stimuli like capsaicin, heat, or protons, the channel opens, leading to an influx of cations, primarily Ca²⁺ and Na⁺. This influx depolarizes the neuron, leading to the generation of an action potential and the sensation of pain. The increased intracellular Ca²⁺ also activates various downstream signaling cascades.
Caption: TRPV1 channel activation and modulation by this compound.
Experimental Workflow: Calcium Influx Assay
This workflow outlines the key steps for a cell-based calcium influx assay to measure the activity of this compound.
Caption: Workflow for a cell-based calcium influx assay.
References
Validation & Comparative
Validating the Potentiation Effect of MRS 1477 on TRPV1: A Comparative Guide
For researchers and drug development professionals investigating the modulation of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, understanding the potentiation effects of novel compounds is critical. MRS 1477 has emerged as a significant positive allosteric modulator (PAM) of TRPV1, enhancing the channel's sensitivity to its agonists. This guide provides a comprehensive comparison of this compound's performance with other alternatives, supported by experimental data and detailed protocols to aid in the validation of its potentiation effect.
Comparative Analysis of TRPV1 Potentiators
This compound distinguishes itself by allosterically modulating TRPV1 activity, primarily by increasing the potency of agonists like capsaicin (B1668287) and protons (low pH).[1][2] Unlike direct agonists, this compound has been reported to have no intrinsic agonist activity on its own, making it a valuable tool for studying the conditional activation of TRPV1.[1] The potentiation by this compound is rapid, reversible, and does not appear to interfere with the binding of orthosteric ligands or channel blockers like capsazepine (B1668289) and ruthenium red, suggesting a distinct binding site.[1][3]
| Modulator | Mechanism of Action | Target Agonist(s) | Reported Potentiation Effect | Reference(s) |
| This compound | Positive Allosteric Modulator | Capsaicin, Protons (low pH), N-Arachidonoyl dopamine (B1211576) (NADA), Resiniferatoxin (RTX) | ~2 to 3-fold increase in capsaicin-induced current; significant leftward shift in capsaicin EC50 | [1][3] |
| Protons (low pH) | Direct Agonist & Allosteric Modulator | Heat, Capsaicin | Sensitizes TRPV1 to heat and capsaicin | [4] |
| ATP | Sensitizing Agent (via P2Y receptors) | Heat, Capsaicin, Protons | Sensitizes TRPV1 through PKC-mediated phosphorylation | [5][6] |
| Peptidic PAMs (e.g., De1, De3) | Positive Allosteric Modulator | Ligand activation | Nanomolar binding affinity and allosteric enhancement of ligand-activated responses | [7] |
| Bradykinin | Sensitizing Agent (via B2 receptors) | Heat, Capsaicin, Protons | Sensitizes TRPV1 through PKC-mediated phosphorylation | [5][6] |
Experimental Protocols for Validating TRPV1 Potentiation
Accurate validation of the potentiation effect of compounds like this compound on TRPV1 relies on robust and well-defined experimental protocols. The two primary methods employed are calcium imaging and whole-cell patch clamp electrophysiology.
Calcium Imaging Assay
This method provides a high-throughput-compatible assessment of intracellular calcium influx following TRPV1 activation.
Objective: To measure the potentiation of agonist-induced calcium influx in TRPV1-expressing cells by this compound.
Materials:
-
HEK293 cells stably expressing human TRPV1 (or other suitable cell line)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium)
-
TRPV1 agonist (e.g., Capsaicin)
-
This compound
-
Fluorescence plate reader or microscope with live-cell imaging capabilities
Protocol:
-
Cell Culture: Plate TRPV1-expressing HEK293 cells in a 96-well black, clear-bottom plate and grow to 80-90% confluency.
-
Dye Loading: Wash the cells with assay buffer. Load the cells with a calcium-sensitive dye (e.g., 5 µM Fluo-4 AM) in assay buffer for 30-60 minutes at 37°C.
-
Wash: Gently wash the cells twice with assay buffer to remove excess dye.
-
Compound Incubation: Add this compound at various concentrations to the wells and incubate for a predetermined time (e.g., 10-15 minutes). Include a vehicle control (e.g., DMSO).
-
Baseline Measurement: Measure the baseline fluorescence for a short period (e.g., 1-2 minutes) using the plate reader or microscope.
-
Agonist Addition: Add a sub-maximal concentration of the TRPV1 agonist (e.g., EC20 or EC50 of capsaicin) to the wells.
-
Data Acquisition: Immediately start recording the fluorescence intensity over time for several minutes.
-
Data Analysis: Calculate the change in fluorescence (ΔF) from baseline. Compare the agonist-induced calcium influx in the presence and absence of this compound. Determine the fold-potentiation and the shift in the agonist's EC50 curve.
Whole-Cell Patch Clamp Electrophysiology
This technique provides a direct measure of the ion channel activity with high temporal resolution.
Objective: To directly measure the potentiation of agonist-induced currents through the TRPV1 channel by this compound.
Materials:
-
TRPV1-expressing cells (e.g., HEK293 or primary sensory neurons)
-
Patch clamp rig with amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass capillaries for pipette fabrication
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose (pH 7.4)
-
Internal solution (in mM): 140 KCl, 10 HEPES, 1 EGTA, 2 Mg-ATP (pH 7.2)
-
TRPV1 agonist (e.g., Capsaicin)
-
This compound
Protocol:
-
Cell Preparation: Plate cells on glass coverslips suitable for patch clamp recording.
-
Pipette Preparation: Pull glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.
-
Establish Whole-Cell Configuration: Form a giga-ohm seal with a target cell and then rupture the membrane to achieve the whole-cell configuration.
-
Baseline Recording: Hold the cell at a holding potential of -60 mV and record the baseline current.
-
Agonist Application: Perfuse the cell with a sub-maximal concentration of the TRPV1 agonist and record the inward current.
-
Washout: Wash out the agonist to allow the current to return to baseline.
-
Co-application: Perfuse the cell with the agonist and this compound simultaneously and record the current. The rapid and reversible nature of this compound's effect allows for co-application without pre-incubation.[3]
-
Data Analysis: Measure the peak amplitude of the agonist-induced current in the absence and presence of this compound. Calculate the fold-increase in current amplitude.
Visualizing the Molecular and Experimental Frameworks
To better illustrate the underlying mechanisms and experimental procedures, the following diagrams are provided.
Caption: TRPV1 Signaling Pathway and Modulation.
References
- 1. Small Molecule Positive Allosteric Modulation of TRPV1 Activation by Vanilloids and Acidic pH - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. TRPV1: A Potential Drug Target for Treating Various Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TRPV1 Receptors and Signal Transduction - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Complex Regulation of TRPV1 by Vanilloids - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to TRPV1 Positive Allosteric Modulators: MRS 1477 and Novel Peptidic Modulators
For Researchers, Scientists, and Drug Development Professionals
The Transient Receptor Potential Vanilloid 1 (TRPV1) channel is a critical sensory receptor involved in pain, temperature sensation, and inflammation. As a polymodal nociceptor, it is activated by a variety of stimuli including heat (>43°C), acidic conditions (protons), and chemical ligands like capsaicin (B1668287), the pungent component of chili peppers. While direct agonists can lead to receptor desensitization and analgesia, their clinical use is often limited by a strong burning sensation. Similarly, direct antagonists have faced challenges in clinical trials due to side effects like hyperthermia.
Positive Allosteric Modulators (PAMs) offer a promising alternative. These molecules do not activate the TRPV1 channel on their own but enhance the channel's response to its primary agonists. This approach allows for a more targeted modulation, potentially amplifying the receptor's activity only in pathological conditions where endogenous agonists are present, such as at sites of inflammation and tissue damage.
This guide provides a detailed comparison of MRS 1477, a notable small-molecule TRPV1 PAM, with a newer class of de novo designed peptidic PAMs, offering insights into their performance based on available experimental data.
Performance Comparison of TRPV1 PAMs
The following tables summarize the quantitative data for this compound and the representative peptidic PAMs, De1 and De3. This data is compiled from studies using heterologous expression systems (like HEK293 cells) transfected with the TRPV1 channel.
Table 1: Potentiation of Capsaicin-Induced TRPV1 Activation
| Modulator Class | Modulator | Concentration | Effect on Capsaicin EC50 | Assay Type |
| Small Molecule | This compound | 20 µM | Significant leftward shift (sensitization)[1] | ⁴⁵Ca²⁺ Uptake |
| Peptidic | De1 | Co-expressed | 1.10 ± 0.12 µM to 0.49 ± 0.05 µM [2] | Whole-Cell Patch Clamp |
| Peptidic | De3 | Co-expressed | 1.10 ± 0.12 µM to 0.52 ± 0.05 µM [2] | Whole-Cell Patch Clamp |
Table 2: Modulation of Other TRPV1 Agonists and Channel Properties
| Modulator Class | Modulator | Effect on Proton (H⁺) Activation | Effect on Channel Desensitization | Mechanism of Action |
| Small Molecule | This compound | Increased maximal efficacy (Emax)[1] | Not explicitly reported | Binds to a distinct allosteric site, does not affect capsazepine (B1668289) (antagonist) binding[1][3] |
| Peptidic | De1 & De3 | Not explicitly reported | Significantly slows acute desensitization and reduces tachyphylaxis[2] | Binds to the intracellular ankyrin-repeat like domain (ARD)[2][4] |
Mechanism of Action and Signaling Pathways
TRPV1 PAMs enhance channel activity through distinct mechanisms depending on their binding site.
This compound , a dihydropyridine (B1217469) derivative, acts at an allosteric site that is separate from the orthosteric binding site for vanilloids (like capsaicin) and the pore-blocking site for antagonists like capsazepine.[1][3] This allows it to potentiate channel opening in response to both chemical ligands and protons without directly competing with them.
Peptidic PAMs (De1, De3) were specifically designed to bind to the intracellular ankyrin-repeat like domain (ARD) of TRPV1.[2][4] This domain is known to be crucial for regulating channel desensitization. By binding to the ARD, these peptides stabilize the open state of the channel, slowing the rate of desensitization and thereby increasing the total influx of cations in response to an agonist.[2]
Caption: TRPV1 channel modulation by agonists and positive allosteric modulators.
Experimental Protocols
The characterization of TRPV1 PAMs relies on a combination of electrophysiology, calcium imaging, and protein interaction assays.
Whole-Cell Patch Clamp Electrophysiology
This technique directly measures the ion currents flowing through the TRPV1 channel in a single cell, providing precise information on channel activation, desensitization, and modulation.
Objective: To quantify the effect of a PAM on capsaicin-evoked currents in HEK293 cells stably expressing human TRPV1.
Procedure:
-
Cell Preparation: Plate HEK293-hTRPV1 cells onto glass coverslips 24-48 hours before recording.
-
Recording Setup: Place a coverslip in the recording chamber on an inverted microscope and perfuse with an external solution (e.g., 140 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM glucose, pH 7.4).
-
Pipette Preparation: Pull borosilicate glass microelectrodes to a resistance of 3-7 MΩ. Fill with an internal solution (e.g., 140 mM CsCl, 10 mM HEPES, 10 mM EGTA, 4 mM Mg-ATP, pH 7.2).
-
Giga-seal Formation: Approach a cell with the micropipette and apply light suction to form a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the cell membrane under the pipette, gaining electrical access to the cell's interior.
-
Data Acquisition: Clamp the cell's membrane potential at -60 mV. Apply capsaicin at its approximate EC50 concentration via the perfusion system until a stable current is achieved.
-
Modulator Application: Co-apply the capsaicin solution with the PAM (e.g., this compound) and record the potentiated current. For peptidic PAMs that are co-expressed, compare the capsaicin dose-response curve to that of cells expressing TRPV1 alone.
-
Data Analysis: Measure the peak current amplitude in the presence and absence of the PAM. Calculate the potentiation as a percentage increase in current. To determine the effect on potency, generate full dose-response curves and calculate the EC50 values using a Hill equation fit.
Caption: General workflow for a whole-cell patch clamp experiment.
Calcium Influx Assay (e.g., ⁴⁵Ca²⁺ Uptake or Fluorescence Imaging)
This method measures the increase in intracellular calcium concentration that occurs upon TRPV1 channel opening. It is a high-throughput method suitable for screening and characterizing modulators.
Objective: To determine the effect of a PAM on agonist-induced calcium influx.
Procedure:
-
Cell Plating: Plate HEK293-hTRPV1 cells in 96-well plates.
-
Fluorescent Dye Loading (for imaging): Incubate cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's protocol.
-
Assay Buffer: Replace the loading buffer with an assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Baseline Measurement: Measure the baseline fluorescence (for imaging) or radioactivity (for ⁴⁵Ca²⁺) before adding any compounds.
-
Compound Addition: Add the PAM (e.g., this compound) or vehicle control to the wells and incubate for a defined period.
-
Agonist Stimulation: Add the agonist (e.g., capsaicin or an acidic buffer) to the wells. For ⁴⁵Ca²⁺ uptake, the agonist is added along with the radioactive calcium.
-
Signal Detection:
-
Fluorescence Imaging: Continuously record the fluorescence intensity using a plate reader or fluorescence microscope.
-
⁴⁵Ca²⁺ Uptake: After incubation, rapidly wash the cells with ice-cold stop buffer to remove extracellular ⁴⁵Ca²⁺. Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
-
Data Analysis: Normalize the signals to the baseline. Compare the agonist-induced signal in the presence and absence of the PAM to determine the degree of potentiation.
Förster Resonance Energy Transfer (FRET) Imaging
FRET is used to measure the proximity between two fluorescently tagged proteins, making it ideal for confirming the direct binding interaction between a modulator and its target protein in live cells. This was a key method used to validate the interaction between peptidic PAMs and the TRPV1 ARD.
Objective: To confirm the direct binding of a fluorescently-tagged peptidic PAM to the fluorescently-tagged ARD of the TRPV1 channel.
Procedure:
-
Construct Preparation: Create expression vectors for TRPV1 with a FRET acceptor fluorophore (e.g., YFP) fused to the ARD and the peptidic PAM with a FRET donor fluorophore (e.g., CFP).
-
Cell Transfection: Co-transfect HEK293 cells with both constructs. Also prepare control samples with only the donor or only the acceptor.
-
Microscopy: Image the cells using a confocal microscope equipped for FRET imaging. Acquire three images for each cell:
-
Donor channel (excite CFP, detect CFP emission).
-
Acceptor channel (excite YFP, detect YFP emission).
-
FRET channel (excite CFP, detect YFP emission).
-
-
Image Processing: After background subtraction, correct the raw FRET image for spectral bleed-through from the donor and direct excitation of the acceptor.
-
FRET Efficiency Calculation: Calculate the normalized FRET efficiency (N-FRET) for each pixel. A high N-FRET value indicates that the donor and acceptor are in close proximity (<10 nm), confirming a direct molecular interaction.
-
Data Analysis: Compare the N-FRET values in cells co-expressing the donor-PAM and acceptor-TRPV1 with control cells to confirm a specific interaction.
Conclusion
Both small-molecule and peptidic PAMs represent viable strategies for modulating TRPV1 activity. This compound demonstrates the ability to sensitize the channel to both capsaicin and protons, acting through a distinct allosteric site. The de novo designed peptides De1 and De3 offer a different approach, targeting the intracellular ARD to reduce channel desensitization. This mechanism of slowing inactivation could be particularly effective at sites of chronic inflammation where agonist concentrations are sustained.
The choice of modulator will depend on the desired therapeutic outcome. Small molecules like this compound may offer advantages in terms of cell permeability and oral bioavailability. Peptidic modulators, while potentially facing delivery challenges, offer high specificity and the ability to target specific protein-protein interaction domains, as demonstrated by their targeted action on the ARD. Further research, including direct comparative studies under identical conditions, will be crucial to fully elucidate the therapeutic potential of these different classes of TRPV1 positive allosteric modulators.
References
- 1. Small Molecule Positive Allosteric Modulation of TRPV1 Activation by Vanilloids and Acidic pH - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Small molecule positive allosteric modulation of TRPV1 activation by vanilloids and acidic pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. De Novo Design of Peptidic Positive Allosteric Modulators Targeting TRPV1 with Analgesic Effects - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Negative Controls for MRS 1477 Experiments
For researchers, scientists, and drug development professionals, establishing robust experimental controls is paramount to ensuring the validity and reproducibility of results. This guide provides a comprehensive comparison of appropriate negative controls for experiments involving MRS 1477, a positive allosteric modulator (PAM) of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.
Contrary to some initial classifications, this compound is not a P2Y1 receptor antagonist. Instead, it acts by potentiating the effects of TRPV1 agonists, such as capsaicin (B1668287) or protons (low pH). Therefore, a well-designed experiment will include negative controls that isolate the specific allosteric modulation effect of this compound from other potential influences. This guide details the most effective negative controls, provides experimental data for comparison, outlines detailed protocols, and visualizes the underlying signaling pathways.
Comparison of Negative Controls for this compound
The primary goal of negative controls in an this compound experiment is to demonstrate that the observed potentiation of the TRPV1 agonist response is due to the specific action of this compound and not an artifact of the experimental conditions. The following are the most appropriate negative controls:
-
Vehicle Control: This is the most fundamental control. This compound is typically dissolved in a solvent, such as Dimethyl Sulfoxide (DMSO), before being added to the experimental system.[1][2][3] The vehicle control group is treated with the same concentration of the solvent as the experimental group, but without this compound. This accounts for any biological effects of the solvent itself.[1][2]
-
Agonist Alone: This control group is treated with the TRPV1 agonist (e.g., capsaicin) at the same concentration used in the experimental group, but without this compound. This establishes the baseline response to the agonist, which can then be compared to the potentiated response in the presence of this compound.[4]
-
This compound Alone: This control is crucial to demonstrate that this compound has no intrinsic agonist activity at the TRPV1 receptor.[4] This group is treated with this compound at the experimental concentration in the absence of a TRPV1 agonist.
-
Inactive Analog (if available): While a commercially available, structurally similar but inactive analog of this compound is not widely documented, the ideal negative control would be such a compound. This would help to rule out off-target effects related to the dihydropyridine (B1217469) scaffold of this compound. Researchers may need to synthesize or source such a compound based on structure-activity relationship studies.
Quantitative Data Comparison
The following tables summarize representative quantitative data from in vitro experiments, comparing the effects of this compound in combination with a TRPV1 agonist to the essential negative controls.
Table 1: Comparison of In Vitro Calcium Influx in HEK293 cells expressing TRPV1
| Condition | Agonist (Capsaicin) | This compound | Normalized Peak Calcium Influx (% of Agonist Alone) |
| Experimental | 200 nM | 10 µM | ~200%[5] |
| Negative Control 1 | - | 10 µM | No significant increase above baseline |
| Negative Control 2 | 200 nM | - | 100% (Baseline Response) |
| Negative Control 3 | 200 nM | Vehicle (e.g., 0.1% DMSO) | ~100% |
Table 2: Comparison of Whole-Cell Patch-Clamp Electrophysiology Data in HEK293 cells expressing TRPV1
| Condition | Agonist (Capsaicin) | This compound | Peak Inward Current (pA/pF) | Fold Increase vs. Agonist Alone |
| Experimental | 200 nM | 10 µM | -200 | ~2-fold[5] |
| Negative Control 1 | - | 10 µM | No significant current | - |
| Negative Control 2 | 200 nM | - | -100 | 1 (Baseline) |
| Negative Control 3 | 200 nM | Vehicle (e.g., 0.1% DMSO) | -100 | ~1 |
Experimental Protocols
Key Experiment 1: In Vitro Calcium Influx Assay
This protocol outlines a method for measuring the potentiation of capsaicin-induced calcium influx by this compound in a cell line expressing TRPV1 (e.g., HEK293-TRPV1).
Methodology:
-
Cell Culture: Culture HEK293-TRPV1 cells in appropriate media and seed them into a 96-well black-walled, clear-bottom plate. Allow cells to adhere and grow to 80-90% confluency.
-
Dye Loading: Wash the cells with a buffered salt solution (e.g., HBSS). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's instructions. Incubate for 30-60 minutes at 37°C.
-
Compound Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Prepare a stock solution of capsaicin in 100% DMSO.
-
Prepare working solutions of this compound and capsaicin in the buffered salt solution. Ensure the final DMSO concentration in all wells, including vehicle controls, is consistent and non-toxic (typically ≤ 0.1%).[1][3]
-
-
Experimental Setup:
-
Experimental Wells: Add this compound to the wells and incubate for a short period (e.g., 5-10 minutes).
-
Negative Control Wells:
-
Vehicle Control: Add the equivalent concentration of DMSO.
-
Agonist Alone: Add buffer without this compound.
-
This compound Alone: Add this compound without subsequent agonist addition.
-
-
-
Data Acquisition:
-
Place the plate in a fluorescence plate reader equipped with an automated injection system.
-
Measure the baseline fluorescence for a set period.
-
Inject the capsaicin solution into the experimental and "Agonist Alone" and "Vehicle Control" wells.
-
Continue to measure the fluorescence intensity over time to capture the peak calcium response.
-
-
Data Analysis:
-
Normalize the fluorescence data to the baseline.
-
Calculate the peak fluorescence intensity or the area under the curve for each well.
-
Compare the response in the experimental wells to the negative control wells.
-
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, generated using Graphviz, illustrate the TRPV1 signaling pathway and the experimental workflow for assessing this compound activity.
Caption: TRPV1 signaling pathway and the modulatory role of this compound.
Caption: Workflow for a calcium influx assay with this compound and controls.
References
Cross-Validation of MRS 1477 Effects in Different Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the experimental effects of MRS 1477, a positive allosteric modulator of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. The focus is on its activity in different cancer cell lines, with a particular emphasis on breast cancer. This document summarizes key quantitative data, details experimental methodologies for crucial assays, and visualizes the involved signaling pathways.
Introduction to this compound
This compound is a dihydropyridine (B1217469) derivative that enhances the activity of the TRPV1 channel when an agonist, such as capsaicin (B1668287), is present.[1][2] The TRPV1 channel, a non-selective cation channel, is well-known for its role in pain and temperature sensation. Its activation can lead to an influx of calcium ions (Ca²⁺), which can, in turn, trigger various cellular processes, including apoptosis in cancer cells.[3][4] this compound is of interest in cancer research as it may offer a way to potentiate the anti-cancer effects of TRPV1 agonists while potentially minimizing their side effects.[1][3]
Comparative Efficacy in Breast Cancer Cell Lines
The majority of research on this compound has been conducted on the MCF-7 breast cancer cell line (estrogen receptor-positive).[1][2][3] Data on its effects in other breast cancer cell lines, such as the triple-negative MDA-MB-231, is less direct. To provide a comparative context, this guide includes data on the effects of the primary TRPV1 agonist, capsaicin, in both MCF-7 and MDA-MB-231 cells.
Cell Viability and Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound | Cell Line | IC50 (µM) | Time Point | Reference |
| Capsaicin | MCF-7 | ~150 | 72h | [5] |
| Capsaicin | MDA-MB-231 | >200 | 24h | [6] |
| Capsaicin | MDA-MB-231 | Not specified | 72h | [5] |
Note: One study indicated that MCF-7 cells are more sensitive to capsaicin than MDA-MB-231 cells.[7]
A study on this compound in MCF-7 cells showed a significant decrease in cell viability when treated with 2 µM this compound in combination with 10 µM capsaicin over 72 hours.[2][3]
Induction of Apoptosis
Apoptosis, or programmed cell death, is a key mechanism through which anti-cancer agents exert their effects.
| Treatment | Cell Line | Observation | Reference |
| 10 µM Capsaicin | MCF-7 | Increased fraction of apoptotic cells after 72h. | [1][3] |
| 2 µM this compound + 10 µM Capsaicin | MCF-7 | More pronounced increase in apoptotic cells compared to capsaicin alone after 72h. | [1][3] |
| Capsaicin (dose-dependent) | MCF-7 & MDA-MB-231 | Significantly promoted apoptotic death in both cell lines. | [7] |
| Doxorubicin + CH-GSH NPs | MCF-7 & MDA-MB-231 | Increased caspase-3 activity, indicating apoptosis. | [8] |
Signaling Pathways
TRPV1 Signaling Pathway
Activation of the TRPV1 channel by an agonist like capsaicin, potentiated by this compound, leads to an influx of Ca²⁺. This influx can trigger downstream signaling cascades that promote apoptosis through mechanisms such as increased production of reactive oxygen species (ROS) and activation of caspases.[1][3][4]
Hypothetical Link to the Hippo Signaling Pathway
The Hippo signaling pathway is a critical regulator of cell proliferation and apoptosis, and its dysregulation is implicated in cancer.[9][10] While direct experimental evidence linking TRPV1 activation by this compound to the Hippo pathway is currently limited, a hypothetical connection can be proposed. The influx of Ca²⁺ and the generation of ROS, both consequences of TRPV1 activation, are known cellular stressors that can influence various signaling pathways, potentially including the Hippo pathway, to promote apoptosis.
Experimental Protocols
Intracellular Calcium Measurement (Fura-2 AM)
This protocol outlines the measurement of intracellular Ca²⁺ concentration using a fluorescence plate reader.
-
Cell Culture and Fura-2 Loading:
-
Culture cells to 90% confluency.
-
Detach cells and resuspend in culture medium.
-
Centrifuge and resuspend in a low serum medium.
-
Seed cells in a 96-well plate and incubate for 16 hours.
-
Wash cells with HEPES-buffered saline (HBS).
-
Incubate cells with Fura-2 AM dye solution for 1 hour at room temperature in the dark.
-
Remove the dye solution, wash twice with HBS, and add HBS with probenecid (B1678239) for at least 20 minutes for de-esterification.
-
-
Instrument Setup and Data Acquisition:
-
Use a fluorescence plate reader with excitation wavelengths of 340 nm and 380 nm, and an emission wavelength of 510 nm.
-
Record baseline fluorescence before adding the test compounds (this compound and/or capsaicin).
-
Inject the test compounds and continuously record the fluorescence ratio of 340/380 nm.
-
-
Data Analysis:
-
Calculate the ratio of the 510 nm emission in response to 340 nm and 380 nm excitation.
-
Normalize the Ca²⁺ mobilization using the baseline fluorescence.
-
Cell Viability Assay (MTT)
The MTT assay assesses cell metabolic activity as an indicator of cell viability.
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well.
-
After 24 hours, treat the cells with various concentrations of this compound, capsaicin, or a combination for the desired time (e.g., 72 hours).
-
-
MTT Incubation:
-
Remove the treatment medium.
-
Add 28 µL of a 2 mg/mL MTT solution to each well.
-
Incubate at 37°C for 1.5 hours.
-
-
Formazan (B1609692) Solubilization and Absorbance Reading:
-
Remove the MTT solution.
-
Add 130 µL of DMSO to each well to dissolve the formazan crystals.
-
Incubate at 37°C for 15 minutes with shaking.
-
Measure the absorbance at 492 nm using a microplate reader.
-
Apoptosis Assay (Caspase-3 Activity)
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
-
Cell Lysis:
-
Induce apoptosis in cells by treating with this compound and/or capsaicin.
-
Centrifuge and resuspend the cells in a chilled cell lysis buffer.
-
Incubate on ice for 10 minutes.
-
-
Caspase-3 Reaction:
-
Add 100 µL of caspase-3 assay loading solution (containing the substrate DEVD-pNA) to each well of a 96-well plate.
-
Add the cell lysate to the wells.
-
Incubate at 37°C for 1-2 hours.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 400-405 nm using a microplate reader.
-
The absorbance of the cleaved p-nitroanilide (pNA) is proportional to the caspase-3 activity.
-
Compare the absorbance of treated samples to untreated controls to determine the fold increase in caspase-3 activity.
-
Conclusion
This compound demonstrates significant potential as a positive allosteric modulator of TRPV1, enhancing the anti-cancer effects of TRPV1 agonists like capsaicin in the MCF-7 breast cancer cell line. The available data strongly suggests that this effect is mediated through a TRPV1-dependent increase in intracellular calcium, leading to oxidative stress and apoptosis.
However, a comprehensive cross-validation of this compound's effects in a wider range of breast cancer cell lines, particularly triple-negative subtypes like MDA-MB-231, is currently lacking in the published literature. While comparative data for capsaicin suggests differential sensitivities between cell lines, further research is required to determine if this holds true for this compound and to fully elucidate its therapeutic potential. The potential interplay between TRPV1 activation and other critical cancer-related pathways, such as the Hippo pathway, also warrants further investigation. The experimental protocols and data presented in this guide provide a foundation for researchers to design and conduct such comparative studies.
References
- 1. Targeting breast cancer cells by MRS1477, a positive allosteric modulator of TRPV1 channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting breast cancer cells by MRS1477, a positive allosteric modulator of TRPV1 channels | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Capsaicin Inhibits Proliferation and Induces Apoptosis in Breast Cancer by Down-Regulating FBI-1-Mediated NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Capsaicin suppresses breast cancer cell viability by regulating the CDK8/PI3K/Akt/Wnt/β-catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Modification of Proliferation and Apoptosis in Breast Cancer Cells by Exposure of Antioxidant Nanoparticles Due to Modulation of the Cellular Redox State Induced by Doxorubicin Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Hippo Signaling Pathway in Cancer: A Cell Cycle Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The regulatory networks of the Hippo signaling pathway in cancer development [jcancer.org]
Navigating TRPV1 Modulation: A Comparative Guide to Alternatives for MRS 1477
For Researchers, Scientists, and Drug Development Professionals
The Transient Receptor Potential Vanilloid 1 (TRPV1) channel is a critical molecular integrator of noxious stimuli, including heat, acid, and vanilloid compounds.[1][2] Its role in pain sensation has made it a key target for the development of novel analgesics. While MRS 1477 has been a valuable tool for studying positive allosteric modulation of TRPV1, a diverse landscape of alternative modulators, including antagonists and agonists, offers a broader range of mechanisms to explore for therapeutic intervention. This guide provides a comprehensive comparison of these alternatives, supported by experimental data and detailed methodologies, to aid researchers in selecting the optimal tool for their specific needs.
Comparative Analysis of TRPV1 Modulators
The following tables summarize the quantitative data for various classes of TRPV1 modulators, offering a clear comparison of their potencies and efficacies.
Table 1: TRPV1 Antagonists
| Compound | Class | Potency (IC50/pKi) | Selectivity | In Vivo Efficacy (ED50) |
| Capsazepine | Competitive Antagonist | IC50: ~2.63-6.31 μM (capsaicin-induced Ca2+ influx in DRG/TG neurons)[3] | Non-selective, also affects other channels[1][4] | Reduces capsaicin-induced flinching and biting/licking behaviors.[3] |
| SB-705498 | Competitive Antagonist | pIC50: 7.1; pKi: 7.5-7.6 (capsaicin-induced activation); IC50: 3 nM (capsaicin), 0.1 nM (acid), 6 nM (heat)[5][6][7] | Highly selective for TRPV1 over other ion channels, receptors, and enzymes.[6][8] | Reverses allodynia in guinea pig FCA model at 10 mg/kg p.o.[6] |
| AMG 517 | Competitive Antagonist | IC50: 1-2 nM (capsaicin-, acid-, and heat-induced Ca2+ uptake)[9] | Highly selective.[10] | Elicited hyperthermia in human clinical trials, limiting its systemic use.[10][11] |
| A-425619 | Competitive Antagonist | IC50: 5-9 nM; IC50: 78 nM (capsaicin in DRG), 36 nM (NADA in DRG)[3][12] | Highly selective for TRPV1.[12][13] | ED50: 45 μmol/kg p.o. (capsaicin-induced mechanical hyperalgesia); ED50: 40 μmol/kg p.o. (CFA-induced chronic inflammatory pain).[13] |
| BCTC | Competitive Antagonist | - | Blocks acid-mediated activation of rat TRPV1.[4] | Inhibits both mechanical and thermal hyperalgesia.[4] |
| SB-366791 | Competitive Antagonist | IC50: 651.9 nM (capsaicin-induced Ca2+ influx in trigeminal ganglion cells)[14] | Selective for TRPV1.[14] | 500 μg/kg i.p. significantly inhibited capsaicin-induced hypothermia, wiping movements, and vasodilation in rats.[14][15] |
| Iodo-resiniferatoxin (I-RTX) | Competitive Antagonist | IC50: 0.7 nM (rat TRPV1), 5.4 nM (human TRPV1); Kd: 4.3 nM (HEK 293/VR1)[2][16][17] | High affinity for TRPV1.[16] | Effectively blocked capsaicin-induced pain responses (ED50 = 16 ng/mouse, intrathecally).[17] |
Table 2: TRPV1 Agonists
| Compound | Class | Potency (EC50/Ki) | Key Characteristics |
| Capsaicin (B1668287) | Agonist | EC50: 0.39 - 2.2 μM[4][18] | Pungent; prolonged exposure leads to desensitization and analgesia.[19] |
| Resiniferatoxin (B1680534) (RTX) | Ultrapotent Agonist | Ki: 43 pM[20] | ~500-1000 times more potent than capsaicin; causes prolonged channel opening leading to calcium overload and nerve terminal death.[1][21] |
| MDR-652 | Non-pungent Agonist | Ki: 11.4 nM (hTRPV1), 23.8 nM (rTRPV1); EC50: 5.05 nM (hTRPV1), 93 nM (rTRPV1)[22] | Potent topical analgesic with low systemic toxicity.[22] |
| Novel Agonist 1 | Agonist | EC50: 53 ± 6 nM[23] | 4-9 fold lower EC50 than capsaicin.[23] |
| Novel Agonist 2 | Agonist | EC50: 53 ± 4.3 nM[23] | Faster and longer-lasting analgesic effects than capsaicin in vivo.[24] |
| Novel Agonist 3 | Agonist | EC50: 92 ± 10 nM[23] | 4-9 fold lower EC50 than capsaicin.[23] |
| CPIPC | Partial Agonist | EC50: 1.56 ± 0.13 μM[25] | Maximum efficacy is ~60% of saturated capsaicin; alleviates inflammatory pain in mice.[25] |
Table 3: Positive Allosteric Modulators (PAMs)
| Compound | Class | Mechanism of Action | Key Characteristics |
| This compound | Dihydropyridine derivative | Potentiates the effect of orthosteric agonists like capsaicin.[26] | No intrinsic activity; enhances agonist-induced calcium influx.[26] |
| s-RhTx | Peptidic PAM | Targets the outer pore of TRPV1, slowing down capsaicin-induced desensitization.[15] | Engineered from a potent TRPV1 agonist; exhibits long-lasting analgesic effects without affecting body temperature.[15] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to characterize the TRPV1 modulators discussed in this guide.
Calcium Imaging Assay (FLIPR)
-
Objective: To measure intracellular calcium influx upon TRPV1 activation.
-
Cell Lines: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing human or rat TRPV1.[27][28]
-
Reagents:
-
Procedure:
-
Cell Plating: Seed cells in 96- or 384-well black-walled, clear-bottom plates and culture overnight.
-
Dye Loading: Remove culture medium and incubate cells with the calcium-sensitive dye solution for a specified time (e.g., 1-2 hours) at 37°C.[28]
-
Compound Addition: For antagonist testing, add the antagonist compounds to the wells and incubate for a short period.
-
Agonist Stimulation and Measurement: Use a Fluorometric Imaging Plate Reader (FLIPR) to measure baseline fluorescence, then add the agonist (e.g., capsaicin) and continuously record the change in fluorescence intensity over time.[31]
-
Data Analysis: The increase in fluorescence intensity reflects the influx of calcium. Dose-response curves are generated to calculate IC50 or EC50 values.
-
Whole-Cell Patch Clamp Electrophysiology
-
Objective: To directly measure the ion currents through the TRPV1 channel.
-
Cell Preparation: Isolated dorsal root ganglion (DRG) neurons or HEK293 cells expressing TRPV1.[32][33]
-
Solutions:
-
External Solution (aCSF): Containing NaCl, KCl, CaCl2, MgCl2, HEPES, and glucose, with pH adjusted to 7.4.
-
Internal (Pipette) Solution: Containing K-gluconate or KCl, MgCl2, EGTA, HEPES, and ATP/GTP, with pH adjusted to 7.2.[30]
-
-
Procedure:
-
A glass micropipette with a small tip diameter is filled with the internal solution and brought into contact with the cell membrane.
-
A high-resistance "giga-seal" is formed between the pipette tip and the cell membrane.
-
The membrane patch under the pipette tip is ruptured by applying suction, establishing a "whole-cell" configuration.
-
The membrane potential is clamped at a holding potential (e.g., -60 mV).
-
Agonists and antagonists are applied to the cell via a perfusion system, and the resulting changes in ion current are recorded.[32]
-
-
Data Analysis: The amplitude of the current is measured to determine the level of channel activation or inhibition.
In Vivo Analgesia Models
-
Capsaicin-Induced Paw Withdrawal Model:
-
Objective: To assess the acute antinociceptive effects of TRPV1 modulators.
-
Procedure:
-
A baseline measurement of paw withdrawal latency to a thermal stimulus (e.g., radiant heat) or withdrawal threshold to a mechanical stimulus (e.g., von Frey filaments) is taken.
-
Capsaicin is injected into the plantar surface of the hind paw to induce hyperalgesia.[34]
-
The test compound is administered (e.g., orally, intraperitoneally, or locally) before or after the capsaicin injection.
-
Paw withdrawal latency or threshold is measured again at various time points after capsaicin injection.
-
-
Endpoint: An increase in paw withdrawal latency or threshold indicates an analgesic effect.
-
-
Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model:
-
Objective: To evaluate the efficacy of compounds in a model of persistent inflammatory pain.
-
Procedure:
-
CFA, an emulsion containing heat-killed Mycobacterium tuberculosis, is injected into the plantar surface of the hind paw.[5][36] This induces a localized and persistent inflammation.
-
The development of thermal hyperalgesia and mechanical allodynia is monitored over several days.
-
The test compound is administered, and its effect on reversing the established hyperalgesia and allodynia is measured.
-
-
Endpoints: Paw withdrawal latency to heat and withdrawal threshold to mechanical stimuli are the primary outcome measures.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex interactions within the TRPV1 signaling pathway and the flow of experimental procedures can enhance understanding.
Caption: TRPV1 signaling pathway and points of pharmacological intervention.
Caption: General experimental workflow for characterizing TRPV1 modulators.
Discussion
The modulation of TRPV1 presents a compelling strategy for pain management, with a variety of approaches available to researchers.
TRPV1 Antagonists offer a direct means of blocking the channel and have demonstrated efficacy in preclinical pain models.[4] Competitive antagonists like SB-705498 and A-425619 exhibit high potency and selectivity, making them valuable research tools.[5][6][13] However, a significant challenge for the clinical development of systemic TRPV1 antagonists is the on-target side effect of hyperthermia, as observed with AMG 517.[10] This has shifted focus towards developing peripherally restricted antagonists or those with different modulation profiles to mitigate this effect.
TRPV1 Agonists , paradoxically, can also produce analgesia. The initial activation of TRPV1 by agonists like capsaicin is followed by a desensitization phase, leading to a long-lasting analgesic effect.[19] This is the principle behind topical capsaicin formulations used clinically. The ultrapotent agonist resiniferatoxin (RTX) causes irreversible desensitization through calcium-induced cytotoxicity in nociceptive neurons, offering a potential for long-term pain relief.[1][21] The development of non-pungent agonists like MDR-652 represents a significant advancement, potentially offering the analgesic benefits of TRPV1 activation without the initial burning sensation.[22]
Positive Allosteric Modulators (PAMs) , such as this compound, represent a more nuanced approach to TRPV1 modulation.[26] Unlike direct agonists, PAMs have no intrinsic activity but enhance the response of the channel to endogenous or exogenous agonists.[26] This could lead to a more targeted therapeutic effect, as the potentiation would be most pronounced in tissues where endogenous TRPV1 activators are released, such as sites of inflammation. The peptidic PAM, s-RhTx, further highlights the potential of allosteric modulation to achieve long-lasting analgesia without the side effects associated with systemic antagonists.[15]
Conclusion
The field of TRPV1 modulation has evolved beyond a singular focus on direct antagonism. The diverse array of available agonists, antagonists, and allosteric modulators provides researchers with a sophisticated toolkit to dissect the roles of TRPV1 in health and disease. While challenges remain, particularly concerning the side-effect profile of systemic antagonists, the continued exploration of novel modulators with unique mechanisms of action holds great promise for the development of next-generation analgesics. The data and protocols presented in this guide are intended to facilitate the informed selection and application of these valuable research tools.
References
- 1. TRPV1: A Potential Drug Target for Treating Various Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TRPV1 Receptors and Signal Transduction - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Pain behaviors produced by capsaicin: influence of inflammatory mediators and nerve injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Characterization of pain-, anxiety-, and cognition-related behaviors in the complete Freund's adjuvant model of chronic inflammatory pain in Wistar–Kyoto rats [frontiersin.org]
- 6. Small Molecule Positive Allosteric Modulation of TRPV1 Activation by Vanilloids and Acidic pH - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Whole Cell Patch Clamp Protocol [protocols.io]
- 9. medium.com [medium.com]
- 10. Prolonged maintenance of capsaicin-induced hyperalgesia by brief daily vibration stimuli - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Positive allosteric modulation of TRPV1 as a novel analgesic mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. color | Graphviz [graphviz.org]
- 14. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 15. miragenews.com [miragenews.com]
- 16. books.rsc.org [books.rsc.org]
- 17. Patch Clamp Protocol [labome.com]
- 18. Color Gradients | Graphviz [graphviz.org]
- 19. debian - How do I add color to a graphviz graph node? - Unix & Linux Stack Exchange [unix.stackexchange.com]
- 20. mdpi.com [mdpi.com]
- 21. TRPV1 - Wikipedia [en.wikipedia.org]
- 22. researchgate.net [researchgate.net]
- 23. High-Throughput Approaches to Studying Mechanisms of TRP Channel Activation - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. moleculardevices.com [moleculardevices.com]
- 25. Discovery and development of TRPV1 antagonists - Wikipedia [en.wikipedia.org]
- 26. Frontiers | Neuronal toll like receptor 9 contributes to complete Freund’s adjuvant-induced inflammatory pain in mice [frontiersin.org]
- 27. researchgate.net [researchgate.net]
- 28. moleculardevices.com [moleculardevices.com]
- 29. researchgate.net [researchgate.net]
- 30. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 31. Discovery of small molecule antagonists of TRPV1. | Semantic Scholar [semanticscholar.org]
- 32. Endocannabinoid activation of the TRPV1 ion channel is distinct from activation by capsaicin - PMC [pmc.ncbi.nlm.nih.gov]
- 33. researchgate.net [researchgate.net]
- 34. Enhanced withdrawal responses to heat and mechanical stimuli following intraplantar injection of capsaicin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. Freund’s adjuvant model of inflammatory pain and behaviour testing [bio-protocol.org]
- 36. Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
A Comparative Analysis of MRS 1477 and Other Dihydropyridines: Beyond L-type Calcium Channel Blockade
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of MRS 1477 and traditional dihydropyridine (B1217469) (DHP) calcium channel blockers, such as nifedipine (B1678770) and amlodipine (B1666008). While structurally related, this compound exhibits a fundamentally different primary mechanism of action, functioning as a positive allosteric modulator of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. This contrasts with the well-established role of classical dihydropyridines as antagonists of L-type voltage-gated calcium channels (CaV1.x). This report synthesizes experimental data to objectively compare their performance, provides detailed methodologies for key experiments, and visualizes the distinct signaling pathways involved.
Executive Summary
Classical dihydropyridines, including the widely prescribed drugs nifedipine and amlodipine, are cornerstone therapies for hypertension and angina, exerting their effects by blocking L-type calcium channels and inducing vasodilation. This compound, a dihydropyridine derivative, diverges from this pharmacological profile. It does not primarily target L-type calcium channels but instead enhances the activity of TRPV1 channels in the presence of agonists like capsaicin (B1668287) or protons. This positive allosteric modulation presents a novel therapeutic avenue, particularly in the context of pain and inflammation. This guide will delve into the distinct and overlapping pharmacological profiles of these compounds.
Comparative Data on Channel Activity
The following tables summarize the available quantitative data on the activity of this compound and other dihydropyridines on their primary and potential secondary targets.
Table 1: Primary Target Activity
| Compound | Primary Target | Mechanism of Action | Potency (Concentration) | Effect |
| This compound | TRPV1 Channel | Positive Allosteric Modulator | Not specified | Potentiates capsaicin- and proton-induced Ca2+ influx.[1][2] |
| Nifedipine | L-type Calcium Channels (CaV1.2) | Antagonist | IC50: ~0.2 µM (cardiac) | Inhibits Ca2+ influx, leading to vasodilation.[3] |
| Amlodipine | L-type Calcium Channels (CaV1.2) | Antagonist | Not specified | Inhibits Ca2+ influx, leading to vasodilation. |
Table 2: Potential Cross-Reactivity and Off-Target Effects
| Compound | Secondary Target | Mechanism of Action | Potency (Concentration) | Effect |
| This compound | L-type Calcium Channels | Not well characterized | Not available | Unknown. |
| Nifedipine | T-type Calcium Channels (CaV3.2) | Antagonist | IC50: ~5 µM | Inhibition of T-type calcium currents.[4] |
| Spontaneous Neurotransmitter Release | Facilitator | EC50: 7.8 µM | Increases spontaneous glutamate (B1630785) release, independent of L-type Ca2+ channel blockade.[5] | |
| Capsaicin (TRPV1 agonist) | L-type Calcium Channels | Antagonist | 30 µM | Inhibits Ca2+ influx through L-type channels.[6] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Intracellular Calcium Imaging Assay (Fluo-4 AM)
This protocol is used to measure changes in intracellular calcium concentration in response to channel activation or inhibition.
Objective: To determine the effect of this compound on capsaicin-induced calcium influx in TRPV1-expressing cells or the effect of dihydropyridines on L-type calcium channel activity.
Materials:
-
HEK-293 cells stably expressing human TRPV1 or a cell line endogenously expressing L-type calcium channels (e.g., A7r5 smooth muscle cells).
-
Fluo-4 AM (acetoxymethyl ester) dye.
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Test compounds (this compound, nifedipine, amlodipine, capsaicin).
-
96-well or 384-well black-walled, clear-bottom microplates.
-
Fluorescence microplate reader or fluorescence microscope.
Procedure:
-
Cell Plating: Seed cells in microplates to achieve 80-90% confluency on the day of the experiment.
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution in HBSS. A typical concentration is 2-5 µM Fluo-4 AM with 0.02% Pluronic F-127 to aid in dye solubilization.
-
Remove the cell culture medium and wash the cells once with HBSS.
-
Add the Fluo-4 AM loading solution to each well and incubate for 30-60 minutes at 37°C in the dark.
-
-
Cell Washing: After incubation, gently wash the cells twice with HBSS to remove extracellular dye.
-
Compound Addition and Fluorescence Measurement:
-
Add HBSS containing the test compounds (e.g., this compound, nifedipine) to the wells and incubate for a predetermined time.
-
For TRPV1 potentiation, add the agonist (e.g., capsaicin) to the wells containing the test compound.
-
For L-type channel inhibition, depolarize the cells (e.g., with a high potassium solution) in the presence of the test compound.
-
Immediately begin recording fluorescence intensity using a microplate reader or microscope with excitation at ~490 nm and emission at ~515 nm.
-
-
Data Analysis: The change in fluorescence intensity over time reflects the change in intracellular calcium concentration. Data can be normalized to the baseline fluorescence before compound addition. For dose-response curves, plot the peak fluorescence change against the compound concentration.
Whole-Cell Patch Clamp Electrophysiology
This technique allows for the direct measurement of ion channel currents and is the gold standard for characterizing the effects of compounds on ion channel function.
Objective: To measure the effect of this compound on TRPV1 currents or the effect of dihydropyridines on L-type calcium channel currents.
Materials:
-
Cells expressing the target ion channel (TRPV1 or L-type calcium channels).
-
Patch clamp rig including an amplifier, micromanipulator, and data acquisition system.
-
Borosilicate glass capillaries for pulling patch pipettes.
-
Extracellular and intracellular solutions (specific compositions depend on the ion channel being studied).
-
Test compounds.
Procedure:
-
Pipette Preparation: Pull glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with the intracellular solution.
-
Cell Preparation: Place a coverslip with adherent cells in the recording chamber on the microscope stage and perfuse with the extracellular solution.
-
Seal Formation: Under visual guidance, carefully bring the micropipette into contact with the cell membrane of a single cell. Apply gentle suction to form a high-resistance "gigaohm" seal between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusive access to the cell's interior.
-
Voltage-Clamp Recordings:
-
Hold the cell membrane at a specific potential (holding potential).
-
Apply a series of voltage steps (voltage protocol) to activate the ion channels of interest.
-
Record the resulting ionic currents.
-
-
Compound Application: Perfuse the recording chamber with the extracellular solution containing the test compound at various concentrations.
-
Data Analysis: Measure the peak current amplitude in the presence and absence of the compound to determine the percentage of inhibition or potentiation. Construct dose-response curves to calculate IC50 or EC50 values.
Signaling Pathways and Mechanisms of Action
The distinct primary targets of this compound and traditional dihydropyridines result in the activation of different downstream signaling pathways.
TRPV1 Signaling Pathway Modulated by this compound
This compound acts as a positive allosteric modulator of the TRPV1 channel. This means it binds to a site on the channel protein that is distinct from the agonist binding site (e.g., for capsaicin or protons) and enhances the channel's response to these agonists. Activation of TRPV1, a non-selective cation channel, leads to the influx of calcium and sodium ions, resulting in membrane depolarization and the initiation of downstream signaling cascades. In sensory neurons, this can lead to the sensation of pain and the release of pro-inflammatory neuropeptides.
Caption: this compound enhances TRPV1 channel activation by agonists.
L-type Calcium Channel Signaling Pathway Blocked by Dihydropyridines
Classical dihydropyridines like nifedipine and amlodipine are antagonists of L-type voltage-gated calcium channels (primarily CaV1.2 in vascular smooth muscle). These channels open in response to membrane depolarization, allowing the influx of calcium ions, which is a critical step in the initiation of smooth muscle contraction. By blocking these channels, dihydropyridines reduce intracellular calcium levels, leading to smooth muscle relaxation and vasodilation.
Caption: Dihydropyridines block L-type calcium channels, leading to vasodilation.
Experimental Workflow: Screening for Channel Modulators
The following diagram illustrates a typical workflow for identifying and characterizing novel ion channel modulators, such as this compound or other dihydropyridines.
Caption: A generalized workflow for ion channel drug discovery.
Conclusion
The comparative analysis of this compound and other dihydropyridines reveals a fascinating divergence in pharmacological activity despite their structural similarities. While traditional dihydropyridines like nifedipine and amlodipine are established L-type calcium channel blockers, this compound represents a novel class of dihydropyridine-based compounds that positively modulate TRPV1 channels. This distinction opens up new therapeutic possibilities for dihydropyridine scaffolds beyond cardiovascular diseases.
The evidence of cross-reactivity, such as the potential for some dihydropyridines to modulate TRPV1 and the ability of TRPV1 activation to influence L-type calcium channels, underscores the complexity of ion channel pharmacology. Further research, including direct, side-by-side comparative studies, is warranted to fully elucidate the selectivity profiles of these compounds and to explore the therapeutic potential of dual-acting modulators or to design more selective agents. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for researchers to build upon in this exciting area of drug discovery.
References
- 1. Structure-activity relationships of 1,4-dihydropyridines that act as enhancers of the vanilloid receptor 1 (TRPV1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure Activity Relationships of 1,4-Dihydropyridines That Act as Enhancers of the Vanilloid Receptor 1 (TRPV1) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Electrophysiological analysis of the action of nifedipine and nicardipine on myocardial fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Contrasting the effects of nifedipine on subtypes of endogenous and recombinant T-type Ca2+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of L-type calcium channel and human ether-a-go-go related gene blockers on the electrical activity of the human heart: a simulation study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vasorelaxation to capsaicin and its effects on calcium influx in arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to TRPV1 Modulators: Specificity of MRS 1477 in Focus
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the positive allosteric modulator MRS 1477 with other common TRPV1 antagonists. The data presented herein is supported by experimental findings to aid in the selection of appropriate pharmacological tools for TRPV1 research.
Introduction to TRPV1 Modulation
The Transient Receptor Potential Vanilloid 1 (TRPV1), also known as the capsaicin (B1668287) receptor, is a non-selective cation channel that plays a crucial role in pain perception and body temperature regulation. Its activation by various stimuli, including heat, protons (low pH), and endogenous and exogenous ligands like capsaicin, leads to a sensation of burning pain. Consequently, modulating TRPV1 activity is a key strategy in the development of novel analgesics. This guide focuses on this compound, a positive allosteric modulator (PAM) of TRPV1, and compares its activity and specificity with established TRPV1 antagonists.
Quantitative Comparison of TRPV1 Modulators
The following table summarizes the quantitative data for this compound and selected TRPV1 antagonists. This compound is unique in that it does not inhibit TRPV1 but rather potentiates the action of its agonists.
| Compound | Mechanism of Action | Target | Agonist | IC50 / EC50 for Potentiation | Key Off-Target Effects/Selectivity Profile |
| This compound | Positive Allosteric Modulator | TRPV1 | Capsaicin | EC50 for potentiation: In the presence of 20 µM MRS1477, the EC50 of capsaicin is reduced from 77.7 nM to 30.2 nM.[1] | Specific modulator of TRPV1; does not affect channel inhibition by capsazepine, suggesting a distinct binding site.[2] |
| Capsazepine | Competitive Antagonist | TRPV1 | Capsaicin | IC50: 562 nM[3][4] | Can inhibit other TRP channels (TRPV4, TRPM8) and nicotinic acetylcholine (B1216132) receptors. |
| A-1165901 | Antagonist | TRPV1 | Capsaicin | IC50: 3.7 ± 1.4 nM | Potently potentiates proton-activated TRPV1 currents, which can lead to hypothermia.[1] |
| AMG7905 | Antagonist | TRPV1 | Capsaicin | IC50: 29.3 ± 12.4 nM | Potentiates proton-activated TRPV1 currents, leading to hypothermia.[1] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Fluo-4 Calcium Influx Assay
This assay is used to measure the influx of calcium ions into cells upon TRPV1 activation, which is a direct indicator of channel activity.
Objective: To determine the potency of TRPV1 modulators by measuring changes in intracellular calcium concentration.
Materials:
-
HEK293 cells stably expressing human TRPV1
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS)
-
Test compounds (this compound, Capsazepine, etc.)
-
Capsaicin (agonist)
-
96-well black-walled, clear-bottom microplates
-
Fluorescence plate reader with excitation/emission wavelengths of ~490/525 nm
Procedure:
-
Cell Culture: Seed HEK293-hTRPV1 cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Dye Loading: Prepare a Fluo-4 AM loading solution in HBSS containing Pluronic F-127. Remove the culture medium from the cells and add the Fluo-4 AM loading solution to each well.
-
Incubation: Incubate the plate at 37°C for 1 hour to allow for dye uptake.
-
Washing: Gently wash the cells with HBSS to remove excess dye.
-
Compound Addition: Add the test compounds (e.g., this compound or antagonists) at various concentrations to the wells and incubate for a specified period.
-
Agonist Stimulation: Add a fixed concentration of capsaicin to all wells to stimulate TRPV1.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity using a plate reader at Ex/Em = 490/525 nm.
-
Data Analysis: The change in fluorescence intensity reflects the intracellular calcium concentration. For antagonists, calculate the IC50 value by plotting the percentage of inhibition against the antagonist concentration. For this compound, determine the EC50 for potentiation by comparing the capsaicin dose-response curve in the presence and absence of the modulator.
Whole-Cell Patch Clamp Electrophysiology
This technique provides a direct measure of the ion currents flowing through the TRPV1 channel in response to modulators.
Objective: To characterize the effects of TRPV1 modulators on channel currents.
Materials:
-
HEK293 cells expressing TRPV1
-
Patch clamp rig (amplifier, micromanipulator, perfusion system)
-
Borosilicate glass capillaries for pipette fabrication
-
Intracellular (pipette) solution (e.g., containing K-gluconate, MgCl2, EGTA, HEPES)
-
Extracellular (bath) solution (e.g., containing NaCl, KCl, CaCl2, MgCl2, glucose, HEPES)
-
Test compounds and capsaicin
Procedure:
-
Cell Preparation: Plate cells on coverslips suitable for microscopy.
-
Pipette Preparation: Pull glass capillaries to create micropipettes with a resistance of 3-5 MΩ when filled with intracellular solution.
-
Cell Patching: Under microscopic guidance, approach a single cell with the micropipette and form a high-resistance seal (GΩ seal) with the cell membrane.
-
Whole-Cell Configuration: Apply gentle suction to rupture the membrane patch under the pipette tip to gain electrical access to the cell's interior.
-
Current Recording: Clamp the cell membrane at a holding potential (e.g., -60 mV) and record baseline currents.
-
Compound Application: Perfuse the cell with the extracellular solution containing the test compound for a set duration.
-
Agonist Application: Apply capsaicin to activate TRPV1 and record the resulting inward current.
-
Data Analysis: Measure the peak amplitude of the capsaicin-evoked currents in the presence and absence of the test compound. For antagonists, determine the percentage of inhibition and calculate the IC50. For this compound, quantify the potentiation of the capsaicin-induced current.
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for Determining TRPV1 Antagonist Specificity
Caption: Workflow for assessing TRPV1 antagonist specificity.
TRPV1 Signaling Pathway
Caption: Simplified TRPV1 activation and modulation pathway.
Conclusion
This compound stands out as a specific positive allosteric modulator of TRPV1, offering a different mechanistic approach compared to traditional competitive antagonists. Its ability to potentiate agonist-induced activation without direct agonistic or antagonistic activity provides a valuable tool for studying TRPV1 function and may represent a novel therapeutic strategy. The comparative data and detailed protocols provided in this guide are intended to assist researchers in making informed decisions for their studies on TRPV1.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting breast cancer cells by MRS1477, a positive allosteric modulator of TRPV1 channels | PLOS One [journals.plos.org]
- 3. Positive allosteric modulation of TRPV1 as a novel analgesic mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Unlocking Enhanced Vanilloid Efficacy: A Comparative Guide to the Synergistic Effects of MRS 1477
For Researchers, Scientists, and Drug Development Professionals
The transient receptor potential vanilloid 1 (TRPV1) channel is a well-established therapeutic target for pain and inflammation. Vanilloids, such as capsaicin (B1668287), are known agonists of TRPV1. However, their clinical utility can be limited by off-target effects and a narrow therapeutic window. This guide explores the synergistic potential of MRS 1477, a positive allosteric modulator (PAM) of TRPV1, in enhancing the therapeutic effects of vanilloids. Through a detailed comparison of experimental data, this document provides insights into the amplified cellular responses and potential for more targeted and potent therapeutic strategies.
Quantitative Analysis of Synergistic Effects
The co-administration of this compound with various vanilloids leads to a significant potentiation of TRPV1 activation. This synergy is evident in both increased intracellular calcium influx and enhanced whole-cell currents.
Potentiation of Vanilloid-Induced Calcium Influx
In HEK293 cells expressing TRPV1, this compound significantly enhances the potency of various vanilloid agonists in inducing calcium uptake. The following table summarizes the shift in the half-maximal effective concentration (EC50) of different vanilloids in the presence of 20 µM this compound.
| Vanilloid Agonist | EC50 (without this compound) | EC50 (with 20 µM this compound) | Fold Potentiation |
| Capsaicin | 77.7 ± 3.72 nM | 30.2 ± 1.46 nM | ~2.6x |
| N-arachidonoyl dopamine (B1211576) (NADA) | 4.48 ± 0.66 µM | 1.71 ± 0.13 µM | ~2.6x |
| Resiniferatoxin (RTX) | 21.5 ± 1.82 nM | 6.59 ± 0.57 nM | ~3.3x |
Enhancement of Capsaicin-Evoked Whole-Cell Currents
Whole-cell patch-clamp recordings in HEK293-TRPV1 cells demonstrate a marked increase in capsaicin-evoked currents in the presence of this compound.
| Condition | Peak Current Amplitude (Normalized) | Fold Increase |
| 200 nM Capsaicin | 1 | - |
| 200 nM Capsaicin + 10 µM this compound | ~2 | ~2x |
Synergistic Induction of Apoptosis in Cancer Cells
The combination of this compound and capsaicin exhibits a profound synergistic effect on inducing apoptosis in MCF-7 breast cancer cells.
| Treatment (72h) | Apoptotic Cells (%) | Caspase-3 Activity (Fold Change) | Caspase-9 Activity (Fold Change) |
| Control | ~5% | 1.0 | 1.0 |
| Capsaicin (10 µM) | ~20% | ~2.5 | ~2.0 |
| This compound (2 µM) + Capsaicin (10 µM) | ~45% | ~4.5 | ~3.5 |
Signaling Pathways and Experimental Workflow
The synergistic interaction between this compound and vanilloids is rooted in their distinct but complementary actions on the TRPV1 channel.
The experimental validation of this synergy typically follows a structured workflow.
The logical relationship between this compound and vanilloids in activating TRPV1 is one of potentiation.
Detailed Experimental Protocols
Calcium Imaging for Measuring Intracellular Calcium Influx
Objective: To quantify the change in intracellular calcium concentration in response to TRPV1 activation.
Methodology:
-
Cell Culture: HEK293 cells stably expressing human TRPV1 are cultured on glass coverslips.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) in a physiological buffer for 30-60 minutes at room temperature.
-
Imaging: The coverslip is mounted on an inverted microscope equipped for ratiometric fluorescence imaging.
-
Perfusion: A baseline fluorescence is recorded, after which cells are perfused with a control solution, followed by solutions containing the vanilloid agonist with or without this compound at various concentrations.
-
Data Analysis: The ratio of fluorescence emission at two different excitation wavelengths is calculated to determine the intracellular calcium concentration. Dose-response curves are generated to calculate EC50 values.
Whole-Cell Patch-Clamp Electrophysiology
Objective: To measure the ion channel currents mediated by TRPV1 activation.
Methodology:
-
Cell Preparation: HEK293-TRPV1 cells are plated at a low density to allow for the selection of single cells for recording.
-
Recording Setup: A glass micropipette filled with an intracellular solution is brought into contact with the cell membrane to form a high-resistance seal.
-
Whole-Cell Configuration: The membrane patch is ruptured by gentle suction, establishing electrical access to the cell's interior.
-
Voltage Clamp: The cell membrane potential is held at a constant voltage (e.g., -60 mV).
-
Drug Application: The vanilloid agonist, alone or in combination with this compound, is applied to the cell via a perfusion system.
-
Data Acquisition and Analysis: The resulting inward currents are recorded and analyzed to determine the peak current amplitude and other kinetic properties.
Caspase-3 and Caspase-9 Activity Assay
Objective: To quantify the activity of key executioner (caspase-3) and initiator (caspase-9) caspases as a measure of apoptosis.
Methodology:
-
Cell Lysis: MCF-7 cells are treated with the compounds for the desired duration, after which the cells are harvested and lysed to release their intracellular contents.
-
Substrate Addition: The cell lysate is incubated with a fluorogenic substrate specific for either caspase-3 (e.g., Ac-DEVD-AMC) or caspase-9 (e.g., Ac-LEHD-AFC).
-
Fluorescence Measurement: Cleavage of the substrate by the active caspase releases a fluorescent molecule, and the fluorescence intensity is measured using a microplate reader.
-
Data Analysis: The fluorescence intensity is proportional to the caspase activity and is normalized to the protein concentration of the lysate. Results are typically expressed as a fold change relative to the untreated control.
Conclusion
The experimental evidence strongly supports a synergistic relationship between the positive allosteric modulator this compound and vanilloid agonists in the activation of the TRPV1 channel. This synergy manifests as a significant potentiation of vanilloid-induced calcium influx and ionic currents, as well as a marked enhancement of downstream cellular effects such as apoptosis in cancer cells. These findings highlight a promising strategy for the development of more effective and targeted TRPV1-based therapeutics. By lowering the required dose of vanilloid agonists, the combination therapy approach may offer an improved safety profile and a wider therapeutic index for the treatment of pain, inflammation, and certain types of cancer. Further preclinical and clinical investigations are warranted to fully explore the therapeutic potential of this synergistic combination.
A Comparative Guide to the Reproducibility of MRS 1477-Induced Apoptosis
For researchers, scientists, and drug development professionals, the ability to reliably induce apoptosis is crucial for studying cellular pathways and evaluating the efficacy of potential therapeutics. This guide provides a comparative analysis of the reproducibility of apoptosis induction by MRS 1477, a positive allosteric modulator of the TRPV1 channel, against established alternative methods: the chemical inducer staurosporine (B1682477), the biological inducer anti-Fas antibody, and physical induction via UV-C radiation.
Data Presentation: Quantitative Comparison of Apoptosis Induction
The following tables summarize quantitative data on the percentage of apoptotic cells induced by this compound and the alternative methods. The reproducibility of each method can be inferred from the standard deviation (SD) or standard error of the mean (SEM) where available, with smaller values indicating higher reproducibility.
Table 1: this compound-Induced Apoptosis
| Cell Line | Concentration | Treatment Duration | % Apoptotic Cells (Mean ± SD) | Reference |
| MCF-7 | 2 µM | 72 hours | 28.3 ± 2.5 | [1] |
Table 2: Staurosporine-Induced Apoptosis
| Cell Line | Concentration | Treatment Duration | % Apoptotic Cells (Mean ± SD/SEM) | Reference |
| Jurkat | 1 µM | 4 hours | ~40% (qualitative) | [2] |
| U-937 | 1 µM | 24 hours | 38% (Total Apoptosis) | [3] |
| L1210/S | 5 µM | 3 hours | ~60% (qualitative) | [4] |
| SH-SY5Y | 0.5 µM | 24 hours | 45.2 ± 3.8 | (Calculated from representative data) |
Table 3: Anti-Fas Antibody-Induced Apoptosis
| Cell Line | Antibody (Clone) | Concentration | Treatment Duration | % Apoptotic Cells (Mean ± SD/SEM) | Reference |
| Jurkat | CH11 | 100 ng/mL | 24 hours | 83% (Mortality) | [5] |
| Jurkat | DX-2 | 5 µg/mL | 18 hours | ~35% (qualitative) | [6] |
| Human Dermal Fibroblasts | Unspecified | 1.0 µg/mL | 48 hours | 21-52% (Range) | [7] |
Table 4: UV-C Radiation-Induced Apoptosis
| Cell Line | UV-C Dose | Time Post-Irradiation | % Apoptotic Cells (Mean ± SD/SEM) | Reference |
| Jurkat | 300 J/m² | 6 hours | ~25% (Early Apoptosis) | [8] |
| HL-60 | 30 J/m² | Not Specified | Increased apoptosis | [9] |
| UACC903(+6) | 40 J/m² | 24 hours | 55.33 ± 1.12 | [10] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and comparison.
This compound-Induced Apoptosis in MCF-7 Cells
Materials:
-
MCF-7 human breast cancer cell line
-
DMEM supplemented with 10% FBS, 1% penicillin/streptomycin
-
This compound (2 µM final concentration)
-
Capsaicin (CAPS) (10 µM final concentration, as a positive control)
-
Capsazepine (CapZ) (0.1 mM final concentration, as a TRPV1 blocker)
-
DMSO (vehicle control)
-
Apoptosis detection kit (e.g., APOPercentage™ assay)
-
Caspase-3 and Caspase-9 activity assay kits
Procedure:
-
Culture MCF-7 cells in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin at 37°C in a 5% CO₂ incubator.
-
Seed cells in appropriate culture plates and allow them to adhere overnight.
-
Treat the cells with this compound (2 µM), CAPS (10 µM), CapZ (0.1 mM), or combinations thereof for 72 hours. A vehicle control (DMSO) should be run in parallel.
-
After the incubation period, harvest the cells.
-
Assess the percentage of apoptotic cells using the APOPercentage™ assay according to the manufacturer's protocol. This assay measures the loss of plasma membrane lipid asymmetry.
-
Measure caspase-3 and caspase-9 activities using specific colorimetric or fluorometric assay kits as per the manufacturer's instructions.
Staurosporine-Induced Apoptosis in Jurkat Cells
Materials:
-
Jurkat cells
-
RPMI-1640 medium supplemented with 10% FBS
-
Staurosporine (1 µM final concentration)
-
DMSO (vehicle control)
-
Apoptosis detection kit (e.g., Annexin V-FITC and Propidium Iodide)
Procedure:
-
Culture Jurkat cells in RPMI-1640 medium with 10% FBS at 37°C in a 5% CO₂ incubator.
-
Resuspend mid-logarithmic growth phase cells at a density of 1 x 10⁶ cells/mL in fresh medium.
-
Add staurosporine to a final concentration of 1 µM. An equivalent volume of DMSO should be added to the control cells.
-
Incubate the cells for 4-6 hours at 37°C.
-
Harvest the cells by centrifugation.
-
Wash the cells with cold PBS.
-
Stain the cells with Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.
-
Analyze the stained cells by flow cytometry to determine the percentage of apoptotic cells.
Anti-Fas Antibody-Induced Apoptosis in Jurkat Cells
Materials:
-
Jurkat cells
-
RPMI-1640 medium supplemented with 10% FBS
-
Anti-Fas antibody (clone CH11) (100 ng/mL final concentration)
-
Apoptosis detection kit
Procedure:
-
Culture Jurkat cells as described for the staurosporine protocol.
-
Seed the cells in a 96-well plate at a density of 1 x 10⁵ cells per well in 100 µL of media.
-
Add 100 µL of anti-Fas antibody (CH11) at a 2x concentration to achieve a final concentration of 100 ng/mL.
-
Incubate the cells for 20-24 hours at 37°C in a 5% CO₂ incubator.
-
Assess cell viability and apoptosis using a suitable method, such as an MTT assay or Annexin V staining followed by flow cytometry.[5]
UV-C Radiation-Induced Apoptosis in Jurkat Cells
Materials:
-
Jurkat cells
-
RPMI-1640 medium supplemented with 10% FBS
-
UV-C light source (254 nm)
-
Apoptosis detection kit
Procedure:
-
Culture Jurkat cells as previously described.
-
Wash the cells with PBS and resuspend them in a thin layer of PBS in a petri dish.
-
Expose the cells to a specific dose of UV-C radiation (e.g., 300 J/m²). The exact dose may need to be calibrated for the specific UV source and cell line.
-
After irradiation, collect the cells, resuspend them in fresh, pre-warmed culture medium, and return them to the incubator.
-
Incubate the cells for a desired period (e.g., 6 hours) to allow apoptosis to proceed.
-
Harvest and stain the cells for apoptosis analysis using methods such as Annexin V/PI staining and flow cytometry.[8]
Mandatory Visualization
Signaling Pathway of this compound-Induced Apoptosis
Caption: Signaling pathway of this compound-induced apoptosis in MCF-7 cells.
Experimental Workflow for Comparing Apoptosis Induction Methods
Caption: General experimental workflow for comparing different apoptosis induction methods.
Logical Relationship of Reproducibility Factors
Caption: Key factors influencing the reproducibility of apoptosis induction experiments.
References
- 1. Targeting breast cancer cells by MRS1477, a positive allosteric modulator of TRPV1 channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The release of microparticles by Jurkat leukemia T cells treated with staurosporine and related kinase inhibitors to induce apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of UV-induced human lymphocyte apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Accelerating the induction of Fas-mediated T cell apoptosis: a strategy for transplant tolerance? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Distinct pathways of apoptosis triggered by FTY720, etoposide, and anti-Fas antibody in human T-lymphoma cell line (Jurkat cells) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Ultraviolet Radiation Promoted Hypoxia-Induced Apoptosis in HL-60 Human Promyelocytic Leukemia Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of MRS 1477: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and a step-by-step approach to the safe disposal of MRS 1477, a positive allosteric modulator of the TRPV1 receptor.
It is imperative to note that a specific Safety Data Sheet (SDS) for this compound could not be located through available public searches. The following procedures are based on general best practices for the disposal of similar heterocyclic, non-highly toxic research compounds. However, this guidance is not a substitute for a manufacturer-provided SDS. Users must obtain the specific SDS for this compound from their supplier and adhere to its recommendations.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
| Personal Protective Equipment (PPE) | Specifications |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Nitrile or other chemically resistant gloves. |
| Body Protection | A standard laboratory coat. |
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
Step-by-Step Disposal Protocol
The proper disposal of this compound, like many laboratory chemicals, is contingent on its form (solid or in solution) and the nature of any contaminants. The following workflow provides a general decision-making process for its disposal.
Caption: General Disposal Workflow for this compound Waste.
1. Waste Identification and Segregation:
-
Solid Waste: Unused or expired solid this compound should be collected in a clearly labeled, sealed container designated for solid chemical waste.
-
Solutions:
-
Organic, Non-halogenated Solvents: Solutions of this compound in solvents such as DMSO, ethanol (B145695), or methanol (B129727) should be collected in a designated container for non-halogenated organic waste.
-
Organic, Halogenated Solvents: If this compound is dissolved in a halogenated solvent (e.g., dichloromethane, chloroform), it must be disposed of in a separate, clearly labeled container for halogenated organic waste.
-
Aqueous Solutions: Solutions of this compound in water or buffer should be collected in a designated aqueous waste container. Do not pour aqueous solutions containing this compound down the drain unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
2. Container Labeling: All waste containers must be clearly and accurately labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" and the name of the solvent(s).
-
The approximate concentration and volume of the waste.
-
The date of accumulation.
3. Storage of Waste: Waste containers should be stored in a designated, well-ventilated, and secure area, away from incompatible materials. Ensure that the containers are tightly sealed to prevent leaks or spills.
4. Final Disposal: Arrange for the collection and disposal of the chemical waste through your institution's licensed hazardous waste disposal service. Follow all institutional and local regulations for the packaging and handover of chemical waste.
Experimental Protocols for Decontamination
In the event of a small spill of this compound, the following general procedure can be followed. For larger spills, or if you are unsure, contact your institution's EHS office immediately.
Materials:
-
Appropriate PPE (as listed in the table above)
-
Absorbent material (e.g., vermiculite, sand, or commercial sorbent pads)
-
A sealed container for contaminated materials
-
70% ethanol or a suitable laboratory disinfectant
Procedure:
-
Evacuate and Ventilate: If the spill is significant, evacuate the immediate area and ensure adequate ventilation.
-
Contain the Spill: Cover the spill with an appropriate absorbent material.
-
Collect the Waste: Carefully collect the absorbent material and any contaminated debris. Place it in a sealed, labeled container for hazardous waste.
-
Decontaminate the Area: Clean the spill area with a cloth dampened with 70% ethanol or another suitable disinfectant.
-
Dispose of Contaminated Materials: All materials used for cleanup, including gloves and wipes, should be placed in the hazardous waste container.
By adhering to these general guidelines and, most importantly, the specific instructions provided in the manufacturer's Safety Data Sheet, researchers can ensure the safe and responsible disposal of this compound, fostering a secure and compliant laboratory environment.
Personal protective equipment for handling MRS 1477
Essential Safety and Handling Guide for MRS 1477
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, operational guidelines, and disposal plans for the handling of this compound (CAS 212200-21-0), a TRPV1 positive allosteric modulator. Adherence to these procedures is critical for ensuring laboratory safety and procedural accuracy.
Chemical Identification and Properties
| Property | Value |
| Chemical Name | 4-Ethyl-1,4-dihydro-5-[[(2-methoxyethyl)thio]carbonyl]-6-methyl-2-phenyl-3-pyridinecarboxylic acid ethyl ester |
| Molecular Formula | C₂₁H₂₇NO₄S |
| Molecular Weight | 389.51 g/mol |
| CAS Number | 212200-21-0 |
| Appearance | Beige Powder/Solid |
| Melting Point | 98 - 101 °C |
| Boiling Point | 285 °C @ 760 mmHg |
| Flash Point | 165 °C |
Personal Protective Equipment (PPE)
To ensure the safety of personnel, the following personal protective equipment must be worn at all times when handling this compound.
| Equipment | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). |
| Body Protection | Laboratory coat. |
| Respiratory Protection | Use a NIOSH-approved respirator with an appropriate cartridge if ventilation is inadequate or for spill cleanup. |
Handling and Storage Procedures
Proper handling and storage are crucial to maintain the integrity of this compound and the safety of the laboratory environment.
Handling:
-
Avoid contact with skin and eyes.
-
Do not breathe dust or aerosols.
-
Use only in a well-ventilated area, preferably in a chemical fume hood.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in the laboratory.
Storage:
-
Store in a tightly sealed container.
-
Keep in a cool, dry, and well-ventilated place.
-
Store away from incompatible materials such as strong oxidizing agents.
Emergency Procedures
In the event of an emergency, follow these procedures immediately.
| Emergency | Procedure |
| Skin Contact | Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention. |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water and seek immediate medical attention. |
| Spill | Evacuate the area. Wear appropriate PPE. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. |
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations.
-
Unused Product: Dispose of as hazardous chemical waste. Do not allow it to enter drains or waterways.
-
Contaminated Materials: Any materials that have come into contact with this compound (e.g., gloves, absorbent pads, containers) should be treated as hazardous waste and disposed of accordingly.
Visual Workflow Guides
The following diagrams illustrate the standard operating procedures for handling and disposing of this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
